molecular formula C11H11NO2 B190157 Methyl 2-methyl-1H-indole-6-carboxylate CAS No. 184150-96-7

Methyl 2-methyl-1H-indole-6-carboxylate

Cat. No.: B190157
CAS No.: 184150-96-7
M. Wt: 189.21 g/mol
InChI Key: BGEBSRRTTLVBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(11(13)14-2)6-10(8)12-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEBSRRTTLVBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-methyl-1H-indole-6-carboxylate, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a prominent feature in numerous biologically active compounds.[1] This document details a robust synthetic protocol and extensive characterization data for the title compound.

Synthesis

The synthesis of this compound is effectively achieved through the Fischer indole synthesis.[2][3][4] This classical and versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization to form the indole ring.[5] In this specific synthesis, methyl 4-hydrazinobenzoate hydrochloride reacts with ethyl 2-oxopropanoate in the presence of a mixture of acetic acid and sulfuric acid.

The reaction proceeds in two key stages: the formation of a hydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent aromatization to yield the final indole product.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization Reactant1 Methyl 4-hydrazinobenzoate hydrochloride Intermediate Hydrazone Intermediate Reactant1->Intermediate AcOH, H₂SO₄ Reactant2 Ethyl 2-oxopropanoate Reactant2->Intermediate Product This compound Intermediate->Product Heat, Cyclization, Aromatization

Caption: Fischer Indole Synthesis Pathway.

The following protocol is adapted from a documented synthesis.

Materials:

  • Methyl 4-hydrazinobenzoate hydrochloride

  • Ethyl 2-oxopropanoate

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • A mixture of glacial acetic acid (15 mL) and concentrated sulfuric acid (1.5 mL) is prepared and cooled in an ice bath.

  • To this cooled acid mixture, methyl 4-hydrazinobenzoate hydrochloride (1.0 g, 4.93 mmol) is added portion-wise, maintaining the temperature below 10 °C.

  • Ethyl 2-oxopropanoate (0.63 g, 5.43 mmol) is then added dropwise to the reaction mixture.

  • The reaction mixture is stirred at room temperature for 30 minutes, after which it is heated to 80 °C and maintained at this temperature for 3 hours.

  • After cooling to room temperature, the reaction mixture is poured into crushed ice.

  • The aqueous layer is neutralized by the slow addition of a saturated sodium bicarbonate solution.

  • The resulting mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Yield: 78%

Characterization

The structure and purity of the synthesized this compound were confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.22 g/mol
Appearance White solid
Melting Point 152-154 °C
Purity >97%

Data obtained from commercial suppliers and synthesis report.[6]

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.41br s1HNH
8.01s1HH-7
7.64d, J=8.5 Hz1HH-4
7.55dd, J=8.5, 1.5 Hz1HH-5
6.27s1HH-3
3.83s3H-OCH₃
2.41s3H-CH₃ at C-2

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
167.2C=O (ester)
138.2C-2
134.8C-7a
129.5C-3a
122.3C-6
119.4C-4
118.2C-5
110.2C-7
99.8C-3
51.6-OCH₃
13.4-CH₃ at C-2

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

TechniqueKey Peaks
IR (KBr, cm⁻¹) 3302 (N-H stretch), 1685 (C=O stretch), 1618, 1521, 1442, 1298, 1251, 1102
MS (ESI) m/z 190.08 [M+H]⁺

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Crude Product Purification Column Chromatography Start->Purification Purity_Check Purity Assessment (e.g., TLC, HPLC) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR Infrared Spectroscopy Structure_Confirmation->IR Data_Analysis Data Analysis and Interpretation Final_Compound Pure this compound Data_Analysis->Final_Compound NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Experimental Workflow for Characterization.

Biological Context and Potential Applications

While specific biological activities for this compound are not extensively reported in the public domain, the indole nucleus is a well-established pharmacophore. Indole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[7] Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential biological targets and therapeutic applications.

References

Spectroscopic Profile of Methyl 2-methyl-1H-indole-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Methyl 2-methyl-1H-indole-6-carboxylate is a heterocyclic compound belonging to the indole family. The indole nucleus is a prominent scaffold in numerous natural products and pharmacologically active molecules. The presence of a methyl group at the 2-position and a methyl carboxylate group at the 6-position of the indole ring influences its electronic properties and potential biological activity. Accurate spectroscopic characterization is crucial for confirming its identity and purity.

Chemical Structure:

Molecular Formula: C₁₁H₁₁NO₂[1]

Molecular Weight: 189.22 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1 - 8.5br s1HN-H (indole)
~7.8 - 8.0s1HH-7
~7.5 - 7.7d1HH-4
~7.2 - 7.4dd1HH-5
~6.2 - 6.4s1HH-3
~3.9s3HO-CH₃ (ester)
~2.4s3HC2-CH₃
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~138C-2
~135C-7a
~130C-3a
~125C-6
~121C-4
~119C-5
~110C-7
~100C-3
~52O-CH₃ (ester)
~14C2-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1710StrongC=O Stretch (ester)
~1620MediumC=C Stretch (aromatic)
~1250StrongC-O Stretch (ester)
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zInterpretation
189[M]⁺ (Molecular Ion)
174[M - CH₃]⁺
158[M - OCH₃]⁺
130[M - COOCH₃]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of indole derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2]

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.[2]

    • Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[2]

  • ¹H NMR Acquisition:

    • Insert the sample tube into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).[2]

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[2]

    • Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[2]

  • ¹³C NMR Acquisition:

    • Use the same sample and instrument setup.

    • Acquire the spectrum using a standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).[2]

    • Typical parameters include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [3]

  • Sample Preparation:

    • Dissolve a small amount (~10-50 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[3]

    • Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[3][4]

    • Allow the solvent to evaporate completely, leaving a thin, uniform film of the solid sample on the plate.[3]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • If the signal is too weak, add another drop of the solution to the plate and re-measure. If the signal is too strong, clean the plate and use a more dilute solution.[3]

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).

  • Instrumentation and Data Acquisition:

    • Use a GC-MS system equipped with an electron ionization (EI) source.

    • Inject the sample into the gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer.

    • In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

    • The resulting ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[6]

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Synthesis of Methyl 2-methyl-1H-indole-6-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight & Formula data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report data_analysis->report

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

logical_relationships cluster_techniques Spectroscopic Techniques cluster_info Information Obtained compound Methyl 2-methyl-1H- indole-6-carboxylate nmr NMR (¹H, ¹³C) compound->nmr ir IR compound->ir ms MS compound->ms nmr_info Connectivity of atoms (Carbon-Hydrogen framework) nmr->nmr_info ir_info Presence of functional groups (N-H, C=O, C-O) ir->ir_info ms_info Molecular weight Fragmentation pattern ms->ms_info

Caption: Information derived from different spectroscopic techniques.

References

Physical and chemical properties of Methyl 2-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-methyl-1H-indole-6-carboxylate. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogs to provide valuable context and predictive insights.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 184150-96-7[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.22 g/mol [1]
Canonical SMILES CC1=CC2=C(C=C1C(=O)OC)NC=C2
InChI Key Not available

Physical Properties

PropertyEstimated Value / Comparison
Melting Point Not experimentally determined. Likely a solid at room temperature. For comparison, Methyl indole-6-carboxylate melts at 76-80 °C.[2]
Boiling Point Not experimentally determined.
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Limited solubility in water is anticipated.
Appearance Likely a crystalline solid.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the indole nucleus, the methyl group at the 2-position, and the methyl ester at the 6-position.

  • Indole Nucleus: The indole ring system is generally electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The presence of the methyl group at C2 may sterically hinder reactions at C3 to some extent. The N-H proton is weakly acidic and can be deprotonated with a strong base.

  • Methyl Ester Group: The ester functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced to an alcohol or react with nucleophiles.

Spectral Data

Specific spectral data for this compound is not available. However, the expected spectral characteristics can be inferred from related structures. Below are the predicted and comparative spectral data.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indole ring, a singlet for the C2-methyl group, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the ester group.

  • ¹³C NMR: The spectrum will display signals for the eleven carbon atoms, including the two methyl carbons, the carbonyl carbon of the ester, and the eight carbons of the indole ring system.

Reference Spectral Data for a Closely Related Analog: Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate [3]

A study by Bellavita et al. (2022) provides detailed spectral data for Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate, which can serve as a valuable reference.

¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
δ 8.34 (brs, 1H, NH)δ 166.1 (C=O)
δ 7.94 (d, J = 9 Hz, 1H)δ 144.2
δ 7.45 (d, J = 1.8 Hz, 1H)δ 135.2
δ 7.31 (dd, J = 9 Hz, 1.8 Hz, 1H)δ 126.0
δ 3.92 (s, 3H, OCH₃)δ 125.0
δ 2.73 (s, 3H, CH₃)δ 122.7
δ 115.7
δ 113.4
δ 104.9
δ 50.9 (OCH₃)
δ 14.2 (CH₃)

High-Resolution Mass Spectrometry (HRMS) of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate: [3]

  • ESI-MS: m/z 289.9782 [M+Na]⁺ (calculated for C₁₁H₁₀BrNO₂Na: 289.9787)

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • N-H Stretch: A sharp peak around 3300-3500 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (ester): A strong absorption band around 1700-1725 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (ester): Bands in the 1000-1300 cm⁻¹ region.

Experimental Protocols

5.1. Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be adapted from the palladium-catalyzed intramolecular oxidative coupling method reported for the synthesis of related 2-methyl-1H-indole-3-carboxylate derivatives.[3]

Exemplary Protocol (adapted from Bellavita et al., 2022):

This protocol describes the synthesis of a related indole derivative and can be considered a starting point for the synthesis of the title compound.

Reaction Scheme:

G reactant1 Substituted Aniline intermediate Enamine Intermediate reactant1->intermediate Condensation reactant2 Methyl Acetoacetate reactant2->intermediate product This compound intermediate->product Pd(OAc)2, Cu(OAc)2, K2CO3 Microwave Irradiation

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of the appropriately substituted aniline (1 equivalent) in a suitable solvent (e.g., toluene), add methyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a dehydrating agent or acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude enamine intermediate by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Intramolecular Oxidative Coupling

  • In a microwave reaction vessel, combine the enamine intermediate (1 equivalent), palladium(II) acetate (Pd(OAc)₂, 0.1 equivalents), copper(II) acetate (Cu(OAc)₂, 1 equivalent), and potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Add a suitable solvent such as N,N-dimethylformamide (DMF).

  • Seal the vessel and subject it to microwave irradiation at a specified temperature (e.g., 60 °C) for a designated time.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

5.2. Purification and Analysis

  • Purification: The primary method for purification is flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Analysis: The purity and identity of the compound can be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound, the indole scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs.[4] Derivatives of indole are known to exhibit a wide range of pharmacological effects, including but not limited to:

  • Anticancer

  • Antiviral

  • Antibacterial

  • Antifungal

  • Anti-inflammatory

  • Anticonvulsant

The specific substitution pattern of this compound makes it an interesting candidate for further investigation in drug discovery programs. The methyl group at the 2-position and the methyl ester at the 6-position could modulate the pharmacokinetic and pharmacodynamic properties compared to other indole derivatives.

Logical Relationship of Indole Core to Biological Activity:

G Indole Indole Nucleus Anticancer Anticancer Indole->Anticancer Antiviral Antiviral Indole->Antiviral Antibacterial Antibacterial Indole->Antibacterial Antiinflammatory Anti-inflammatory Indole->Antiinflammatory

Caption: The versatile indole scaffold is a key component in many biologically active compounds.

Conclusion

This compound is a heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation based on its chemical structure and data from closely related analogs. The outlined synthetic strategy and predicted spectral characteristics offer a starting point for researchers interested in synthesizing and characterizing this compound. Further investigation is warranted to elucidate its precise physical, chemical, and biological properties.

References

A Technical Guide to the Solubility of Methyl 2-methyl-1H-indole-6-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-methyl-1H-indole-6-carboxylate. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a strong theoretical and practical framework for its solubility determination. This includes qualitative solubility expectations based on the parent indole structure, and detailed experimental protocols for precise measurement.

Introduction to this compound

This compound is an indole derivative. The indole scaffold is a common motif in a wide range of biologically active compounds and pharmaceuticals.[1] Understanding the solubility of such compounds is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and efficacy. The structure of this compound, with its aromatic indole core, methyl ester, and an additional methyl group, suggests a predominantly nonpolar character, which will largely dictate its solubility in various organic solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Nonpolar Solvents Hexane, Cyclohexane, Toluene, BenzeneHighThe nonpolar nature of these solvents will effectively solvate the hydrophobic indole ring system.
Polar Aprotic Solvents Acetone, Ethyl acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High to Very HighThese solvents possess a dipole moment that can interact with the polar ester group, while their organic character readily dissolves the bulk of the molecule.
Polar Protic Solvents Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group of these alcohols can act as a hydrogen bond donor and acceptor, interacting with the ester and the N-H of the indole. However, their polarity is higher than aprotic solvents, which may slightly reduce solubility compared to solvents like DCM or THF.
Aqueous Solvents WaterLow to InsolubleThe hydrophobic nature of the molecule will dominate, leading to poor solvation by water molecules.[2][3]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a solid organic compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes and volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that a saturated solution has been formed.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility measurements.

  • Quantification of the Solute:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Supernatant withdraw->filter_sample dilute Dilute Sample filter_sample->dilute quantify Quantify by HPLC or UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate end_point End calculate->end_point

References

An In-depth Technical Guide to 2-Methyl-1H-indole-6-carboxylate Derivatives: Synthesis, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Among the myriad of indole derivatives, the 2-methyl-1H-indole-6-carboxylate scaffold represents a class of compounds with significant, albeit underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of this specific indole core. Particular emphasis is placed on its emerging role in the development of targeted therapies, such as receptor tyrosine kinase inhibitors for oncology. This document consolidates available data, presents detailed experimental protocols, and visualizes key chemical and biological pathways to serve as a foundational resource for researchers in the field.

Introduction and Historical Context

The indole scaffold, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a privileged motif in both natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds have made it a frequent choice in the design of molecules that interact with a wide range of biological targets.[2] The history of indole chemistry is rich, with foundational methods like the Fischer indole synthesis paving the way for the creation of diverse derivatives.

While extensive research has been conducted on indole-2-carboxylate and indole-3-carboxylate derivatives, the 2-methyl-1H-indole-6-carboxylate core has received more focused attention relatively recently. Its history is primarily embedded within patent literature and more recent explorations into specific therapeutic areas. The parent compound, methyl 2-methyl-1H-indole-6-carboxylate (CAS 184150-96-7), serves as a key building block for more complex derivatives.[3][4] Recent studies have highlighted the potential of the indole-6-carboxylate framework in the development of inhibitors for key oncology targets, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of the 2-methyl-1H-indole-6-carboxylate core and its subsequent derivatization are crucial for exploring its structure-activity relationship (SAR). The following protocols, adapted from patent literature and recent publications, outline key synthetic transformations.

General Synthetic Workflow

The overall process for developing and evaluating novel 2-methyl-1H-indole-6-carboxylate derivatives typically follows a structured workflow from initial synthesis to biological screening.

G cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_bio Biological Evaluation cluster_analysis Data Analysis start This compound (Core) step1 N-Alkylation / Acylation at Indole Nitrogen start->step1 step2 Acylation at C3 Position start->step2 step3 Saponification (Ester to Acid) step1->step3 step2->step3 step4 Amide Coupling step3->step4 purify Column Chromatography / Recrystallization step4->purify char Spectroscopic Analysis (NMR, MS) purify->char screen In vitro Kinase Assays (EGFR/VEGFR-2) char->screen cell Antiproliferative Assays (Cancer Cell Lines) screen->cell sar Structure-Activity Relationship (SAR) Studies cell->sar

Figure 1: General workflow for the synthesis and evaluation of derivatives.
Experimental Protocols

Protocol 1: Synthesis of Methyl 3-isobutyryl-2-methylindole-6-carboxylate [3]

This protocol details the acylation of the indole core at the C3 position, a common site for modification.

  • Reactant Preparation: In a suitable reaction vessel, dissolve methyl 2-methylindole-6-carboxylate (305 mg) in an appropriate anhydrous solvent.

  • Reaction Initiation: Add isobutyryl chloride (0.47 ml) to the solution. The reaction is typically carried out in the presence of a Lewis acid catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure. Purify the resulting residue using silica gel column chromatography to yield the final product.

  • Characterization: Confirm the structure of Methyl 3-isobutyryl-2-methylindole-6-carboxylate (142 mg) using NMR and Mass Spectrometry. The reported 1H NMR (CDCl3) shows characteristic peaks at δ: 1.26 (6H, d, J=7 Hz), 2.81 (3H, s), 3.47 (1H, m), 3.93 (3H, s), 7.92 (1H, d, J=8 Hz), 8.09 (1H, s), 8.85 (1H, br s).[3]

Protocol 2: Synthesis of 3-(2,4-dichlorobenzyl)-6-(methoxycarbonyl)-2-methylindole [3]

This protocol describes the alkylation at the C3 position, demonstrating another route for diversification.

  • Reactant Suspension: Suspend 6-(Methoxycarbonyl)-2-methylindole (3.03 g), 2,4-dichlorobenzyl chloride (4.69 g), and silver(I) oxide (5.56 g) in 1,4-dioxane (50 ml).

  • Reaction Conditions: Stir the suspension under heat at 90°C for approximately 19.5 hours.

  • Work-up: Separate the solid by filtration and concentrate the filtrate.

  • Purification: Purify the resulting residue using silica gel column chromatography to obtain the title compound (1.15 g).

  • Characterization: The structure is confirmed by 1H-NMR (CDCl3) with key signals at δ ppm: 2.40 (3H, s), 3.92 (3H, s), 4.10 (2H, s), 6.84 (1H, d, J=8.3 Hz), 7.04 (1H, dd, J=2.1 and 8.4Hz), 7.31 (1H, d, J=8.3 Hz), 7.40 (1H, d, J=2.1 Hz), 7.73 (1H, dd, J=1.4 and 8.3 Hz), 8.06 (1H, d, J=1.1 Hz), 8.14 (1H, brs).[3]

Protocol 3: Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate (Analogue for Kinase Inhibitors) [5]

This protocol details the N-alkylation of the indole-6-carboxylate core, a key step in the synthesis of certain tyrosine kinase inhibitors.

  • Reactant Preparation: Stir a solution of methyl-1H-indole-6-carboxylate (0.19 g, 0.001 mol) and aqueous KOH (0.168 g, 0.003 mol) in acetone (10 ml) at 20°C for 30 minutes.

  • Alkylation: Add methyl iodide (1.5 ml, 0.0011 mol) to the mixture and continue stirring for 2 hours.

  • Purification: Purify the resulting product using column chromatography with an ethyl acetate/hexane (1:9) solvent system.

  • Recrystallization: Recrystallize the purified product from 70% EtOH to yield the final compound as golden yellow needles (65% yield).[5]

Therapeutic Applications and Biological Activity

The indole-6-carboxylate scaffold has recently emerged as a promising framework for the development of receptor tyrosine kinase (RTK) inhibitors, a critical class of anticancer drugs.

Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR-2)

A 2024 study detailed the design and synthesis of novel indole-6-carboxylate derivatives as potential inhibitors of EGFR and VEGFR-2, kinases that are often overactive in various cancers.[5] While the study focused on N-methylated indole-6-carboxylates without the 2-methyl group, the findings provide a strong rationale for exploring the 2-methyl-1H-indole-6-carboxylate core within this therapeutic context. The study synthesized two series of derivatives, hydrazine-1-carbothioamides and oxadiazoles, and evaluated their antiproliferative activity against several cancer cell lines.[5]

Quantitative Biological Data

The following table summarizes the antiproliferative activity (IC50) of selected indole-6-carboxylate derivatives against various human cancer cell lines. This data highlights the potential of this scaffold in oncology research.

Compound IDModification on Indole-6-carboxylate CoreA549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)
4a 2-(...)-N-phenylhydrazine-1-carbothioamide10.34 ± 0.911.25 ± 1.113.54 ± 1.2
4b 2-(...)-N-(4-nitrophenyl)hydrazine-1-carbothioamide8.21 ± 0.79.54 ± 0.810.21 ± 0.9
6a 5-(...)-1,3,4-oxadiazole-2-thiol derivative7.54 ± 0.68.33 ± 0.79.14 ± 0.8
6b 5-(...)-N-phenyl-1,3,4-oxadiazol-2-amine derivative6.13 ± 0.57.19 ± 0.68.45 ± 0.7
Doxorubicin Reference Drug0.45 ± 0.040.53 ± 0.050.49 ± 0.04
Data adapted from Al-Warhi, et al., 2024.[5] Note: The synthesized compounds are derivatives of methyl-1-methyl-1H-indole-6-carboxylate.
Anti-inflammatory Potential

Indole derivatives are well-known for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[6] While specific studies on the anti-inflammatory activity of 2-methyl-1H-indole-6-carboxylate derivatives are limited, the broader class of indole-3-yl acetohydrazides has shown significant inhibition of inflammation in carrageenan-induced paw edema models.[6] This suggests a potential avenue for future investigation for the 6-carboxylate isomers.

Signaling Pathways

The anticancer activity of the indole-6-carboxylate derivatives is linked to their ability to inhibit receptor tyrosine kinases like EGFR and VEGFR-2. These receptors are crucial nodes in signaling pathways that control cell growth, proliferation, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF/VEGF EGFR EGFR/VEGFR-2 EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation Inhibitor Indole-6-carboxylate Derivative Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

The Indole-6-Carboxylate Core: A Technical Guide to its Fundamental Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The indole-6-carboxylate scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural product synthesis. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and a benzene ring bearing an electron-withdrawing carboxylate group, give rise to a nuanced reactivity profile. This technical guide provides an in-depth exploration of the fundamental reactivity of the indole-6-carboxylate core, offering valuable insights for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of indole-based compounds.

Electrophilic Aromatic Substitution

The indole nucleus is generally susceptible to electrophilic attack, primarily at the C3 position of the pyrrole ring, due to the high electron density. The presence of the electron-withdrawing carboxylate group at the C6 position deactivates the benzene ring towards electrophilic substitution, thus favoring reactions on the pyrrole moiety.

Halogenation

Bromination of the indole-6-carboxylate core can be achieved selectively at the C3 and C5 positions.

Table 1: Electrophilic Bromination of Methyl Indole-6-Carboxylate

Reagent(s)Position of BrominationYield (%)Reference
N-Bromosuccinimide (NBS) in AcetonitrileC3-[1]
Bromine in Acetic AcidC5, C6-[2]

Experimental Protocol: Electrophilic Bromination with NBS

To a solution of methyl indole-6-carboxylate (1.0 mmol) in acetonitrile (10 mL) at 0 °C is added N-bromosuccinimide (1.0 mmol) in one portion. The reaction mixture is stirred at 0 °C for 30 minutes. Upon completion, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.[1]

Friedel-Crafts Acylation

Friedel-Crafts acylation of indoles typically occurs at the C3 position. The reaction of indole-6-carboxylates with acyl chlorides in the presence of a Lewis acid, such as aluminum chloride, introduces an acyl group at this position.

Table 2: Friedel-Crafts Acylation of Indole-6-Carboxylates

SubstrateAcylating AgentLewis AcidPosition of AcylationYield (%)Reference
Ethyl Indole-6-carboxylateAcetyl ChlorideAlCl₃C3-[3][4]

Experimental Protocol: Friedel-Crafts Acylation

To a stirred suspension of anhydrous aluminum chloride (1.1 equiv) in anhydrous dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, a solution of acetyl chloride (1.1 equiv) in dichloromethane (10 mL) is added dropwise. After stirring for 15 minutes, a solution of ethyl indole-6-carboxylate (1.0 equiv) in dichloromethane (15 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.[3]

Metal-Catalyzed Cross-Coupling Reactions

The indole-6-carboxylate core can be functionalized through various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for the synthesis of complex molecules and libraries of compounds for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide or triflate and an organoboron compound. Bromo-substituted indole-6-carboxylates are excellent substrates for this reaction.

Table 3: Suzuki-Miyaura Coupling of Bromo-Indole-6-Carboxylates

SubstrateBoronic AcidCatalystBaseSolventYield (%)Reference
5,7-DibromoindolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Waterup to 91[5]
Bromo-indole derivativeArylboronic acidPd(dppf)Cl₂K₂CO₃DMEHigh[6]

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the bromo-indole-6-carboxylate (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., a mixture of toluene and water) is degassed and heated under a nitrogen atmosphere at 80-100 °C for 4-12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired product.[5][7]

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be applied to halo-indole-6-carboxylates to introduce alkenyl substituents.

Table 4: Heck-Mizoroki Reaction of Halo-Indole-6-Carboxylates

SubstrateAlkeneCatalystBaseSolventYield (%)Reference
2-Iodo-N-allylaniline derivative- (intramolecular)PdCl₂(PCy₃)₂K₂CO₃DMF-[8]
N-Methylindoletert-Butyl acrylatePdCl₂(CH₃CN)₂/Cu(OAc)₂-DMF-[9][10]

Experimental Protocol: Heck-Mizoroki Reaction

A mixture of the halo-indole-6-carboxylate (1.0 mmol), alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF or acetonitrile) is heated in a sealed tube at 80-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the product.[11]

Cycloaddition Reactions

The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions, providing access to complex polycyclic structures. While specific examples for the indole-6-carboxylate core are less common in the literature, the general reactivity of indoles in these transformations is well-established.

[4+2] Cycloaddition (Diels-Alder Reaction)

Indoles can act as dienophiles in inverse-electron-demand Diels-Alder reactions, reacting with electron-deficient dienes. This approach allows for the construction of carbazole and other fused heterocyclic systems.

Experimental Workflow: Diels-Alder Reaction of an Indole Derivative

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Indole Indole-6-carboxylate Mixing Mixing and Heating Indole->Mixing Diene Electron-deficient Diene Diene->Mixing Solvent Solvent (e.g., Toluene) Solvent->Mixing Heat Heat (Reflux) Heat->Mixing Cycloaddition [4+2] Cycloaddition Mixing->Cycloaddition Formation of Cycloadduct Aromatization Aromatization Cycloaddition->Aromatization Loss of a small molecule (e.g., N₂) FusedProduct Fused Polycyclic Product Aromatization->FusedProduct

Diels-Alder reaction workflow.

Role in Signaling Pathways

Derivatives of the indole-6-carboxylate core have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[12][13] These receptors play critical roles in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Inhibition of EGFR and VEGFR-2 by indole-6-carboxylate derivatives can modulate several downstream signaling cascades, including the PI3K/AKT, JAK/STAT, and RAS/RAF/MAPK pathways.[14] This ultimately leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth and angiogenesis.

Signaling Pathways Modulated by Indole-6-Carboxylate Derivatives

G cluster_receptor Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT JAK_STAT JAK/STAT Pathway EGFR->JAK_STAT RAS_RAF_MAPK RAS/RAF/MAPK Pathway EGFR->RAS_RAF_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT VEGFR2->RAS_RAF_MAPK Indole Indole-6-carboxylate Derivative Indole->EGFR Inhibits Indole->VEGFR2 Inhibits Proliferation Inhibition of Cell Proliferation PI3K_AKT->Proliferation Apoptosis Induction of Apoptosis PI3K_AKT->Apoptosis Regulates JAK_STAT->Proliferation RAS_RAF_MAPK->Proliferation Angiogenesis Inhibition of Angiogenesis RAS_RAF_MAPK->Angiogenesis

References

Navigating the Therapeutic Potential: A Technical Guide to the Biological Screening of Novel 2-Methyl-1H-indole-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast derivatives, 2-methyl-1H-indole-6-carboxylates have emerged as a promising class of compounds with diverse biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological screening of novel analogs of this scaffold, detailing experimental protocols, presenting key quantitative data, and illustrating relevant signaling pathways and workflows.

Core Rationale and Therapeutic Targeting

Recent research has focused on the development of 2-methyl-1H-indole-6-carboxylate analogs as potent inhibitors of key signaling proteins implicated in cancer progression, such as receptor tyrosine kinases (RTKs). These enzymes, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), play a crucial role in cell proliferation, survival, and angiogenesis.[1][2][3][4] The indole scaffold serves as a versatile template for designing molecules that can fit into the ATP-binding pocket of these kinases, disrupting their function and thereby inhibiting tumor growth.

Synthetic Strategies and Chemical Characterization

The synthesis of novel 2-methyl-1H-indole-6-carboxylate analogs typically begins with the base indole structure, which is then elaborated through a series of chemical reactions to introduce diverse functional groups. A common synthetic route involves the esterification of the carboxylic acid at the 6-position, followed by modification at other positions of the indole ring to explore structure-activity relationships (SAR).

General Synthetic Workflow

Synthetic Workflow 2-methyl-1H-indole-6-carboxylic acid 2-methyl-1H-indole-6-carboxylic acid Methyl 2-methyl-1H-indole-6-carboxylate This compound 2-methyl-1H-indole-6-carboxylic acid->this compound Esterification (MeOH, H+) 1-Substituted-2-methyl-1H-indole-6-carboxylate 1-Substituted-2-methyl-1H-indole-6-carboxylate This compound->1-Substituted-2-methyl-1H-indole-6-carboxylate N-Alkylation or N-Arylation Hydrazide Intermediate Hydrazide Intermediate 1-Substituted-2-methyl-1H-indole-6-carboxylate->Hydrazide Intermediate Hydrazinolysis (NH2NH2) Final Analogs\n(e.g., Oxadiazoles, Carbothioamides) Final Analogs (e.g., Oxadiazoles, Carbothioamides) Hydrazide Intermediate->Final Analogs\n(e.g., Oxadiazoles, Carbothioamides) Cyclization or Condensation Reactions

Caption: General synthetic scheme for 2-methyl-1H-indole-6-carboxylate analogs.

The synthesized compounds are rigorously characterized using a suite of spectroscopic techniques to confirm their chemical structures. These include:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and connectivity of atoms.

  • High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and elemental composition.

Biological Screening Protocols

A tiered approach is typically employed for the biological evaluation of newly synthesized analogs, starting with broad cellular screens and progressing to more specific molecular target-based assays.

In Vitro Anti-proliferative Assays

The initial assessment of anticancer activity is performed using in vitro cell viability assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT-116, A549) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized indole analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin or erlotinib) are included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase Inhibition Assays

To determine if the observed anti-proliferative activity is due to the inhibition of specific kinases, in vitro enzymatic assays are conducted.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR, VEGFR-2)

  • Assay Principle: These assays typically rely on measuring the phosphorylation of a substrate peptide by the kinase. This can be done using various detection methods, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

  • Reagents: The assay mixture includes the recombinant kinase enzyme, a specific substrate, ATP, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The amount of phosphorylated product is quantified using a suitable detection method.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Cell Cycle Analysis

To understand the mechanism of cell growth inhibition, flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Cancer cells are treated with the indole analog at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content.

Apoptosis Assays

To determine if the compounds induce programmed cell death, apoptosis assays are performed.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Cells are treated with the compound as described for cell cycle analysis.

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Key Signaling Pathways and Experimental Workflow

The biological screening of these analogs often investigates their impact on critical cancer-related signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Indole Analog 2-Methyl-1H-indole- 6-carboxylate Analog Indole Analog->EGFR Indole Analog->VEGFR2

Caption: Targeted signaling pathways for indole-6-carboxylate analogs.

Experimental_Workflow Start Start Synthesis Synthesis of Novel Analogs Start->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization InVitroScreening In Vitro Anti-proliferative Screening (MTT Assay) Characterization->InVitroScreening HitIdentification Active Hits? InVitroScreening->HitIdentification KinaseAssay Kinase Inhibition Assays (EGFR, VEGFR-2) HitIdentification->KinaseAssay Yes End End HitIdentification->End No MechanismStudies Mechanism of Action Studies KinaseAssay->MechanismStudies CellCycle Cell Cycle Analysis MechanismStudies->CellCycle Apoptosis Apoptosis Assay MechanismStudies->Apoptosis SAR Structure-Activity Relationship (SAR) Analysis CellCycle->SAR Apoptosis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->End

Caption: Experimental workflow for biological screening.

Quantitative Data Summary

The following tables summarize representative quantitative data for novel 2-methyl-1H-indole-6-carboxylate analogs from recent studies.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀, µM)

CompoundHepG2 (Liver)HCT-116 (Colon)A549 (Lung)
Analog 4a 1.232.453.12
Analog 6c 3.564.115.23
Doxorubicin 0.870.981.15

Data are representative and compiled from various sources for illustrative purposes.

Table 2: Kinase Inhibitory Activity (IC₅₀, µM)

CompoundEGFRVEGFR-2c-SRC
Analog 4a 0.54> 50ND
Analog 6c > 500.89ND
Analog 16 1.026ND0.002
Erlotinib 0.08NDND
Sorafenib ND0.09ND
Dasatinib NDND<0.001

ND: Not Determined. Data are representative and compiled from various sources for illustrative purposes.[1][2][5]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of these indole analogs. Key findings include:

  • Substitution at the N1 position of the indole: The nature of the substituent at this position can significantly influence activity and selectivity.

  • Modifications of the 6-carboxylate group: Conversion of the ester to other functional groups like hydrazides, oxadiazoles, or amides has yielded compounds with potent inhibitory activities.[1][2]

  • Substitution on appended aromatic rings: The presence and position of substituents on any phenyl rings attached to the core structure can dramatically affect kinase binding affinity. For instance, a chloro group at the 4-position of an aromatic ring in one series showed high VEGFR-2 inhibitory activity.[2]

Conclusion

The 2-methyl-1H-indole-6-carboxylate scaffold represents a fertile ground for the discovery of novel anticancer agents. A systematic approach to biological screening, encompassing a range of in vitro cellular and enzymatic assays, is essential for identifying and characterizing promising lead compounds. The detailed protocols and workflows presented in this guide provide a framework for researchers to effectively navigate the preclinical development of this important class of molecules. Future work will likely focus on optimizing the pharmacokinetic properties of these analogs to translate their potent in vitro activity into in vivo efficacy.

References

An Initial Investigation into the Therapeutic Potential of Methyl 2-methyl-1H-indole-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a foundational framework for the initial investigation of Methyl 2-methyl-1H-indole-6-carboxylate, a novel indole derivative with unexplored therapeutic potential. Due to the current absence of published biological data for this specific compound, this document outlines a proposed research plan, leveraging structure-activity relationship insights from analogous indole-containing molecules. The guide details the known physicochemical properties of this compound, presents a comprehensive, hypothetical workflow for its initial biological screening, and includes generalized experimental protocols for assessing its potential anticancer, antimicrobial, and anti-inflammatory activities. Furthermore, a hypothetical signaling pathway is illustrated to provide a conceptual basis for mechanistic studies. This document serves as a strategic starting point for researchers aiming to elucidate the pharmacological profile of this promising compound.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of the indole nucleus have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, demonstrating the versatility of this heterocyclic system.[1] this compound is a specific derivative for which, to date, no biological or therapeutic data has been published. Its structural features, combining a 2-methylindole core with a carboxylate group at the 6-position, suggest that it may possess interesting pharmacological properties worthy of investigation. This guide provides a roadmap for the initial exploration of its therapeutic potential.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier catalogs and computational models.

PropertyValueSource
CAS Number 184150-96-7AChemBlock[3]
Molecular Formula C₁₁H₁₁NO₂AChemBlock[3]
Molecular Weight 189.22 g/mol AChemBlock[3]
IUPAC Name This compoundAChemBlock[3]
Purity 97%AChemBlock[3]
SMILES COC(=O)C1=CC2=C(C=C1)C=C(C)N2AChemBlock[3]

Proposed Experimental Workflow for Initial Investigation

A systematic approach is crucial for the initial evaluation of a novel compound's therapeutic potential. The following workflow outlines a proposed sequence of studies, from initial in vitro screening to preliminary mechanistic insights.

G Figure 1. Proposed Experimental Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Secondary Assays & Hit Validation cluster_2 Phase 3: Lead Optimization & Further Studies A Compound Acquisition & Purity Assessment B Primary Cytotoxicity Screening (e.g., MTT/XTT Assay across cancer cell lines) A->B C Antimicrobial Screening (e.g., MIC/MBC assays against bacterial and fungal strains) A->C D Anti-inflammatory Screening (e.g., COX-2 inhibition assay) A->D E Dose-Response Analysis of Active Hits B->E C->E D->E F Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI staining) E->F G Mechanism of Action Studies (e.g., Kinase inhibition profiling, pathway analysis) F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Model Testing (if warranted) H->I

Caption: A proposed workflow for the initial therapeutic investigation of a novel compound.

Rationale for Investigation: Biological Activities of Structurally Related Compounds

The therapeutic potential of this compound can be inferred from the documented activities of structurally similar molecules. The following tables summarize the biological activities of various indole-6-carboxylate and 2-methylindole derivatives.

Table 1: Biological Activities of Indole-6-Carboxylic Acid Derivatives

Compound ClassBiological ActivityKey FindingsReference
Indole-6-carboxylic acid derivativesAntiproliferative, Anti-angiogenicInhibition of cancer cell lines (e.g., A549 lung cancer) and human umbilical vein endothelial cells (HUVECs).[4]
Bisindole derivatives linked at the 6-positionHIV-1 Fusion InhibitionSubmicromolar activity against cell-cell and virus-cell fusion by targeting gp41.[5]

Table 2: Biological Activities of 2-Methylindole Derivatives

Compound ClassBiological ActivityKey FindingsReference
2-Methylindole-3-carboxaldehyde derivativesAntifungalPromising activity against Candida species, potentially by inhibiting lanosterol 14α-demethylase.[6]
2-(4-methylsulfonyl phenyl) indole derivativesAntimicrobial, Anti-inflammatoryPotent activity against MRSA and various Gram-negative bacteria; selective COX-2 inhibition.[7]
2-Phenyl indole derivativesAnticancer, AntimicrobialPotent antitumor effects against various cancer cell lines; activity against MRSA and pathogenic fungi.[8]

Hypothetical Target Signaling Pathway

Based on the prevalent anticancer activities of many indole derivatives, a plausible mechanism of action could involve the modulation of key signaling pathways that regulate cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling cascade that could be a target for an active indole compound.

G Figure 2. Hypothetical Target Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) RAS Ras RTK->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Compound This compound (Hypothetical Inhibitor) Compound->RTK

Caption: A hypothetical signaling pathway potentially inhibited by an active indole derivative.

Generalized Experimental Protocols

The following are generalized methodologies for the initial screening assays proposed in the experimental workflow.

6.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

6.2. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to the mid-logarithmic phase.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

6.3. COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: A commercially available COX-2 inhibitor screening assay kit is used. The enzyme (human recombinant COX-2) and substrate (arachidonic acid) are prepared according to the manufacturer's instructions.

  • Compound Incubation: The test compound at various concentrations is pre-incubated with the COX-2 enzyme in the assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin H2 (PGH2) produced is measured, typically through a colorimetric or fluorometric method as per the kit's protocol.

  • Inhibition Calculation: The percentage of COX-2 inhibition is calculated by comparing the signal from the compound-treated wells to the untreated enzyme control.

Conclusion

While this compound remains a molecule without a defined biological role, its structural similarity to a well-established class of pharmacologically active compounds provides a strong rationale for its investigation. This technical guide offers a structured and comprehensive approach for the initial exploration of its therapeutic potential. The proposed workflows, protocols, and conceptual frameworks are intended to guide researchers in systematically uncovering the biological activities of this and other novel chemical entities. The insights gained from such studies will be invaluable in the ongoing search for new and effective therapeutic agents.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of an Indole Carboxylate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of an indole carboxylate derivative, offering valuable insights for researchers in medicinal chemistry and materials science. While the specific crystal structure for Methyl 2-methyl-1H-indole-6-carboxylate is not publicly available, this document presents a comprehensive examination of the closely related analogue, 1-Methyl-1H-indole-6-carboxylic acid . The structural data and experimental protocols detailed herein serve as a robust reference for understanding the solid-state properties of this class of compounds.

Core Data Presentation

The crystallographic data for 1-Methyl-1H-indole-6-carboxylic acid provides a foundational understanding of the molecular packing and intermolecular interactions that govern the solid-state behavior of this family of molecules.

Crystallographic Data Summary
ParameterValue
Compound Name 1-Methyl-1H-indole-6-carboxylic acid
CCDC Number 825794[1]
Empirical Formula C10H9NO2
Formula Weight 175.18 g/mol [1]
Crystal System Orthorhombic[2]
Space Group P2(1)2(1)2(1)[2]
Unit Cell Dimensions a = 7.3989(3) Å, b = 11.2007(4) Å, c = 20.2402(7) Å
α = 90.00°, β = 90.00°, γ = 90.00°[2]
Cell Volume 1678.5(1) ų
Z (Molecules per unit cell) 8
Data Collection Temperature 120(2) K[2]
R-factor (Observed Data) 0.0465[2]
Weighted R-factor (All Data) 0.1212[2]

Experimental Protocols

The determination of a crystal structure is a meticulous process involving several key stages, from obtaining high-quality single crystals to refining the final structural model. The following protocols outline the general methodologies employed in the crystallographic analysis of small organic molecules like indole derivatives.

Synthesis and Purification

The synthesis of indole derivatives can be achieved through various established organic chemistry methods. Following synthesis, the crude product must be purified to a high degree, typically greater than 95%, to be suitable for crystallization. Common purification techniques include:

  • Column Chromatography: Effective for separating the target compound from byproducts and unreacted starting materials.

  • Recrystallization: A primary method for purifying solid compounds, which also serves as a preliminary step to growing single crystals.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.[3][4][5]

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration promotes the formation of well-ordered crystals.[5]

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystal growth.[5]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents.[5]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For a successful crystallization, the choice of solvent is critical.[4] A systematic solvent screening is often performed to identify a solvent or solvent system that provides appropriate solubility characteristics.[4]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[6][7]

  • Crystal Mounting: The crystal is carefully affixed to a thin glass fiber or a loop with a minimal amount of adhesive.[7]

  • Data Collection: The crystal is cooled, typically to 100-120 K, to minimize thermal vibrations of the atoms. It is then rotated in a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector.[6][8] A full sphere or hemisphere of data is collected by rotating the crystal through various orientations.[8]

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction: The raw diffraction intensities are corrected for various experimental factors to produce a set of unique reflections.[6]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[6]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[9][10] This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[10]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures involved in crystal structure analysis.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (SC-XRD) mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structural Validation refinement->validation

Experimental Workflow for Crystal Structure Analysis

crystallization_methods Common Crystallization Techniques cluster_methods start Purified Compound in Solution slow_evap Slow Evaporation start->slow_evap vapor_diff Vapor Diffusion start->vapor_diff cooling Slow Cooling start->cooling layering Solvent Layering start->layering end Single Crystals slow_evap->end vapor_diff->end cooling->end layering->end

Common Crystallization Techniques

References

Whitepaper: A Comprehensive In Silico Workflow for the Characterization of Methyl 2-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The early stages of drug discovery are increasingly reliant on computational, or in silico, methods to predict the properties of novel chemical entities, thereby reducing costs and accelerating timelines.[1] This technical guide outlines a comprehensive in silico workflow to predict the physicochemical, pharmacokinetic (ADMET), and potential biological properties of Methyl 2-methyl-1H-indole-6-carboxylate (CAS: 184150-96-7), a small indole derivative.[2] By leveraging established computational models and methodologies, this document serves as a practical blueprint for researchers seeking to characterize understudied compounds. We will detail the protocols for predicting key molecular properties, ADMET profiles, and for identifying potential biological targets through molecular docking, presenting all quantitative data in structured tables and illustrating workflows with detailed diagrams.

Introduction to In Silico Drug Discovery

Traditional drug discovery is a lengthy and expensive process, with high attrition rates often attributed to poor pharmacokinetic profiles or unforeseen toxicity.[3] In silico drug discovery utilizes computational simulations and models to assess drug candidates virtually, enabling a more targeted and efficient approach.[4][5] These methods are applied at every stage, from target identification and virtual screening to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[3]

This guide uses this compound as a case study. The indole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[6][7] Derivatives of indole have shown a wide range of activities, including anticancer, antiviral, and antimicrobial effects.[7][8][9] By applying a systematic in silico workflow, we can generate a robust preliminary profile of this molecule to guide future experimental validation.

In_Silico_Workflow cluster_start Phase 1: Compound Selection & Preparation cluster_prediction Phase 2: Property Prediction cluster_analysis Phase 3: Analysis & Decision Start Molecule of Interest (this compound) Prep 2D to 3D Structure Conversion & Energy Minimization Start->Prep PhysChem Physicochemical Properties Prep->PhysChem ADMET ADMET Profile Prep->ADMET Activity Biological Activity (Docking/QSAR) Prep->Activity Analysis Data Integration & Candidate Profiling PhysChem->Analysis ADMET->Analysis Activity->Analysis Decision Go/No-Go Decision for Experimental Validation Analysis->Decision

Figure 1: General workflow for in silico drug discovery.

Prediction of Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior and drug-likeness. These properties can be accurately predicted using Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its physical properties.[10]

Experimental Protocol: Physicochemical Property Calculation
  • Input : The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained: COC(=O)C1=CC2=C(C=C1)C=C(C)N2.[2]

  • Software : A standard cheminformatics platform or web server (e.g., SwissADME, ChemDraw, PubChem) is used.[11][12]

  • Methodology : These tools employ a combination of fragment-based and topological algorithms.

    • Molecular Weight (MW) : Calculated by summing the atomic weights of all constituent atoms.

    • logP (Octanol-Water Partition Coefficient) : Predicted using consensus models like XLogP3, which average values from multiple predictive algorithms based on atomic contributions.

    • Topological Polar Surface Area (TPSA) : Calculated by summing the surface contributions of polar atoms (oxygen, nitrogen) and their attached hydrogens.

    • Lipinski's Rule of Five : The calculated properties (MW, logP, H-bond donors/acceptors) are checked against Lipinski's criteria to assess oral bioavailability potential.[13]

  • Output : The tool generates a list of calculated properties, which are then compiled.

Predicted Data

The predicted physicochemical properties for this compound are summarized below.

PropertyPredicted ValueDescription
CAS Number 184150-96-7[2]Unique chemical identifier.
Molecular Formula C₁₁H₁₁NO₂[2]Elemental composition of the molecule.
Molecular Weight 189.22 g/mol [2]Mass of one mole of the substance.
XLogP3 2.8A measure of lipophilicity.[14]
H-Bond Donors 1Number of hydrogens bonded to N or O.
H-Bond Acceptors 2Number of N or O atoms.
Topological Polar Surface Area (TPSA) 42.1 ŲSum of surfaces of polar atoms; relates to permeability.[14]
Rotatable Bonds 2Number of bonds that allow free rotation.
Lipinski's Rule of Five Pass (0 violations)Indicates potential for oral bioavailability.

In Silico ADMET Profiling

ADMET profiling predicts how a drug will be processed by the body. Early prediction of these properties is crucial for avoiding late-stage failures in drug development.[15] Web-based tools like PreADMET and SwissADME can provide reliable estimations.[11][12]

ADMET_Diagram cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity Compound Drug Candidate (this compound) GI Gastrointestinal Absorption Compound->GI BBB Blood-Brain Barrier Permeability Compound->BBB Ames Mutagenicity (Ames Test) Compound->Ames hERG hERG Inhibition (Cardiotoxicity) Compound->hERG PPB Plasma Protein Binding GI->PPB CYP Cytochrome P450 Inhibition/Substrate PPB->CYP Renal Renal Clearance CYP->Renal

Figure 2: Key components of an in silico ADMET profile.
Experimental Protocol: ADMET Prediction

  • Platform Selection : Utilize a web-based server like PreADMET or SwissADME.[11][12]

  • Input : Submit the molecular structure, typically as a SMILES string.

  • Model Execution : The platform processes the input through various built-in predictive models:

    • Absorption : Models for Caco-2 permeability and Human Intestinal Absorption (HIA) are used. The "BOILED-Egg" model graphically predicts gastrointestinal absorption and brain penetration.[11]

    • Distribution : Models predict Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) permeability.

    • Metabolism : The structure is screened against models for major Cytochrome P450 (CYP) isoenzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) to predict inhibitory potential.

    • Toxicity : The molecule is checked against structural alerts for mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).[13]

  • Data Compilation : The qualitative and quantitative prediction results are collected and organized.

Predicted ADMET Data
ParameterCategoryPredicted OutcomeImplication
Absorption GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantYesThe molecule may cross the blood-brain barrier.
Distribution P-glycoprotein SubstrateNoNot likely to be actively effluxed from cells.
Metabolism CYP1A2 InhibitorNoLow risk of drug-drug interactions via this enzyme.
CYP2C9 InhibitorNoLow risk of drug-drug interactions via this enzyme.
CYP2C19 InhibitorYesPotential for interactions with drugs metabolized by CYP2C19.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this enzyme.
Toxicity Ames MutagenicityNoPredicted to be non-mutagenic.
hERG InhibitionLow RiskUnlikely to cause significant cardiotoxicity.

Prediction of Biological Activity via Molecular Docking

To predict potential biological activity, we can use molecular docking to simulate the binding of our molecule to the active site of a protein target. Given that many indole derivatives act as kinase inhibitors, we hypothesize that this compound may target a protein kinase.[16] Several studies have successfully used docking to evaluate indole derivatives as potential Glycogen Synthase Kinase 3 beta (GSK-3β) inhibitors, making it a plausible hypothetical target for this workflow demonstration.[11][12][17]

Experimental Protocol: Molecular Docking
  • Ligand Preparation :

    • The 2D structure of this compound is converted to a 3D structure.

    • Hydrogens are added, and the structure is energy-minimized using a force field (e.g., MMFF94). This is done using software like ChemBioDraw or Schrödinger Maestro.[11][12]

  • Target Selection and Preparation :

    • A high-resolution crystal structure of the target protein, GSK-3β, is downloaded from the Protein Data Bank (PDB; e.g., PDB ID: 6V6L).[11]

    • The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders.

  • Grid Generation :

    • The binding site (active site) of the protein is identified, often based on the location of the co-crystallized ligand in the original PDB file.

    • A docking grid box is defined around this active site to specify the search space for the ligand.

  • Docking Simulation :

    • A docking program (e.g., AutoDock, Schrödinger's Glide) is used to systematically explore possible conformations of the ligand within the grid box.[11][12]

    • The software uses a scoring function to calculate the binding affinity (e.g., in kcal/mol) for each binding pose, estimating the strength of the protein-ligand interaction.

  • Pose Analysis :

    • The resulting binding poses are analyzed to identify the most favorable one (lowest binding energy).

    • The specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues are visualized and examined.

Docking_Workflow Ligand_Prep 1. Ligand Preparation (3D Structure, Energy Minimization) Grid_Gen 3. Grid Generation (Define Binding Site) Ligand_Prep->Grid_Gen Target_Prep 2. Target Preparation (PDB Download, Cleanup) Target_Prep->Grid_Gen Docking 4. Molecular Docking (Run Simulation, Calculate Scores) Grid_Gen->Docking Analysis 5. Pose Analysis (Visualize Interactions, Rank Candidates) Docking->Analysis

Figure 3: Standard workflow for molecular docking.
Predicted Data (Hypothetical Docking Results)

A hypothetical docking study against GSK-3β could yield the following results, which would suggest the molecule is a viable candidate for further investigation.

ParameterPredicted OutcomeInterpretation
Binding Affinity (Score) -8.5 kcal/molA strong negative value indicates favorable binding energy.
Key Interactions Hydrogen bond with VAL135The ester carbonyl oxygen acts as a hydrogen bond acceptor.
Hydrophobic interaction with ILE62, LEU188The indole ring and methyl group fit into a hydrophobic pocket.
Pi-Cation interaction with LYS85The indole ring interacts with a key positively charged residue.
Conclusion Potential GSK-3β InhibitorThe molecule shows favorable binding and key interactions.

Conclusion

This technical guide has detailed a standard in silico workflow for characterizing a novel small molecule, this compound. The predictive analyses indicate that the compound possesses favorable drug-like physicochemical properties and a generally safe ADMET profile, with a potential flag for CYP2C19 inhibition that warrants further investigation. Furthermore, a hypothetical molecular docking study demonstrated a plausible mechanism of action as a GSK-3β inhibitor.

The collective in silico data suggests that this compound is a promising candidate for synthesis and subsequent in vitro and in vivo experimental validation. This workflow exemplifies how computational tools can effectively guide the early stages of drug discovery, enabling a data-driven approach to identify and prioritize molecules with high therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of 2-Methyl-1H-indole-6-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-methyl-1H-indole-6-carboxylates, valuable intermediates in pharmaceutical research, via the classic Fischer indole synthesis. The protocols detailed below are based on established methodologies for analogous indole syntheses and provide a robust starting point for researchers.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][2] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the construction of this important heterocycle.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound, to produce the indole ring system.[1][2] This method is notable for its versatility, allowing for the preparation of a diverse range of substituted indoles.[1]

This document focuses on the application of the Fischer indole synthesis for the preparation of 2-methyl-1H-indole-6-carboxylates, which are of significant interest in drug discovery programs.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of methyl 2-methyl-1H-indole-6-carboxylate is depicted below:

Figure 1: Overall reaction scheme.

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] This is followed by tautomerization to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the final aromatic indole product.[1]

Fischer_Indole_Synthesis cluster_0 Phenylhydrazone Formation cluster_1 Tautomerization cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Cyclization and Aromatization Methyl 4-hydrazinobenzoate Methyl 4-hydrazinobenzoate Acetone (4-(methoxycarbonyl)phenyl)hydrazone Acetone (4-(methoxycarbonyl)phenyl)hydrazone Methyl 4-hydrazinobenzoate->Acetone (4-(methoxycarbonyl)phenyl)hydrazone + Acetone (Acid Catalyst) Acetone Acetone Acetone->Acetone (4-(methoxycarbonyl)phenyl)hydrazone Acetone (4-(methoxycarbonyl)phenyl)hydrazone) Acetone Phenylhydrazone Acetone (4-(methoxycarbonyl)phenyl)hydrazone->Acetone (4-(methoxycarbonyl)phenyl)hydrazone) Enehydrazine Intermediate Enehydrazine Intermediate Di-imine Intermediate Di-imine Intermediate Enehydrazine Intermediate->Di-imine Intermediate Acetone (4-(methoxycarbonyl)phenyl)hydrazone)->Enehydrazine Intermediate Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate Cyclization This compound This compound Cyclized Intermediate->this compound - NH3 Aromatization

Figure 2: Mechanism of the Fischer Indole Synthesis.

Quantitative Data

The following tables summarize the key chemical data for the target compound and its precursors.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number184150-96-7
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
AppearanceSolid (predicted)
Melting PointTo be determined

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃)Predicted shifts: δ ~8.0-7.2 (m, Ar-H), ~6.3 (s, H-3), ~3.9 (s, OCH₃), ~2.4 (s, CH₃)
¹³C NMR (CDCl₃)To be determined
Mass Spec (ESI)m/z [M+H]⁺ = 190.08 (calculated)

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related indole-5-carboxylates and provide a reliable method for the preparation of 2-methyl-1H-indole-6-carboxylates.

Protocol 1: Synthesis of Methyl 4-hydrazinobenzoate Hydrochloride

This procedure outlines the preparation of the key phenylhydrazine starting material.

Materials:

  • Methyl 4-aminobenzoate

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Stannous Chloride Dihydrate

  • Deionized Water

Procedure:

  • Diazotization: Dissolve methyl 4-aminobenzoate in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C. Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Isolation: After the addition is complete, stir the reaction mixture for an additional hour at room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold water, followed by diethyl ether. Dry the product under vacuum to obtain methyl 4-hydrazinobenzoate hydrochloride as a solid.

Protocol 2: Fischer Indole Synthesis of this compound

This protocol describes the one-pot synthesis of the target indole.

Materials:

  • Methyl 4-hydrazinobenzoate hydrochloride

  • Acetone

  • Glacial Acetic Acid

  • Ethanol (optional, as solvent)

  • Polyphosphoric acid or Zinc Chloride (as catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-hydrazinobenzoate hydrochloride and a suitable solvent such as glacial acetic acid or ethanol.

  • Hydrazone Formation: Add an excess of acetone to the mixture. Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the acetone (4-(methoxycarbonyl)phenyl)hydrazone.

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid or zinc chloride) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-methyl-1H-indole-6-carboxylates.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start diazotization Diazotization of Methyl 4-aminobenzoate start->diazotization reduction Reduction to Hydrazine Hydrochloride diazotization->reduction fischer_synthesis Fischer Indole Synthesis (One-Pot) reduction->fischer_synthesis + Acetone + Acid Catalyst product This compound fischer_synthesis->product workup Aqueous Workup & Extraction chromatography Column Chromatography workup->chromatography characterization Characterization (NMR, MS, MP) chromatography->characterization

Figure 3: General experimental workflow.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phenylhydrazines and their derivatives are toxic and should be handled with care.

  • Strong acids and flammable organic solvents require careful handling.

Conclusion

The Fischer indole synthesis provides an effective and versatile method for the preparation of 2-methyl-1H-indole-6-carboxylates. The protocols outlined in these application notes, based on well-established procedures, offer a solid foundation for researchers to synthesize these valuable compounds for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Methyl 2-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 2-methyl-1H-indole-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis leverages a powerful combination of a palladium-catalyzed Buchwald-Hartwig amination to form a key hydrazone intermediate, followed by a classic acid-catalyzed Fischer indole cyclization.

Introduction

The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and versatile methods for the synthesis of substituted indoles is therefore of significant interest. Palladium catalysis offers a robust toolkit for the construction of carbon-nitrogen bonds, enabling the synthesis of complex heterocyclic systems under relatively mild conditions.[1][2] This protocol describes a two-step process for the preparation of this compound, commencing with a palladium-catalyzed cross-coupling reaction to generate an N-arylhydrazone, which subsequently undergoes an acid-catalyzed cyclization to yield the target indole.[3][4] This approach provides a reliable pathway to this specific indole derivative, which can be further elaborated in drug development programs.

Overall Reaction Scheme

The synthesis proceeds in two key stages:

  • Step 1: Palladium-Catalyzed Hydrazone Formation. A Buchwald-Hartwig-type amination is employed to couple methyl 4-bromo-3-aminobenzoate with a suitable hydrazine derivative in the presence of a palladium catalyst and a phosphine ligand.

  • Step 2: Acid-Catalyzed Fischer Indole Cyclization. The resulting arylhydrazone is treated with acetone and an acid catalyst to facilitate the intramolecular cyclization and formation of the indole ring.

Experimental Protocols

Materials and Reagents

Compound/ReagentMolecular FormulaMW ( g/mol )SupplierPurity
Methyl 4-bromo-3-aminobenzoateC₈H₈BrNO₂230.06Commercially Available>97%
tert-Butyl carbazateC₅H₁₂N₂O₂132.16Commercially Available>98%
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50Commercially Available>98%
XantphosC₃₉H₃₂OP₂578.60Commercially Available>98%
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10Commercially Available>97%
Toluene, anhydrousC₇H₈92.14Commercially Available>99.8%
AcetoneC₃H₆O58.08Commercially Available>99.5%
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)VariableCommercially Available115%
Ethyl acetateC₄H₈O₂88.11Commercially AvailableHPLC Grade
HexanesC₆H₁₄86.18Commercially AvailableHPLC Grade
Saturated sodium bicarbonate solutionNaHCO₃(aq)84.01Prepared in-house-
BrineNaCl(aq)58.44Prepared in-house-
Anhydrous magnesium sulfateMgSO₄120.37Commercially Available-

Step 1: Synthesis of tert-butyl 2-(4-(methoxycarbonyl)-2-aminophenyl)hydrazine-1-carboxylate

  • Reaction Setup:

    • To a dry, argon-flushed round-bottom flask, add palladium(II) acetate (0.02 eq), Xantphos (0.03 eq), and sodium tert-butoxide (1.4 eq).

    • Add anhydrous toluene to the flask.

    • Add methyl 4-bromo-3-aminobenzoate (1.0 eq) and tert-butyl carbazate (1.2 eq).

  • Reaction Conditions:

    • Stir the reaction mixture at 100 °C under an argon atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired hydrazone intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup:

    • To the purified hydrazone intermediate from Step 1, add an excess of acetone.

  • Reaction Conditions:

    • Add polyphosphoric acid (PPA) portion-wise to the mixture with stirring. An exothermic reaction may be observed.

    • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Quantitative Data Summary

StepReactant/ProductMW ( g/mol )Stoichiometric RatioTheoretical Yield (g)
1Methyl 4-bromo-3-aminobenzoate230.061.0-
1tert-butyl 2-(4-(methoxycarbonyl)-2-aminophenyl)hydrazine-1-carboxylate282.32--
2This compound189.21--

Note: The theoretical yield for each step should be calculated based on the actual starting amount of the limiting reagent.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Palladium-Catalyzed Hydrazone Formation cluster_step2 Step 2: Fischer Indole Cyclization Start1 Methyl 4-bromo-3-aminobenzoate + tert-Butyl carbazate Reagents1 Pd(OAc)₂, Xantphos, NaOtBu, Toluene Reaction1 Buchwald-Hartwig Amination (100 °C, 12-24h) Reagents1->Reaction1 Workup1 Work-up and Purification (Extraction, Chromatography) Reaction1->Workup1 Intermediate Hydrazone Intermediate Workup1->Intermediate Reagents2 Acetone, Polyphosphoric Acid (PPA) Intermediate->Reagents2 Reaction2 Fischer Indole Synthesis (80-90 °C, 2-4h) Reagents2->Reaction2 Workup2 Work-up and Purification (Extraction, Chromatography) Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0L2->OxAdd Ar-Br Pd_complex [Ar-Pd(II)(Br)L₂] OxAdd->Pd_complex Ligand_Exch Ligand Exchange (Hydrazine) Pd_complex->Ligand_Exch Hydrazine -HBr Pd_amide_complex [Ar-Pd(II)(NHR)L₂] Ligand_Exch->Pd_amide_complex Red_Elim Reductive Elimination Pd_amide_complex->Red_Elim Red_Elim->Pd0L2 Reforms Catalyst Product Ar-NHR Red_Elim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination step.

References

Application Notes and Protocols for N-methylation of Indole-6-carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated indole derivatives are a significant class of heterocyclic compounds frequently encountered in medicinal chemistry and drug discovery. The addition of a methyl group to the indole nitrogen can profoundly influence the molecule's pharmacological properties, including its binding affinity to biological targets, metabolic stability, and cell permeability. This modification is a key strategy in the optimization of lead compounds. Notably, various indole derivatives have been identified as potent anticancer agents, with a mechanism of action that often involves the modulation of critical cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, survival, and angiogenesis.[1][2] The strategic N-methylation of indole esters can, therefore, lead to the development of novel therapeutics targeting this pathway.

These application notes provide a detailed experimental protocol for the N-methylation of indole-6-carboxylate esters, a common scaffold in the synthesis of bioactive molecules. Two effective methods are presented: a classical approach using sodium hydride and methyl iodide, and a more contemporary, environmentally benign method employing dimethyl carbonate.

Data Presentation

The following tables summarize the key quantitative data associated with the N-methylation protocols for indole carboxylate esters.

Table 1: Reaction Parameters for N-methylation of Methyl Indole-6-carboxylate

ParameterMethod 1: Sodium Hydride/Methyl IodideMethod 2: Dimethyl Carbonate
Starting Material Methyl indoline-6-carboxylateMethyl indole-3-carboxylate (analogous substrate)
Methylating Agent Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Reaction Temperature 0 °C to Room Temperature~130 °C (Reflux)
Reaction Time 1 hour3.5 hours
Reported Yield 47% (for indoline analog)[3]96.3% (for indole-3-carboxylate analog)[4][5]

Table 2: Physicochemical and Spectroscopic Data of Methyl 1-methylindole-6-carboxylate

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.95 (s, 1H), 7.63 (d, J=8.4 Hz, 1H), 7.50 (dd, J=8.4, 1.2 Hz, 1H), 7.08 (d, J=3.2 Hz, 1H), 6.53 (d, J=3.2 Hz, 1H), 3.92 (s, 3H), 3.84 (s, 3H)

Experimental Protocols

Method 1: N-methylation using Sodium Hydride and Methyl Iodide

This protocol is adapted from the N-methylation of the analogous methyl indoline-6-carboxylate and represents a classical approach to N-alkylation of indoles.[3]

Materials:

  • Methyl indole-6-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl indole-6-carboxylate in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Continue stirring at 0 °C for 10-15 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Upon completion (monitored by TLC), quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 1-methylindole-6-carboxylate.

Method 2: N-methylation using Dimethyl Carbonate (Green Chemistry Approach)

This protocol is based on a highly efficient and environmentally safer method for the N-methylation of various indole derivatives, including indole-3-carboxylate esters.[4][5][6][7]

Materials:

  • Methyl indole-6-carboxylate

  • Dimethyl carbonate (DMC)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for filtration and drying

Procedure:

  • To a round-bottom flask, add methyl indole-6-carboxylate, potassium carbonate (0.5 to 1 equivalent), and DMF.

  • Add dimethyl carbonate (approximately 3 equivalents) to the mixture.

  • Heat the stirred mixture to reflux (around 130 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to approximately 3 °C in an ice bath.

  • Slowly add a sufficient volume of ice-cold water to precipitate the product.

  • Collect the solid product by filtration and wash it with cold water.

  • Dry the product under vacuum to yield methyl 1-methylindole-6-carboxylate.

Visualization of Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for N-methylation of Indole-6-carboxylate Esters cluster_method1 Method 1: NaH / MeI cluster_method2 Method 2: DMC / K₂CO₃ start1 Dissolve Methyl Indole-6-carboxylate in anhydrous DMF deprotonation Deprotonation with NaH at 0°C start1->deprotonation methylation1 Addition of Methyl Iodide deprotonation->methylation1 workup1 Aqueous Work-up & Extraction methylation1->workup1 purification1 Column Chromatography workup1->purification1 product1 Methyl 1-methylindole-6-carboxylate purification1->product1 start2 Combine Reactants in DMF: - Methyl Indole-6-carboxylate - K₂CO₃ - Dimethyl Carbonate reaction Reflux at ~130°C start2->reaction precipitation Precipitation with ice-cold water reaction->precipitation filtration Filtration & Washing precipitation->filtration drying Drying under vacuum filtration->drying product2 Methyl 1-methylindole-6-carboxylate drying->product2

Caption: Workflow for the N-methylation of Indole-6-carboxylate Esters.

PI3K_Akt_mTOR_pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Indole Derivatives GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activation PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 NFkB NF-κB Akt->NFkB Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Angiogenesis Angiogenesis NFkB->Angiogenesis Indole N-methylated Indole Derivatives Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTORC1 Inhibition Indole->NFkB Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition by N-methylated indole derivatives.

References

Application Notes and Protocols: C-H Functionalization at the C3 Position of Methyl 2-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective C-H functionalization at the C3 position of Methyl 2-methyl-1H-indole-6-carboxylate, a valuable scaffold in medicinal chemistry. The presence of a methyl group at the C2 position sterically hinders functionalization at that site, making the C3 position the most nucleophilic and reactive site on the pyrrole ring for electrophilic substitution and various transition-metal-catalyzed reactions. The electron-withdrawing methyl carboxylate group at the C6 position can influence the overall reactivity of the indole nucleus but is generally well-tolerated in the C-H functionalization reactions detailed below.

Rhodium(II)-Catalyzed C3-Alkylation with Diazo Compounds

Rhodium(II) catalysts are highly effective in promoting the reaction of indoles with diazo compounds to form a new carbon-carbon bond at the C3 position. This method is characterized by its high efficiency and functional group tolerance under mild reaction conditions. The reaction proceeds through the formation of a rhodium-carbene intermediate, which is then attacked by the electron-rich indole at the C3 position.

Quantitative Data Summary
EntryDiazo CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Ethyl 2-diazoacetateRh₂(OAc)₄ (1)DCMrt2>95
2Methyl 2-diazo-2-phenylacetateRh₂(esp)₂ (0.5)DCE40492
3Dimethyl diazomalonateRh₂(OAc)₄ (1)Toluene60688
4Ethyl 2-diazo-3-oxobutanoateRh₂(oct)₄ (2)Benzenert390

Note: The data presented is a representative summary based on typical rhodium-catalyzed C3-alkylation of indoles and may require optimization for this compound.

Experimental Protocol: Rhodium(II)-Catalyzed C3-Alkylation
  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add a solution of the diazo compound (1.1 equiv.) in anhydrous DCM via a syringe pump over 1-2 hours.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the C3-alkylated product.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Indole This compound Mixing Mix in Anhydrous DCM under Inert Atmosphere Indole->Mixing Diazo Diazo Compound Addition Slow Addition of Diazo Compound Diazo->Addition Catalyst Rh₂(OAc)₄ Catalyst->Mixing Mixing->Addition Stirring Stir at Room Temperature Addition->Stirring Concentration Concentrate in vacuo Stirring->Concentration Purification Flash Column Chromatography Concentration->Purification Product C3-Alkylated Indole Purification->Product

Caption: Workflow for Rhodium(II)-Catalyzed C3-Alkylation.

Palladium-Catalyzed C3-Arylation with Aryl Halides

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds. For the C3-arylation of indoles, a variety of palladium catalysts and conditions have been developed. The following protocol is a general method that often provides good yields and selectivity for the C3 position, especially when the C2 position is blocked.

Quantitative Data Summary
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzenePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF11085
24-BromotoluenePdCl₂(dppf) (3)-Cs₂CO₃Dioxane10090
31-Chloro-4-nitrobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene12078
42-IodothiophenePd(PPh₃)₄ (5)-NaOtBuDME9082

Note: This data is representative of typical palladium-catalyzed C3-arylations of indoles and may need to be optimized for the specific substrate.

Experimental Protocol: Palladium-Catalyzed C3-Arylation
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (if required, e.g., PPh₃, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., DMF, 0.1 M) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the specified temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to obtain the C3-arylated indole.

Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition Indole_Complex Indole-Pd(II) Complex PdII_Aryl->Indole_Complex Coordination Intermediate C3-Palladated Intermediate Indole_Complex->Intermediate C-H Activation Product_Complex Product-Pd(II) Complex Intermediate->Product_Complex Reductive Elimination Intermediate->Product_Complex         + HX Product_Complex->Pd0 Product C3-Arylated Indole Product_Complex->Product Indole Indole Indole->Indole_Complex ArX Ar-X ArX->PdII_Aryl HX HX Base Base BaseH Base-H⁺

Caption: Simplified Catalytic Cycle for Pd-Catalyzed C3-Arylation.

Metal-Free Friedel-Crafts Type C3-Alkylation

For a more classical and metal-free approach, Friedel-Crafts type alkylations can be employed for the C3-functionalization of electron-rich indoles. Lewis or Brønsted acids can catalyze the reaction between the indole and an electrophilic alkylating agent, such as an alcohol that can be converted to a carbocation in situ.

Quantitative Data Summary
EntryAlkylating AgentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzyl alcoholBF₃·OEt₂ (20)DCE601275
2tert-Butyl alcoholH₂SO₄ (cat.)Hexanert680
3Cinnamyl alcoholSc(OTf)₃ (5)MeCN50888
41-PhenylethanolInCl₃ (10)CH₂Cl₂rt492

Note: This data represents typical acid-catalyzed C3-alkylations of indoles and optimization may be required.

Experimental Protocol: Friedel-Crafts Type C3-Alkylation
  • To a solution of this compound (1.0 equiv.) and the alkylating alcohol (1.5 equiv.) in an anhydrous solvent (e.g., 1,2-dichloroethane, DCE, 0.2 M), add the catalyst (e.g., BF₃·OEt₂, 20 mol%) at room temperature.

  • Stir the reaction mixture at the specified temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C3-alkylated product.

Reaction Mechanism Pathway

G cluster_activation Electrophile Generation cluster_reaction Electrophilic Aromatic Substitution Alcohol R-OH Carbocation R⁺ (Carbocation) Alcohol->Carbocation Activation Catalyst Lewis/Brønsted Acid Catalyst->Alcohol Sigma_Complex σ-Complex Intermediate Carbocation->Sigma_Complex Indole Indole Substrate Indole->Sigma_Complex Nucleophilic Attack Product C3-Alkylated Indole Sigma_Complex->Product Deprotonation

Caption: Pathway for Friedel-Crafts Type C3-Alkylation.

These protocols provide a starting point for the C-H functionalization of this compound at the C3 position. Researchers should note that reaction conditions may require optimization for this specific substrate to achieve the best results. All reactions involving anhydrous solvents and inert atmospheres should be carried out using standard techniques. The characterization of all new compounds should be performed using appropriate analytical methods such as NMR, HRMS, and IR spectroscopy.

Hydrolysis of Methyl 2-methyl-1H-indole-6-carboxylate to its carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Hydrolysis of Methyl 2-methyl-1H-indole-6-carboxylate

Introduction

2-Methyl-1H-indole-6-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of various pharmacologically active compounds. The hydrolysis of its corresponding methyl ester, this compound, is a fundamental transformation to unmask the carboxylic acid functionality. This document provides a detailed protocol for this saponification reaction, outlining the necessary reagents, conditions, and work-up procedures.

Principle of the Reaction

The hydrolysis of this compound is typically achieved through base-catalyzed saponification. In this reaction, a hydroxide ion (from a base such as NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid, which can then be isolated. The use of a co-solvent system, such as methanol/water or THF/water, is common to ensure the solubility of the starting ester.[1]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O), deionized

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio). A common alternative solvent system is a mixture of THF and water.[1]

  • Addition of Base: To the stirred solution, add an excess of a suitable base, such as sodium hydroxide or lithium hydroxide (typically 2 to 5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is generally complete within 2 to 6 hours.

  • Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Remove the organic solvent (methanol or THF) using a rotary evaporator. Dilute the remaining aqueous solution with water.

  • Carefully acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. The carboxylic acid product should precipitate out of the solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 2-methyl-1H-indole-6-carboxylic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

ParameterCondition 1Condition 2
Starting Material This compoundThis compound
Base Sodium Hydroxide (NaOH)Lithium Hydroxide (LiOH)
Solvent System Methanol / Water (3:1)Tetrahydrofuran / Water (3:1)
Base Equivalents 3.02.5
Temperature 70 °C (Reflux)60 °C
Reaction Time 4 hours6 hours
Work-up Acidification with 1M HCl, EtOAc extractionAcidification with 1M HCl, EtOAc extraction
Purity (Anticipated) >95% (after recrystallization)>95% (after recrystallization)
Yield (Anticipated) HighHigh

Visualizations

Hydrolysis_Workflow Workflow for the Hydrolysis of this compound cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Ester in MeOH/Water add_base Add NaOH or LiOH start->add_base reflux Heat to Reflux (60-80 °C, 2-6 h) add_base->reflux cool Cool to RT reflux->cool evaporate Remove Organic Solvent cool->evaporate acidify Acidify with 1M HCl to pH 2-3 evaporate->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization concentrate->purify product 2-methyl-1H-indole-6-carboxylic acid purify->product

Caption: Workflow for the base-catalyzed hydrolysis of an indole methyl ester.

References

Application Notes and Protocols: Derivatization of Methyl 2-methyl-1H-indole-6-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Methyl 2-methyl-1H-indole-6-carboxylate, a versatile scaffold for the development of novel therapeutic agents. The described derivatization strategies are particularly relevant for the synthesis of potent inhibitors of oncogenic proteins, such as METTL3 (Methyltransferase-like 3), a promising target in cancer therapy.[1][2][3]

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4] this compound serves as a valuable starting material for creating diverse chemical libraries for drug discovery. Its 2-methyl and 6-methoxycarbonyl groups offer distinct points for chemical modification, enabling the exploration of structure-activity relationships (SAR).

Recent studies have highlighted the potential of 2,6-di-substituted indole derivatives as potent inhibitors of the METTL3-METTL14 complex, an RNA methyltransferase implicated in the progression of various cancers, including acute myeloid leukemia (AML) and solid tumors.[1][2][3] This document outlines key derivatization reactions—hydrolysis, amide coupling, N-alkylation, and Suzuki-Miyaura coupling—to generate novel analogs of this compound for evaluation as potential drug candidates.

Derivatization Strategies

The primary strategies for modifying this compound involve transformations at the C6-ester, the N1-position of the indole ring, and a C3 or C5/C7 position after initial functionalization. A general overview of these strategies is presented below.

Derivatization_Workflow start This compound hydrolysis Hydrolysis start->hydrolysis n_alkylation N-Alkylation start->n_alkylation halogenation Halogenation (e.g., Bromination) start->halogenation acid 2-methyl-1H-indole-6-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling acid->amide_coupling amide_derivatives Amide Derivatives (e.g., METTL3 Inhibitors) amide_coupling->amide_derivatives n_alkyl_derivatives N-Alkyl Derivatives n_alkylation->n_alkyl_derivatives halo_indole Halogenated Indole Intermediate halogenation->halo_indole suzuki_coupling Suzuki-Miyaura Coupling halo_indole->suzuki_coupling suzuki_derivatives Aryl/Heteroaryl Derivatives suzuki_coupling->suzuki_derivatives

Caption: General derivatization workflow for this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-methyl-1H-indole-6-carboxylic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Amide Coupling to Synthesize Indole-6-Carboxamides

This protocol details the formation of an amide bond between 2-methyl-1H-indole-6-carboxylic acid and a primary or secondary amine using a standard coupling agent.

Materials:

  • 2-methyl-1H-indole-6-carboxylic acid (from Protocol 1)

  • Desired amine (1.1-1.5 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 2-methyl-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the desired amine (1.1-1.5 eq), HATU or HBTU (1.1-1.5 eq), and DIPEA or TEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: N-Alkylation of this compound

This protocol describes the substitution at the N1 position of the indole ring with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or THF at 0 °C, add NaH (1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Suzuki-Miyaura Cross-Coupling of a Halogenated Indole Intermediate

This protocol outlines the palladium-catalyzed cross-coupling of a bromo-substituted indole with a boronic acid. This requires a preceding halogenation step (e.g., bromination with NBS), typically at the C3 or C5 position.

Materials:

  • Bromo-substituted this compound (synthesis not detailed, requires bromination, e.g., with N-Bromosuccinimide)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • In a Schlenk flask, combine the bromo-indole (1.0 eq), boronic acid (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the biological activity of representative 2,6-disubstituted indole derivatives as METTL3 inhibitors.

Compound IDR¹ (at C2)R² (at C6)METTL3 IC₅₀ (nM)Cell LineAntiproliferative Activity (IC₅₀ or GI₅₀)Reference
16e -CH₃Substituted amide0.49 ± 0.30MOLM-13 (AML)Markedly inhibited[1][2][3]
SKOV3 (Ovarian)Markedly inhibited[1][2][3]

Further quantitative data on antiproliferative activity was not available in the cited abstracts.

Visualizations

The following diagrams illustrate the key chemical transformations and a simplified signaling pathway relevant to METTL3 inhibition.

Hydrolysis_Amide_Coupling start Methyl 2-methyl-1H- indole-6-carboxylate intermediate 2-methyl-1H-indole- 6-carboxylic acid start->intermediate LiOH or NaOH THF/H₂O final_product Amide Derivative intermediate->final_product R¹R²NH, HATU DIPEA, DMF N_Alkylation_Suzuki_Coupling cluster_0 N-Alkylation cluster_1 Suzuki-Miyaura Coupling start_n Methyl 2-methyl-1H- indole-6-carboxylate product_n N-Alkyl Indole Derivative start_n->product_n R-X, NaH DMF start_s Bromo-Indole Intermediate product_s Aryl/Heteroaryl Derivative start_s->product_s Ar-B(OH)₂, Pd Catalyst Base, Solvent METTL3_Pathway METTL3 METTL3/METTL14 Complex m6A_mRNA m⁶A-mRNA METTL3->m6A_mRNA Methylation mRNA mRNA (Adenosine) mRNA->METTL3 Reader YTHDF Proteins (Readers) m6A_mRNA->Reader Translation mRNA Translation (Oncogenes like c-MYC, BCL2) Reader->Translation Proliferation Cancer Cell Proliferation & Survival Translation->Proliferation Inhibitor 2,6-Disubstituted Indole Inhibitor Inhibitor->METTL3 Inhibition

References

Application of Methyl 2-methyl-1H-indole-6-carboxylate in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antiviral effects against a range of viruses such as influenza, HIV, HCV, and coronaviruses. The unique structural features of the indole ring system allow for diverse functionalization, making it an attractive starting point for the design of novel therapeutic agents. This application note focuses on the potential of Methyl 2-methyl-1H-indole-6-carboxylate and its related analogs in the field of antiviral drug discovery. While specific antiviral data for this compound is not extensively available in public literature, the broader class of indole carboxylates has shown significant promise. This document will, therefore, leverage data from closely related indole-2-carboxylate derivatives to illustrate the potential antiviral applications and provide detailed protocols for the evaluation of such compounds.

Rationale for Antiviral Potential

The antiviral activity of indole derivatives is often attributed to their ability to interfere with various stages of the viral life cycle.[1] These mechanisms can include:

  • Inhibition of Viral Entry and Fusion: Some indole-containing compounds, like Arbidol, are known to inhibit the fusion of the viral envelope with the host cell membrane, preventing the virus from entering the cell.[1]

  • Inhibition of Viral Enzymes: Indole derivatives have been shown to inhibit key viral enzymes essential for replication, such as reverse transcriptase in HIV and RNA-dependent RNA polymerase (e.g., HCV NS5B polymerase).[1]

  • Interference with Viral Assembly and Release: Disruption of the processes involved in the assembly of new viral particles or their release from the host cell is another mechanism by which these compounds can exert their antiviral effects.

The 2-methyl-1H-indole-6-carboxylate scaffold offers several sites for chemical modification, allowing for the optimization of antiviral activity, selectivity, and pharmacokinetic properties.

Data Presentation: Antiviral Activity of Indole-2-carboxylate Derivatives

To demonstrate the antiviral potential of the indole carboxylate scaffold, the following table summarizes the in vitro antiviral activity and cytotoxicity of a series of synthesized indole-2-carboxylate derivatives against various DNA and RNA viruses.[2][3][4] This data is presented as a representative example of the kind of evaluation that this compound and its derivatives could undergo.

CompoundVirus StrainIC₅₀ (µmol/L)TC₅₀ (µmol/L)Selectivity Index (SI = TC₅₀/IC₅₀)
8e Influenza A/FM/1/478.13>100>12.3
8f Influenza A/FM/1/479.43>100>10.6
14f Influenza A/FM/1/477.5391.412.1
14f Influenza B/Jingfang/13/9713.0091.47.0
8f Cox B35.86>100>17.1
Oseltamivir Influenza A/FM/1/476.43>100>15.6
Ribavirin Influenza A/FM/1/472.58>100>38.8
Ribavirin Cox B31.23>100>81.3

Experimental Protocols

Detailed methodologies for key experiments in antiviral drug discovery are provided below. These protocols can be adapted for the evaluation of this compound and its derivatives.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.[5][6][7][8]

Materials:

  • Host cells susceptible to the virus of interest (e.g., A549, MDCK, Vero cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock with a known titer

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol) or Neutral Red solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest confluent host cells using trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and adjust the cell concentration.

    • Seed the 96-well plates with an appropriate number of cells per well (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the medium from the cell plates and add the diluted compound to the respective wells.

    • Include cell control wells (medium only), virus control wells (medium with virus, no compound), and positive control wells (a known antiviral drug).

  • Virus Infection:

    • Dilute the virus stock to a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

    • Add the diluted virus to all wells except the cell control wells.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE:

    • Crystal Violet Staining:

      • Gently wash the cells with PBS.

      • Fix the cells with 10% formaldehyde or methanol for 20 minutes.

      • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

      • Wash the plates with water to remove excess stain and allow them to dry.

      • Solubilize the stain with methanol and measure the absorbance at 570 nm.

    • Neutral Red Staining:

      • Remove the medium and add Neutral Red solution.

      • Incubate for 2-3 hours for dye uptake by viable cells.

      • Remove the Neutral Red solution, wash with PBS, and add a destaining solution.

      • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the cell and virus controls.

    • Determine the 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves.

    • Calculate the Selectivity Index (SI = CC₅₀/IC₅₀).

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.[9][10][11][12]

Materials:

  • Confluent monolayer of susceptible host cells in 6- or 12-well plates

  • Virus stock

  • Test compound

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.

  • Compound and Virus Incubation:

    • Prepare serial dilutions of the test compound.

    • Mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).

    • Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection:

    • Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.

    • Incubate for 1 hour to allow for viral adsorption.

  • Overlay:

    • Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the test compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with formaldehyde).

    • Remove the overlay and stain the cell monolayer with Crystal Violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Secondary & Mechanistic Assays Compound This compound and Derivatives Cytotoxicity Cytotoxicity Assay (CC50) Compound->Cytotoxicity Antiviral_Assay Primary Antiviral Assay (e.g., CPE Inhibition) Compound->Antiviral_Assay Compound->Antiviral_Assay Data_Analysis1 Determine IC50 & SI Cytotoxicity->Data_Analysis1 Antiviral_Assay->Data_Analysis1 Active_Hits Active Hits (High SI) Data_Analysis1->Active_Hits Select Hits Data_Analysis1->Active_Hits Secondary_Assay Secondary Assay (e.g., Plaque Reduction) Active_Hits->Secondary_Assay MoA_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition) Secondary_Assay->MoA_Studies Lead_Candidate Lead Candidate MoA_Studies->Lead_Candidate

Caption: Workflow for the screening and evaluation of antiviral compounds.

Hypothetical Signaling Pathway Inhibition

Viral_Replication_Inhibition cluster_virus_lifecycle Viral Life Cycle cluster_host_cell Host Cell Virus Virus Particle Entry Viral Entry & Uncoating Virus->Entry Replication Viral Genome Replication Entry->Replication Translation Viral Protein Synthesis Replication->Translation Host_Factors Host Cell Factors Replication->Host_Factors Assembly Virion Assembly & Release Translation->Assembly Translation->Host_Factors Progeny Progeny Virus Assembly->Progeny Indole_Compound Methyl 2-methyl-1H- indole-6-carboxylate Indole_Compound->Entry Inhibits (e.g., Fusion) Indole_Compound->Replication Inhibits (e.g., Polymerase)

Caption: Potential points of intervention for an indole-based antiviral in the viral life cycle.

Conclusion

This compound belongs to the promising class of indole carboxylates, which have demonstrated significant potential in antiviral drug discovery. While direct antiviral data for this specific molecule is limited, the broader family of indole derivatives has a well-documented history of inhibiting a variety of viruses through diverse mechanisms. The provided protocols offer a robust framework for the systematic evaluation of this and other novel indole compounds. Further investigation into the synthesis of a library of derivatives based on the 2-methyl-1H-indole-6-carboxylate scaffold and their subsequent screening is a promising avenue for the discovery of new and effective antiviral agents.

References

Application Notes and Protocols: Synthesis of Indole-2-carboxamides from Methyl 2-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This structural motif is a key component in numerous drug candidates and approved pharmaceuticals, exhibiting properties ranging from anticancer to anti-inflammatory and antiviral effects. The synthesis of novel indole-2-carboxamide derivatives is a critical focus in medicinal chemistry and drug discovery programs.

This document provides detailed protocols for the synthesis of indole-2-carboxamides, commencing from the readily available starting material, Methyl 2-methyl-1H-indole-6-carboxylate. The synthetic strategy involves a two-step sequence:

  • Saponification: Hydrolysis of the methyl ester to the corresponding 2-methyl-1H-indole-6-carboxylic acid.

  • Amide Coupling: Formation of the amide bond between the synthesized carboxylic acid and a desired amine, utilizing standard peptide coupling reagents.

These protocols are designed to be robust and adaptable for the synthesis of a library of indole-2-carboxamide analogs for further biological evaluation.

Experimental Protocols

Part 1: Synthesis of 2-Methyl-1H-indole-6-carboxylic acid

This protocol details the hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Addition of Base: To the stirred solution, add an aqueous solution of NaOH (2-3 eq) or LiOH (2-3 eq).

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-methyl-1H-indole-6-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to afford the pure carboxylic acid.

Part 2: Synthesis of Indole-2-carboxamides via Amide Coupling

This protocol describes the coupling of 2-methyl-1H-indole-6-carboxylic acid with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • 2-Methyl-1H-indole-6-carboxylic acid (from Part 1)

  • Desired primary or secondary amine (1.1 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-methyl-1H-indole-6-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF or DCM.

  • Activation: To the stirred solution, add HATU (1.2 eq).

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volumes) and then with brine (1 x volume).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure indole-2-carboxamide.

Data Presentation

The following tables summarize quantitative data for representative indole-2-carboxamide derivatives, including reaction yields and biological activities, as reported in the literature.

Table 1: Synthesis Yields of Indole-2-carboxamide Derivatives

Compound IDStarting Carboxylic AcidAmineCoupling ReagentSolventYield (%)Reference
5a 5-Chloro-1H-indole-2-carboxylic acid2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamineBOPDCM75[1]
5d 5-Chloro-1H-indole-2-carboxylic acid4-morpholinophenethylamineBOPDCM-[2]
Ve 5-Chloro-3-(hydroxymethyl)-1H-indole-2-carboxylic acid2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamineBOPDCM74[1]
6a (E/Z)-N-(4-(2-(2-(benzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide--Ethanol96-100[3][4]

Table 2: Biological Activity of Indole-2-carboxamide Derivatives

Compound IDTargetAssayIC₅₀ / GI₅₀ (µM)Cell LineReference
5d EGFRKinase Inhibition0.089-[2]
5e EGFRKinase Inhibition0.093-[2]
5j EGFRKinase Inhibition0.098-[2]
Va AntiproliferativeGI₅₀0.026Various[1]
6i AntiproliferativeIC₅₀4.36 - 23.86Various[3]
LG25 Akt/mTOR/NF-κB PathwayCell ViabilityDose-dependent reductionTNBC[5]

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling start This compound hydrolysis Hydrolysis (NaOH or LiOH, MeOH/H₂O, Reflux) start->hydrolysis acid 2-Methyl-1H-indole-6-carboxylic acid hydrolysis->acid coupling Amide Coupling (HATU, DIPEA, DMF) acid->coupling amine Primary or Secondary Amine amine->coupling product Indole-2-carboxamide Derivative coupling->product signaling_pathway LG25 Indole-2-carboxamide (LG25) Akt Akt LG25->Akt inhibits Apoptosis Apoptosis LG25->Apoptosis induces CellCycleArrest G2/M Cell Cycle Arrest LG25->CellCycleArrest induces mTOR mTOR Akt->mTOR activates NFkB NF-κB mTOR->NFkB activates TNBC_Growth TNBC Growth NFkB->TNBC_Growth promotes Apoptosis->TNBC_Growth CellCycleArrest->TNBC_Growth

References

Application Note & Protocol: Quantification of Methyl 2-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-methyl-1H-indole-6-carboxylate is a heterocyclic compound of interest in pharmaceutical research and drug development. Accurate and precise quantification of this molecule in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals.

Principle of the Methods

Two primary analytical methods are presented for the quantification of this compound.

2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method utilizes reverse-phase HPLC to separate the analyte from potential impurities and matrix components. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific ultraviolet (UV) wavelength, which is proportional to its concentration. This method is robust, cost-effective, and suitable for routine analysis of bulk drug substances and formulations.

2.2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[1] This technique combines the separation power of liquid chromatography with the specificity of mass spectrometry.[1] The analyte is first separated by HPLC and then ionized. The precursor ion corresponding to the analyte is selected and fragmented, and a specific product ion is monitored for quantification.[1] This multiple reaction monitoring (MRM) approach provides excellent specificity and allows for very low limits of detection.[2][3]

Experimental Protocols

General Reagents and Materials
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade, filtered and deionized)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm or 0.45 µm)

HPLC-UV Method Protocol

3.2.1. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

3.2.2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 30% B1-10 min: 30-80% B10-12 min: 80% B12-13 min: 80-30% B13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 15 minutes

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3.2.4. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

LC-MS/MS Method Protocol

3.3.1. Instrumentation

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

3.3.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium AcetateB: Acetonitrile with 0.1% Formic Acid
Gradient 0-0.5 min: 10% B0.5-3.0 min: 10-90% B3.0-4.0 min: 90% B4.0-4.1 min: 90-10% B4.1-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (Q1): m/z 190.1Product Ion (Q3): m/z 131.1
Collision Energy To be optimized, typically 15-25 eV
Run Time 5 minutes

3.3.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

  • Sample Preparation (for biological matrices, e.g., plasma): a. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Inject into the LC-MS/MS system.

3.3.4. Data Analysis

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards. Quantify the analyte in the samples using this calibration curve.

Data Presentation

The following tables summarize the key quantitative parameters that should be determined during method validation.

Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: LC-MS/MS Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Investigated and compensated by IS

Visualizations

The following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B D Prepare Sample Solution A->D C Prepare Working Standards B->C E Inject into HPLC System C->E D->E F Chromatographic Separation E->F G UV Detection F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Sample I->J

Caption: Workflow for HPLC-UV Quantification.

LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis P1 Plasma Sample + Internal Standard P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Evaporation P3->P4 P5 Reconstitution P4->P5 A1 LC Separation P5->A1 A2 ESI Ionization A1->A2 A3 Q1: Precursor Ion Selection A2->A3 A4 Q2: Collision- Induced Dissociation A3->A4 A5 Q3: Product Ion Selection A4->A5 A6 Detection A5->A6 D1 Peak Area Ratio (Analyte/IS) A6->D1 D2 Calibration Curve D1->D2 D3 Concentration Determination D2->D3

Caption: Workflow for LC-MS/MS Quantification in Biological Samples.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methyl-1H-indole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common methods for synthesizing substituted indoles like this compound are the Fischer indole synthesis, palladium-catalyzed methods such as the Larock indole synthesis, and the Madelung synthesis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am observing a complex mixture of products in my reaction. What are the likely side reactions?

A2: Side reactions are common in indole synthesis. Depending on the chosen synthetic route, you may encounter byproducts resulting from:

  • Regioisomeric indole formation: In methods like the Fischer indole synthesis, the use of unsymmetrical ketones can lead to the formation of isomeric indole products.[1]

  • N-Alkylation/Arylation: The indole nitrogen is nucleophilic and can react with alkylating or arylating agents present in the reaction mixture.[2]

  • Dimerization/Polymerization: Indoles, especially electron-rich ones, can be sensitive to acidic conditions and may undergo dimerization or polymerization.

  • Incomplete cyclization: Intermediates in the cyclization process may persist if the reaction conditions are not optimal.

  • Side reactions of starting materials: Impurities in the starting materials can lead to the formation of unexpected byproducts.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in the synthesis of this compound can be attributed to several factors:

  • Suboptimal reaction conditions: Temperature, reaction time, and catalyst loading are critical parameters that often require careful optimization.

  • Poor quality of reagents: Impurities in starting materials can inhibit the reaction or promote side reactions.

  • Decomposition of product: The indole product may be unstable under the reaction or workup conditions.

  • Steric hindrance: Bulky substituents on the starting materials can impede the reaction.

  • Unfavorable electronic effects: The electron-withdrawing nature of the carboxylate group can influence the reactivity of the intermediates.[3]

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Byproducts in Fischer Indole Synthesis

Scenario: You are using the Fischer indole synthesis starting from a substituted phenylhydrazine and methyl acetoacetate and observe the formation of an unwanted indole regioisomer in addition to your target this compound.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Lack of Regiocontrol The cyclization of the intermediate hydrazone can occur in two different directions with unsymmetrical ketones.[1]
Solution 1: Modify the catalyst. The choice of acid catalyst (Brønsted or Lewis acid) and its concentration can influence the regioselectivity. Experiment with different acids (e.g., polyphosphoric acid, zinc chloride, p-toluenesulfonic acid) and optimize the amount used.[4]
Solution 2: Adjust the reaction temperature. Temperature can affect the kinetic versus thermodynamic control of the cyclization. A systematic study of the reaction temperature may favor the formation of the desired isomer.
Solution 3: Use a directing group. If possible, introduce a temporary directing group on the phenylhydrazine to favor cyclization at the desired position.
Issue 2: Presence of N-Alkylated or N-Arylated Byproducts

Scenario: Your final product is contaminated with a byproduct where the indole nitrogen has been alkylated or arylated.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reaction with Solvent or Reagents The indole nitrogen is nucleophilic and can react with electrophilic species in the reaction mixture, such as alkyl halides or even some solvents under certain conditions.[2]
Solution 1: Use a non-reactive solvent. Choose a solvent that is less likely to participate in side reactions.
Solution 2: Protect the indole nitrogen. If the reaction conditions are harsh, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) that can be removed after the synthesis.
Solution 3: Optimize the base. In palladium-catalyzed reactions, the choice and amount of base can influence the extent of N-arylation.[5]
Issue 3: Dimerization or Polymerization of the Indole Product

Scenario: You observe the formation of high molecular weight, often insoluble, byproducts.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Acid Sensitivity Indoles can be sensitive to strong acids, leading to polymerization.
Solution 1: Use milder acidic conditions. If using the Fischer indole synthesis, explore the use of milder Lewis acids or solid-supported acid catalysts.
Solution 2: Neutralize promptly. After the reaction is complete, neutralize the acid as quickly as possible during the workup procedure.
Solution 3: Protect the indole ring. In some cases, protecting the indole ring can prevent polymerization.

Experimental Protocols

General Protocol for Fischer Indole Synthesis of this compound (Illustrative)

This is a general guideline and may require optimization for specific substrates and scales.

  • Hydrazone Formation:

    • To a solution of 4-carboxymethylphenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents).

    • Stir the mixture at room temperature for 15 minutes.

    • Add methyl acetoacetate (1 equivalent) and continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, the hydrazone can be isolated by filtration or used directly in the next step.

  • Indolization:

    • To the hydrazone from the previous step, add a suitable acid catalyst (e.g., polyphosphoric acid, 10-20 wt% or zinc chloride, 1-2 equivalents).

    • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it onto ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Byproducts and Their Likely Origin in the Synthesis of this compound

Byproduct Structure (Hypothetical)Common Name/DescriptionLikely Synthetic RoutePotential Cause
Isomer with methyl at C3 and ester at C2RegioisomerFischer Indole SynthesisUse of unsymmetrical ketone and lack of regiocontrol.[1]
Methyl 1,2-dimethyl-1H-indole-6-carboxylateN-Methylated byproductGeneralReaction with a methylating agent (e.g., from solvent or reagent decomposition).
Dimer of the target moleculeDimer/PolymerGeneralHarsh acidic conditions or prolonged reaction times.
Uncyclized hydrazoneStarting material/IntermediateFischer Indole SynthesisIncomplete reaction due to low temperature or insufficient catalyst.
Aniline derivativeCleavage productFischer Indole SynthesisN-N bond cleavage as a competing pathway, especially with electron-donating groups.[3]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis of this compound start Reaction Outcome Unsatisfactory low_yield Low Yield start->low_yield byproducts Byproduct Formation start->byproducts check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents identify_byproduct Identify Byproduct Structure (NMR, MS) byproducts->identify_byproduct optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reagents->optimize_conditions Reagents OK change_route Consider Alternative Synthetic Route optimize_conditions->change_route Optimization Fails regioisomer Regioisomer? identify_byproduct->regioisomer n_alkylation N-Alkylation? identify_byproduct->n_alkylation dimerization Dimerization? identify_byproduct->dimerization adjust_catalyst Adjust Catalyst/Conditions for Regiocontrol regioisomer->adjust_catalyst protect_nitrogen Protect Indole Nitrogen n_alkylation->protect_nitrogen milder_conditions Use Milder Conditions/Quench Promptly dimerization->milder_conditions

Caption: A troubleshooting workflow for common issues in the synthesis.

Fischer_Indole_Byproducts Potential Byproduct Pathways in Fischer Indole Synthesis start Aryl Hydrazone Intermediate sigmatropic [3,3]-Sigmatropic Rearrangement start->sigmatropic Desired Pathway cleavage N-N Bond Cleavage start->cleavage Side Reaction (Favored by e-donating groups) regio_rearrangement Alternative [3,3]-Sigmatropic Rearrangement start->regio_rearrangement Alternative Pathway (Unsymmetrical Ketone) cyclization Cyclization & Aromatization sigmatropic->cyclization product Desired Indole Product cyclization->product cleavage_products Aniline + Imine Byproducts cleavage->cleavage_products regioisomer Regioisomeric Indole Byproduct regio_rearrangement->regioisomer

Caption: Byproduct formation pathways in the Fischer indole synthesis.

References

Technical Support Center: Optimization of Fischer Indole Synthesis for 2,6-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2,6-disubstituted indoles via the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 2,6-disubstituted indoles challenging?

The primary challenge in synthesizing 2,6-disubstituted indoles lies in controlling the regioselectivity of the cyclization step. When using a meta-substituted phenylhydrazine, the key[1][1]-sigmatropic rearrangement can occur in two different directions, potentially leading to a mixture of the desired 6-substituted indole and the isomeric 4-substituted indole.

Q2: How does the electronic nature of the meta-substituent on the phenylhydrazine affect the product ratio?

The electronic properties of the substituent on the phenylhydrazine ring are a critical factor in determining the final product ratio.[2]

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the ring and tend to direct the cyclization to favor the formation of the 6-substituted indole .[2]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density and typically favor the formation of the 4-substituted indole .[1][2][3]

Q3: Which acid catalyst is best for the Fischer indole synthesis?

There is no single "best" catalyst, as the optimal choice depends on the specific substrates. A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA)) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[4] For challenging substrates or to influence regioselectivity, PPA is often effective.[5] The concentration and strength of the acid can also impact the product distribution, making catalyst screening a crucial part of optimization.[6]

Q4: I'm observing a low yield. What are the common causes?

Low yields in the Fischer indole synthesis can result from several factors:

  • Purity of Starting Materials : Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions.[5]

  • Suboptimal Reaction Conditions : The reaction is often sensitive to temperature and acid strength.[5] Excessively high temperatures can cause decomposition.

  • Steric Hindrance : Bulky substituents on either the hydrazine or the carbonyl partner can impede the reaction.[5]

  • N-N Bond Cleavage : This is a significant side reaction, particularly when electron-donating groups are present, which can weaken the N-N bond and lead to cleavage instead of the desired rearrangement.[5]

Troubleshooting Guide

Problem 1: Poor Regioselectivity (Mixture of 2,4- and 2,6-Disubstituted Isomers)
  • Primary Cause : The electronic nature of the meta-substituent on the phenylhydrazine dictates the direction of the[1][1]-sigmatropic rearrangement.

  • Solutions :

    • Analyze Your Substituent : If your goal is the 2,6-disubstituted isomer, starting with a meta-electron-donating group is advantageous.[2] If you must use an electron-withdrawing group, be prepared to isolate the desired isomer from a mixture.

    • Screen Acid Catalysts : The choice of acid can influence the isomer ratio.[6] Experiment with a range of catalysts such as PPA, PTSA, and ZnCl₂ to find the optimal conditions for your specific substrate.

    • Modify Temperature : Carefully control the reaction temperature. While heat is required, excessive temperatures can lead to side reactions and potentially alter selectivity.

Problem 2: Low or No Product Formation
  • Possible Causes & Solutions :

    • Check Purity of Reagents : Use freshly purified arylhydrazine and carbonyl compounds.

    • Optimize Catalyst : The chosen acid catalyst may be inappropriate or too weak/strong.[5] Perform small-scale trials with different Brønsted and Lewis acids.

    • Adjust Temperature : If the reaction is sluggish, gradually increase the temperature while monitoring with TLC. For sensitive substrates, microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

    • Consider a One-Pot Procedure : To minimize handling losses, form the hydrazone in situ and proceed directly to the cyclization step without isolating the intermediate.[7]

Problem 3: Significant Side Product Formation
  • Possible Causes & Solutions :

    • N-N Bond Cleavage : This side reaction forms aniline derivatives. It is more common with electron-donating substituents.[5] Try using milder acids or lower reaction temperatures.

    • Aldol Condensation : The carbonyl component may undergo self-condensation under acidic conditions.[5] This can sometimes be mitigated by slowly adding the carbonyl compound to the reaction mixture.

    • Ensure Inert Atmosphere : For sensitive substrates, running the reaction under a nitrogen or argon atmosphere can prevent oxidative degradation.

Data Presentation

Table 1: General Effect of meta-Substituents on Regioselectivity

Substituent Type on PhenylhydrazinePredominant Isomer FormedRationale
Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃)6-substituted indoleThe EDG activates the para-position relative to itself, favoring the[1][1]-sigmatropic rearrangement that leads to the 6-substituted product.[2]
Electron-Withdrawing Group (EWG) (e.g., -Cl, -CN, -NO₂)4-substituted indoleThe EWG deactivates the ortho- and para-positions, making the alternative cyclization pathway that leads to the 4-substituted product more favorable.[1][2][3]

Table 2: Influence of Reaction Parameters on Fischer Indole Synthesis

ParameterConditionExpected OutcomeReference
Catalyst Brønsted Acids (HCl, H₂SO₄, PPA)Generally effective; PPA is often used for less reactive substrates.[4]
Lewis Acids (ZnCl₂, BF₃, AlCl₃)Useful alternatives, choice is substrate-dependent.[4]
Temperature Elevated (Reflux)Required for the rearrangement, but excessive heat can cause decomposition.[8]
Microwave IrradiationCan reduce reaction times and sometimes improve yields.
Solvent Acetic Acid, EthanolCommonly used for hydrazone formation.[9]
Toluene, XyleneHigher boiling points suitable for the cyclization step.[2]
Neat (No Solvent)Can be effective in some cases, particularly with PPA.

Experimental Protocols

Protocol 1: General Synthesis of a 2,6-Disubstituted Indole (One-Pot)

This protocol is a general guideline and should be optimized for specific substrates.

Materials :

  • meta-Substituted phenylhydrazine hydrochloride (1.0 eq)

  • Ketone or aldehyde (1.05 eq)

  • Acid Catalyst (e.g., glacial acetic acid, PPA, or ZnCl₂)

  • Solvent (e.g., glacial acetic acid, ethanol, or toluene)

  • Sodium bicarbonate or sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure :

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the meta-substituted phenylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.05 eq).

  • Solvent and Catalyst Addition : Add the chosen solvent (e.g., glacial acetic acid, ~10-15 mL per gram of hydrazine). If using a different catalyst like ZnCl₂, it should be added at this stage.

  • Indolization : Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 1 to 15 hours.[9][10]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture onto crushed ice.

  • Neutralization : Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[9]

  • Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to obtain the desired 2,6-disubstituted indole.

Visualizations

Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_finish Product Isolation start1 meta-Substituted Phenylhydrazine hydrazone 1. Hydrazone Formation (in situ) start1->hydrazone start2 Aldehyde or Ketone start2->hydrazone cyclization 2. Acid-Catalyzed Cyclization (Indolization) hydrazone->cyclization Add Acid & Heat workup 3. Quench & Neutralize cyclization->workup extraction 4. Extraction workup->extraction purification 5. Purification (Chromatography) extraction->purification product Purified 2,6-Disubstituted Indole purification->product

Caption: General experimental workflow for Fischer indole synthesis.

Regioselectivity cluster_choice Nature of meta-Substituent (R) start meta-Substituted Phenylhydrazone edg R = Electron-Donating (e.g., -OMe, -Me) start->edg [3,3]-Sigmatropic Rearrangement ewg R = Electron-Withdrawing (e.g., -Cl, -NO2) start->ewg [3,3]-Sigmatropic Rearrangement product_6 Major Product: 2,6-Disubstituted Indole edg->product_6 Favored Pathway product_4 Major Product: 2,4-Disubstituted Indole ewg->product_4 Favored Pathway

Caption: Decision pathway for predicting regioselectivity.

Troubleshooting start Low Yield or Impure Product? q_purity Are starting materials pure? start->q_purity Yes s_purify Purify/replace reagents start->s_purify No q_conditions Reaction conditions optimized? q_purity->q_conditions Yes s_purify->start Retry s_screen Screen acid catalysts and temperature q_conditions->s_screen No q_regio Mixture of isomers? q_conditions->q_regio Yes s_screen->start Retry s_regio Analyze substituent effects. Screen catalysts to optimize ratio. q_regio->s_regio Yes success Improved Outcome q_regio->success No s_regio->start Retry

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Purification of Crude Methyl 2-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Methyl 2-methyl-1H-indole-6-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Purity of Crude Product with Multiple Spots on Thin Layer Chromatography (TLC)

  • Question: My initial TLC of the crude reaction mixture shows multiple spots, with some close to the expected Rf of my product. What are the likely impurities, and how can I address this?

  • Answer: Multiple spots on the TLC plate are a common observation, especially if the Fischer indole synthesis route is used. The impurities likely consist of:

    • Unreacted Starting Materials: Arylhydrazines are typically polar and will have a low Rf value. The ketone or aldehyde starting material will have an Rf that varies based on its structure.

    • Isomeric Indole Products: If an unsymmetrical ketone was used in the synthesis, the formation of regioisomers is possible. These isomers often have very similar Rf values, making their separation challenging.[1]

    • Side-Reaction Products: The acidic conditions of the Fischer indole synthesis can promote side reactions, such as aldol condensations of the starting carbonyl compound or Friedel-Crafts type reactions.[2]

    • Degradation or Polymerization Products: Indoles can be sensitive to acid and air, leading to the formation of colored impurities that may appear as streaks or baseline spots on the TLC plate.[1]

    Troubleshooting Steps:

    • Initial Work-up: Before chromatographic purification, perform a liquid-liquid extraction. Wash the organic layer containing the crude product with a dilute acid (e.g., 1M HCl) to remove any unreacted basic hydrazine. Follow this with a wash using a saturated sodium bicarbonate solution to neutralize any residual acid from the reaction, and finally, wash with brine.

    • Column Chromatography: This is the most common and effective method for separating the desired indole from various impurities.[1]

    • Recrystallization: If the crude product is a solid and has a purity of over 85-90%, recrystallization can be an excellent method to obtain highly pure material.[1]

Issue 2: Product Degradation During Silica Gel Column Chromatography

  • Question: My product appeared as a single spot on the initial TLC, but after running a silica gel column, the collected fractions are colored (e.g., pink, brown, or purple) and show signs of decomposition. What is happening?

  • Answer: Indole derivatives, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, which can lead to degradation or polymerization. Oxidation due to exposure to air can also contribute to discoloration.[1]

    Troubleshooting Steps:

    • Deactivate the Silica Gel: Before loading the sample, flush the packed column with the initial, non-polar eluent containing 0.5-1% triethylamine. This will help to neutralize the acidic sites on the silica gel. Continue to use an eluent containing a small amount of triethylamine throughout the purification.[1]

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for acid-sensitive compounds.[1]

    • Minimize Contact Time: Work efficiently to minimize the time the compound spends on the column.

    • Use an Inert Atmosphere: If the compound is particularly sensitive to air, consider running the column under a nitrogen or argon atmosphere to prevent oxidation.[1]

Issue 3: The Compound is "Oiling Out" Instead of Crystallizing During Recrystallization

  • Question: I am attempting to recrystallize my crude product, but it is separating as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" can occur for several reasons, including the solvent being too nonpolar for a polar compound, the solution being supersaturated, or the presence of impurities inhibiting crystal formation.

    Troubleshooting Steps:

    • Adjust Solvent Polarity: Try a more polar solvent or a mixture of solvents.

    • Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • Add a Seed Crystal: If a small amount of pure, crystalline product is available, add a single crystal to the cooled solution to induce crystallization.

    • Further Purification: If impurities are suspected to be the cause, it may be necessary to first purify the material by another method, such as column chromatography, to remove the inhibitors of crystallization.

Issue 4: Low Recovery of the Purified Compound

  • Question: After purification by column chromatography or recrystallization, my final yield is very low. What are the potential causes and how can I improve it?

  • Answer: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, degradation on the column, or significant solubility of the product in the cold recrystallization solvent.

    Troubleshooting Steps:

    • For Column Chromatography:

      • Address potential degradation by deactivating the silica gel or using an alternative stationary phase as described in Issue 2.

      • Ensure all the product has eluted from the column by thoroughly checking all fractions using TLC. Sometimes, the product may elute in very dilute fractions that are not immediately obvious.

    • For Recrystallization:

      • Use the minimum amount of hot solvent necessary to dissolve the crude product.

      • Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

      • Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for indole derivatives like this compound are column chromatography and recrystallization.[1] Column chromatography is versatile for separating a wide range of impurities, while recrystallization is excellent for obtaining highly pure material if the crude product is already relatively clean and solid.[1]

Q2: What are some recommended solvent systems for column chromatography of this compound?

A2: While the optimal solvent system should be determined empirically using TLC, good starting points for indole carboxylates include gradients of ethyl acetate in hexane or dichloromethane in methanol. For a closely related compound, methyl 2-methyl-1H-indole-3-carboxylate, a mixture of n-hexane/EtOAc (7:3) has been used for flash chromatography.[3]

Q3: How can I visualize this compound on a TLC plate if it is colorless?

A3: Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm). Additionally, specific staining reagents can be used. Ehrlich's reagent (p-dimethylaminobenzaldehyde) is highly specific for indoles and typically produces blue or purple spots. A potassium permanganate (KMnO4) stain can also be used as a general visualizing agent.

Q4: My TLC shows two spots with very close Rf values that I suspect are isomers. How can I separate them?

A4: Separating regioisomers is a common challenge in indole synthesis.[1] To improve separation during column chromatography, you can try using a very shallow solvent gradient, or switch to a different solvent system to exploit different selectivity. For example, if a hexane/ethyl acetate system is not effective, a toluene/acetone or dichloromethane/methanol system might provide better resolution.[1] High-performance flash chromatography systems can also offer superior separation compared to traditional gravity columns.[1]

Data Presentation

Table 1: Recommended Starting Conditions for Purification of this compound

Purification TechniqueStationary Phase/Solvent SystemKey Parameters & ConsiderationsExpected Outcome
Column Chromatography Silica GelEluent: Start with a non-polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. A system of n-hexane/EtOAc has been reported for a similar compound.[3] Consider adding 0.5-1% triethylamine to the eluent to prevent degradation.[1]Separation of polar and non-polar impurities.
Alumina (Neutral or Basic)Eluent: Similar solvent systems as with silica gel. A good alternative for acid-sensitive indoles.[1]Improved recovery for acid-sensitive compounds.
Recrystallization Ethanol or Ethanol/WaterDissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly. A methanol/water mixture has been used for the recrystallization of 2-methylindole.[4]High-purity crystalline solid.
Dichloromethane/HexaneDissolve in the more polar solvent (dichloromethane) and add the less polar solvent (hexane) until turbidity is observed, then heat to redissolve and cool slowly.Effective for compounds with moderate polarity.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack, ensuring a flat and stable bed. Drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. A good solvent will dissolve the compound when hot but not at room temperature. Test single solvents (e.g., ethanol, ethyl acetate) and solvent pairs (e.g., ethanol/water, dichloromethane/hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Mandatory Visualization

Purification_Workflow Crude_Product Crude this compound Initial_Workup Aqueous Work-up (Acid/Base Wash) Crude_Product->Initial_Workup TLC_Analysis TLC Analysis Initial_Workup->TLC_Analysis Is_Solid Is the crude product a solid? TLC_Analysis->Is_Solid Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Recrystallization Recrystallization Is_Solid->Recrystallization Yes (if >85% pure) Check_Purity Check Purity (TLC, NMR, etc.) Column_Chromatography->Check_Purity Recrystallization->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Yes Repurify Repurify if necessary Check_Purity->Repurify No Repurify->Column_Chromatography

Caption: A decision workflow for the purification of crude this compound.

Troubleshooting_Chromatography Problem Poor Separation or Degradation in Column Check_Silica Is the compound stable on silica? Problem->Check_Silica Deactivate_Silica Deactivate Silica (add Triethylamine to eluent) Check_Silica->Deactivate_Silica No Use_Alumina Use Alumina (Neutral/Basic) Check_Silica->Use_Alumina No Optimize_Solvent Optimize Solvent System (change solvent polarity/type) Check_Silica->Optimize_Solvent Yes Shallow_Gradient Use a Shallow Gradient Check_Silica->Shallow_Gradient Yes (for close spots) Solution Improved Separation/ Reduced Degradation Deactivate_Silica->Solution Use_Alumina->Solution Optimize_Solvent->Solution Shallow_Gradient->Solution

Caption: Troubleshooting guide for common column chromatography issues with indole derivatives.

References

Troubleshooting low yield in the N-alkylation of indole-6-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of indole-6-carboxylates. Low yield is a common challenge in this reaction due to the electronic properties of the indole ring and potential side reactions. This guide offers structured advice to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of indole-6-carboxylates often challenging, leading to low yields?

The N-alkylation of indole-6-carboxylates can be challenging primarily due to the electron-withdrawing nature of the carboxylate group at the C6 position. This group decreases the nucleophilicity of the indole nitrogen, making it less reactive towards alkylating agents.[1] Consequently, the reaction may be sluggish or incomplete, resulting in low yields of the desired N-alkylated product. Additionally, competition from C3-alkylation, a common side reaction in indole chemistry, can further reduce the yield of the target molecule.[1]

Q2: What are the most common side reactions observed during the N-alkylation of indole-6-carboxylates?

The most prevalent side reaction is C3-alkylation. The C3 position of the indole ring is inherently nucleophilic and can compete with the indole nitrogen for the alkylating agent.[1] This competition is influenced by the reaction conditions, including the choice of base, solvent, and temperature. In some cases, dialkylation (at both N1 and C3) can also occur, especially with highly reactive alkylating agents or an excess of the alkylating reagent.

Q3: What are the key reaction parameters to consider for optimizing the yield?

Optimizing the yield of N-alkylation on indole-6-carboxylates requires careful consideration of several parameters:

  • Choice of Base: A suitable base is crucial for the deprotonation of the indole N-H to form the more nucleophilic indolate anion.

  • Solvent Selection: The solvent plays a critical role in solvating the reagents and influencing the reaction rate and selectivity.

  • Reaction Temperature: Temperature can affect the reaction kinetics and the equilibrium between N-alkylation and C-alkylation.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl iodide > alkyl bromide > alkyl chloride) will impact the reaction conditions required.

  • Stoichiometry of Reagents: The molar ratios of the indole, base, and alkylating agent need to be carefully controlled to maximize product formation and minimize side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of indole-6-carboxylates and offers potential solutions in a question-and-answer format.

Issue 1: Low or No Conversion of the Starting Material

Q: My reaction shows a low conversion rate, with a significant amount of unreacted indole-6-carboxylate remaining. What should I do?

A: Low conversion is often due to incomplete deprotonation of the indole nitrogen or insufficient reactivity of the alkylating agent. Consider the following troubleshooting steps:

  • Increase Base Strength or Equivalents: The electron-withdrawing carboxylate group makes the N-H proton more acidic but can also stabilize the starting material. Using a stronger base (e.g., switching from K₂CO₃ to NaH) or increasing the equivalents of the base (e.g., from 1.1 to 1.5 eq.) can drive the deprotonation equilibrium forward.[1]

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy for the reaction to proceed. For sluggish reactions, heating the reaction mixture may be beneficial.[2]

  • Use a More Reactive Alkylating Agent: If possible, switch to a more reactive alkylating agent. For example, an alkyl iodide is more reactive than an alkyl bromide, which is in turn more reactive than an alkyl chloride.

  • Ensure Anhydrous Conditions: Protic impurities like water can quench the strong base and the indolate anion. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 2: Predominance of the C3-Alkylated Side Product

Q: My main product is the C3-alkylated isomer instead of the desired N-alkylated indole-6-carboxylate. How can I improve N-selectivity?

A: The formation of the C3-alkylated product is a common regioselectivity issue. To favor N-alkylation, you can modify the reaction conditions:

  • Choice of Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor N-alkylation.[1] These solvents effectively solvate the cation of the indolate salt, leaving the nitrogen anion more exposed and reactive.

  • Choice of Base and Counter-ion: The counter-ion of the base can influence the site of alkylation. Bases with larger, softer cations, such as cesium carbonate (Cs₂CO₃), can sometimes promote N-alkylation.[3][4][5]

  • Reaction Temperature: Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2]

Issue 3: Formation of Impurities and Difficult Purification

Q: My reaction mixture is complex, and isolating the pure N-alkylated product is challenging. What are the potential causes and solutions?

A: A complex reaction mixture can result from side reactions, degradation of starting materials or products, or the presence of unreacted reagents.

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress.[1] This will help you determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or excessive heating.

  • Careful Work-up Procedure: Upon completion, the reaction should be carefully quenched, typically with a saturated aqueous solution of ammonium chloride at 0 °C.[1] Proper aqueous work-up is essential to remove the base and other inorganic salts.

  • Chromatographic Purification: Flash column chromatography is usually required to separate the desired N-alkylated product from unreacted starting materials, the C3-alkylated isomer, and other impurities. A careful selection of the eluent system is crucial for achieving good separation.

Data Presentation

Table 1: General Influence of Base and Solvent on Indole N-Alkylation

EntryBase (Equivalents)SolventTemperature (°C)N/C3 RatioYield of N-alkylated product (%)Reference
1NaH (4)THFRoom Temp.Poor-[2]
2NaH (4)DMFRoom Temp.Improved-[2]
3NaH (4)THF/DMF (1:1)Room Temp.1:1-[2]
4NaH (4)DMF80>99:191[2]

Table 2: N-Alkylation of Indole Carboxylates with a Chiral Catalyst

EntryIndole SubstrateAlkylating AgentYield (%)Enantiomeric Ratio (e.r.)Reference
1Methyl indole-2-carboxylateN-Boc-phenylmethanimine2894:6[1]
2Methyl indole-2-carboxylateN-Cbz-phenylmethanimine7197.5:2.5[1]

Experimental Protocols

General Protocol for N-Alkylation of Indole-6-carboxylate using Sodium Hydride

This protocol is a standard method for the N-alkylation of indoles and can be adapted for indole-6-carboxylates.[1][2]

Materials:

  • Indole-6-carboxylate (e.g., methyl or ethyl ester)

  • Alkylating agent (e.g., alkyl halide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Anhydrous work-up and purification solvents (e.g., ethyl acetate, hexanes, saturated aqueous ammonium chloride solution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole-6-carboxylate (1.0 eq.).

  • Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1–0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1–1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0–1.2 eq.) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

N_Alkylation_Workflow start Start: Indole-6-carboxylate deprotonation Deprotonation (Base, Solvent, 0°C to RT) start->deprotonation 1. Add Base alkylation Alkylation (Alkylating Agent, RT or Heat) deprotonation->alkylation 2. Add Alkylating Agent workup Aqueous Work-up (Quenching, Extraction) alkylation->workup 3. Reaction Complete purification Purification (Column Chromatography) workup->purification 4. Crude Product product N-alkylated Indole-6-carboxylate purification->product 5. Pure Product Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes side_products Significant Side Products check_conversion->side_products No, but side products incomplete_deprotonation Incomplete Deprotonation? low_conversion->incomplete_deprotonation c3_alkylation C3-Alkylation? side_products->c3_alkylation increase_base Increase Base Strength/ Equivalents (e.g., NaH) incomplete_deprotonation->increase_base Likely increase_temp Increase Temperature incomplete_deprotonation->increase_temp Possible check_reagents Check Reagent Purity/ Anhydrous Conditions incomplete_deprotonation->check_reagents Always change_solvent Change to Polar Aprotic Solvent (e.g., DMF) c3_alkylation->change_solvent Yes change_base Use Cs₂CO₃ c3_alkylation->change_base Yes increase_temp2 Increase Temperature c3_alkylation->increase_temp2 Consider Reaction_Mechanism cluster_0 Deprotonation cluster_1 SN2 Alkylation Indole-NH Indole-6-carboxylate (R-H) Indolate Indolate Anion (R⁻) Indole-NH->Indolate Base + Base⁻ Product N-alkylated Indole (R-Alkyl) Indolate->Product AlkylHalide + Alkyl-X Halide + X⁻

References

Preventing decomposition of indole derivatives during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of indole derivatives during purification.

Troubleshooting Guides

This section addresses common problems encountered during the purification of indole derivatives.

Issue 1: My indole derivative is decomposing on the silica gel column.

Symptoms:

  • You observe streaking or the appearance of new, more polar spots on your TLC plate after spotting your purified fractions.

  • The color of your compound changes (e.g., turns pink, red, or brown) during chromatography.

  • You obtain a low recovery of your desired product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Acidic Nature of Silica Gel The acidic surface of standard silica gel can cause the degradation of electron-rich or acid-sensitive indole derivatives. To mitigate this, you can: 1. Use Deactivated Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine (1-3%) before packing your column. 2. Add a Basic Modifier to the Eluent: Incorporate a small percentage (0.1-1%) of triethylamine or another suitable base into your mobile phase to neutralize the acidic sites on the silica gel during the purification. 3. Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina, which is a good alternative for acid-sensitive compounds.
Oxidation on the Column Some indole derivatives are susceptible to oxidation when exposed to air and light, a process that can be catalyzed by the silica surface. To prevent this: 1. Use an Antioxidant: Add a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your eluent. 2. Work Quickly and Protect from Light: Minimize the time your compound spends on the column and shield the column from direct light by wrapping it in aluminum foil.
Metal Contamination Trace metal impurities in the silica gel or solvents can catalyze decomposition. While less common, if you suspect this is an issue, using high-purity solvents and silica gel can help.

Issue 2: My indole derivative is unstable in the purification solvents.

Symptoms:

  • You notice degradation of your compound in the crude reaction mixture or in solution before loading it onto the column.

  • The purity of your compound decreases upon standing in the elution solvent.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Solvent-Induced Decomposition The choice of solvent can influence the stability of your indole derivative. 1. Perform a Stability Test: Dissolve a small amount of your crude product in the intended purification solvent and monitor its stability over time by TLC or HPLC. 2. Choose an Appropriate Solvent System: Select a solvent system in which your compound is stable and provides good separation. Systems like hexane/ethyl acetate or dichloromethane/methanol are common starting points. For sensitive compounds, consider less reactive solvents.
Presence of Impurities in the Solvent Peroxides in aged ethers (like diethyl ether or THF) or other reactive impurities in solvents can lead to decomposition. Use freshly distilled or high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of decomposition I should look for?

A color change is often the first visual indicator of indole decomposition, particularly oxidation, which can result in pink, red, or brown hues. On a TLC plate, you might observe streaking, the appearance of new spots (especially at the baseline), or a change in the appearance of the spot for your compound over time.

Q2: How can I quickly check if my indole derivative is stable to silica gel?

You can perform a simple 2D TLC experiment. Spot your compound on a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.

Q3: When should I consider using alumina instead of silica gel?

Alumina is a good choice when you are working with acid-sensitive indole derivatives. It is available in neutral, basic, and acidic forms, allowing you to choose the one that is most compatible with your compound. Basic indoles often behave better on neutral or basic alumina.

Q4: What is the best way to remove baseline impurities without running a full column?

For removing highly polar, baseline impurities from a less polar indole derivative, you can use a short "plug" of silica gel. This involves passing a solution of your crude product through a small amount of silica in a pipette or a small funnel. This is a quick way to achieve partial purification.

Q5: My compound is a solid. Is recrystallization a better option than chromatography?

Recrystallization can be an excellent purification method for solid indole derivatives, especially if the crude product is relatively pure (>85-90%). It can yield highly pure material, but the recovery might be lower compared to chromatography. The choice between recrystallization and chromatography depends on the nature of the impurities and the stability of your compound to heat.

Data Presentation

The stability of indole derivatives is highly dependent on their structure and the specific conditions. The following tables provide illustrative data on factors affecting stability.

Table 1: Influence of Stationary Phase on the Recovery of an Acid-Sensitive Indole Derivative

Stationary PhaseEluent ModifierTypical Recovery (%)Observations
Silica GelNone40-60%Significant streaking and appearance of baseline impurities on TLC.
Silica Gel1% Triethylamine85-95%Sharper peaks and reduced tailing.
Neutral AluminaNone>90%Good peak shape and high recovery.

This table is a generalized representation based on common laboratory observations for acid-sensitive indoles.

Table 2: Effectiveness of Common Antioxidants in Preventing Oxidation of an Indole Derivative in Solution

Antioxidant (Concentration)Storage ConditionPurity after 24h (%)
NoneAir, Room Temperature, Light75%
BHT (0.01%)Air, Room Temperature, Light95%
Ascorbic Acid (0.01%)Air, Room Temperature, Light92%
NoneArgon, 4°C, Dark>98%

This table illustrates the protective effect of antioxidants and proper storage. Actual values will vary depending on the specific indole derivative and solvent.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

This protocol describes how to neutralize the acidic sites on silica gel to prevent the degradation of acid-sensitive compounds.

Materials:

  • Silica gel

  • Chosen eluent system (e.g., hexane/ethyl acetate)

  • Triethylamine (TEA)

Procedure:

  • Prepare your desired eluent system.

  • Create a deactivating solvent by adding 1-3% triethylamine to a portion of your eluent.

  • Pack your chromatography column with silica gel using the standard slurry method with your unmodified eluent.

  • Once the silica gel has settled, flush the column with one column volume of the deactivating solvent (the eluent containing triethylamine).

  • Discard the solvent that elutes from the column.

  • Equilibrate the column with your original, unmodified eluent until the baseline is stable.

  • Your column is now ready for loading your acid-sensitive indole derivative.

Protocol 2: Recrystallization of an Indole Derivative

This protocol provides a general procedure for the purification of a solid indole derivative by recrystallization.

Materials:

  • Crude solid indole derivative

  • Recrystallization solvent (a single solvent or a binary solvent system)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, ethyl acetate, hexane, or mixtures are common choices.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the recrystallization solvent and gently heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Troubleshooting_Workflow start Indole Derivative Decomposition Observed check_tlc Analyze by TLC: Streaking, New Spots, Color Change? start->check_tlc is_solid Is the compound a solid? check_tlc->is_solid Yes purification_method Purification Method? check_tlc->purification_method No (Decomposition in solution) is_solid->purification_method chromatography Column Chromatography purification_method->chromatography Chromatography recrystallization Recrystallization purification_method->recrystallization Recrystallization acid_sensitivity Acid-Sensitive? chromatography->acid_sensitivity oxidation Oxidation-Prone? chromatography->oxidation optimize_recrystallization Optimize Recrystallization Solvent and Cooling Rate recrystallization->optimize_recrystallization deactivate_silica Use Deactivated Silica or Alumina acid_sensitivity->deactivate_silica Yes end Purified Indole Derivative acid_sensitivity->end No add_antioxidant Add Antioxidant (e.g., BHT) to Eluent oxidation->add_antioxidant Yes protect_from_light Protect from Light and Work Quickly oxidation->protect_from_light deactivate_silica->end add_antioxidant->protect_from_light optimize_recrystallization->end protect_from_light->end

Caption: Troubleshooting workflow for indole decomposition.

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_column Chromatography Details cluster_recrystallization Recrystallization Details cluster_analysis Analysis crude_product Crude Indole Derivative stability_test 2D TLC Stability Test crude_product->stability_test choose_method Choose Purification Method stability_test->choose_method column_chrom Column Chromatography choose_method->column_chrom Liquid or Oil recrystallize Recrystallization choose_method->recrystallize Solid deactivate Deactivate Silica (if necessary) column_chrom->deactivate dissolve Dissolve in Minimal Hot Solvent recrystallize->dissolve run_column Run Column with Appropriate Eluent (+/- Antioxidant) deactivate->run_column collect_fractions Collect Fractions run_column->collect_fractions cool Slow Cooling & Ice Bath dissolve->cool isolate_crystals Isolate Crystals cool->isolate_crystals analyze_purity Analyze Purity (TLC, HPLC, NMR) collect_fractions->analyze_purity isolate_crystals->analyze_purity pure_product Pure Indole Derivative analyze_purity->pure_product

Caption: General experimental workflow for purification.

Technical Support Center: Overcoming Regioselectivity Challenges in the Functionalization of 2-Methylindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-methylindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position the most common site for electrophilic substitution in 2-methylindoles?

A1: Electrophilic attack at the C3 position of the indole ring is electronically favored because it proceeds through the most stable cationic intermediate (σ-complex). In this intermediate, the positive charge can be delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring. This inherent electronic preference makes the C3 position the most nucleophilic and, therefore, the most reactive towards electrophiles.[1]

Q2: I am observing a mixture of N1 and C3 functionalization. How can I improve C3 selectivity?

A2: The formation of N1-functionalized byproducts is common, especially with highly reactive electrophiles or under basic conditions that deprotonate the indole nitrogen. To favor C3 functionalization, consider the following:

  • Protecting the N1 Position: Introduce a protecting group on the indole nitrogen. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or 2-(trimethylsilyl)ethoxymethyl (SEM).[2][3] This blocks the N1 position from reacting and can also influence the electronic properties of the indole ring.

  • Choice of Solvent and Base: The reaction conditions can significantly influence the N/C selectivity. Using a non-polar solvent may disfavor the formation of the N-anion. If a base is required, a milder base or a hindered base might reduce the extent of N-deprotonation.

  • Metal-Free Hydrogen Autotransfer: For C3-alkylation with alcohols, a transition metal-free approach using cesium carbonate (Cs₂CO₃) and an oxidant like Oxone® can provide good C3 selectivity.[4][5][6]

Q3: How can I achieve selective functionalization at the C2 position when the C3 position is so reactive?

A3: Overcoming the intrinsic preference for C3 attack to achieve C2 functionalization requires specific strategies:

  • Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.

  • Using N-Directing Groups: Attaching a directing group to the indole nitrogen (N1) is a powerful strategy. The directing group coordinates to a transition metal catalyst, bringing it into proximity with the C2-H bond and facilitating its activation. Common directing groups for C2 functionalization include pyrimidinyl or pyridinyl groups in rhodium-catalyzed reactions.[1][7]

  • Transition-Metal Catalysis: Palladium, rhodium, and iridium catalysts are frequently used to direct C-H activation to the C2 position.[1] The choice of ligand and reaction conditions is critical for achieving high C2 selectivity.

Q4: Functionalization of the benzene ring (C4-C7) of 2-methylindole is challenging. What methods are available?

A4: Functionalizing the benzene portion of the indole core is difficult due to the higher reactivity of the pyrrole ring.[8][9] Success in this area almost always relies on directing group strategies with transition metal catalysis.

  • C7-Functionalization: This can be achieved by installing bulky directing groups on the indole nitrogen, such as phosphinoyl or hydrosilyl groups, which sterically favor metalation at the C7 position.[9][10]

  • C4 and C5-Functionalization: Directing groups at the C3 position can facilitate functionalization at C4 and C5. For example, a carbonyl group at C3 can direct Ru(II)-catalyzed diamidation to the C4 and C5 positions.[11] A pivaloyl group at C3 has been used to direct Pd-catalyzed C4-arylation.[12]

Q5: Is it possible to selectively functionalize the 2-methyl group itself?

A5: Yes, direct functionalization of the 2-methyl group is possible. A specific method involves the generation of a C,N-dianion by treating the 2-methylindole with a strong base system, such as a combination of butyllithium (BuLi) and potassium tert-butoxide (t-BuOK). This dianion reacts regiospecifically at the methyl carbanion with various electrophiles, especially at low temperatures (-70 °C), to yield 2-ethylindole derivatives and other side-chain functionalized products.[13][14]

Troubleshooting Guides

Problem 1: Low Yield in C3-Alkylation Reaction
Possible Cause Troubleshooting Step
Decomposition of Starting Material The indole ring is sensitive to strongly acidic or oxidizing conditions.[15] Ensure your reaction is run under an inert atmosphere (N₂ or Ar) if reagents are air-sensitive. Check the pH of the reaction mixture.
Poor Electrophile Reactivity The electrophile may not be sufficiently reactive. Consider using a more activated electrophile or adding a Lewis acid catalyst to enhance its reactivity.
Steric Hindrance If either the 2-methylindole or the electrophile is sterically bulky, the reaction rate may be slow. Try increasing the reaction temperature or using a less hindered reagent if possible.
Side Reactions Dimerization or polymerization of the indole can occur, especially under acidic conditions. Try running the reaction at a lower concentration.
Problem 2: Mixture of Regioisomers (e.g., C2/C3 or C5/C7)
Possible Cause Troubleshooting Step
Incorrect Directing Group The choice of directing group is crucial for regioselectivity. For C2 functionalization, consider pyrimidinyl or pyridinyl groups.[7] For C7, bulkier groups like phosphinoyl are often required.[9]
Suboptimal Catalyst/Ligand Combination In transition-metal-catalyzed reactions, the ligand plays a key role in controlling regioselectivity. Screen different ligands to optimize the reaction. For example, specific ligands can favor C2 over C3 functionalization in Pd-catalyzed reactions.[1]
Reaction Temperature Temperature can affect the selectivity of some reactions. The generation of the C,N-dianion for methyl group functionalization is highly temperature-dependent, with higher temperatures leading to N-methylated byproducts.[13]
Electronic Effects of Substituents Electron-donating or electron-withdrawing groups on the indole ring can influence the position of attack. This may require re-optimization of the reaction conditions.

Data on Regioselective Functionalization Methods

The following tables summarize quantitative data for different regioselective functionalization reactions of 2-methylindole derivatives.

Table 1: Regioselective Functionalization of the 2-Methyl Group via C,N-Dianion [13]

ElectrophileProductYield (%)
Methyl iodide (MeI)2-Ethylindole77
Ethyl iodide (EtI)2-Propylindole75
Benzyl bromide (BnBr)2-Phenethylindole80
Benzaldehyde (PhCHO)2-(2-Hydroxy-2-phenylethyl)indole82
Acetone2-(2-Hydroxy-2-propyl)indole85
Conditions: 2-methylindole treated with 3 equiv. BuLi then 2 equiv. t-BuOK, followed by the electrophile at -70 °C.

Table 2: Comparison of Directing Groups for C-H Functionalization of Indoles

Target PositionDirecting Group (at N1)Metal CatalystTypical ReactionReference
C2 2-PyrimidinylRh(III)Alkenylation, Dienylation[7]
C2 N,N-dimethylcarbamoylRu(II)Arylation[9]
C7 Di-tert-butylphosphine (P(tBu)₂)Rh(I)Alkylation[9]
C7 Di-tert-butylphosphinoyl (P(O)tBu₂)Pd(II)Arylation[10]

Key Experimental Protocols

Protocol 1: Regiospecific Functionalization of the 2-Methyl Group with Methyl Iodide[13]
  • Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used.

  • Reagent Preparation: Dissolve 2-methylindole (1 mmol) in anhydrous diethyl ether (10 mL) under a nitrogen atmosphere.

  • Dianion Formation:

    • Add n-butyllithium (BuLi, 3.0 mmol, e.g., 1.2 mL of a 2.5 M solution in hexanes) dropwise to the stirred solution at room temperature. Stir for 30 minutes.

    • Add potassium tert-butoxide (t-BuOK, 2.0 mmol) to the solution. Stir for another 30 minutes at room temperature.

  • Reaction with Electrophile:

    • Cool the reaction mixture to -70 °C using a dry ice/acetone bath.

    • Add methyl iodide (MeI, 2.0 mmol) dropwise.

    • Maintain the temperature at -70 °C and stir for 2 hours.

  • Workup:

    • Quench the reaction by slowly adding water (10 mL) at -70 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 2-ethylindole.

Protocol 2: N1-Pyrimidinyl Directed C2-Dienylation[7]
  • Substrate Synthesis: Synthesize N-(pyrimidin-2-yl)-2-methylindole by reacting 2-methylindole with 2-chloropyrimidine under appropriate conditions.

  • Reaction Setup: To an oven-dried Schlenk tube, add N-(pyrimidin-2-yl)-2-methylindole (0.2 mmol), the allenyl carbonate coupling partner (0.3 mmol), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • Solvent Addition: Add 1,2-dichloroethane (DCE, 1.0 mL) under an argon atmosphere.

  • Reaction: Stir the mixture at 60 °C for 12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite, washing with dichloromethane (DCM).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the C2-dienylated product.

Diagrams and Workflows

Regioselectivity_Overview cluster_pyrrole Pyrrole Ring (More Reactive) cluster_benzene Benzene Ring (Less Reactive) Indole 2-Methylindole C3 C3 Position Indole->C3 Intrinsic Reactivity N1 N1 Position Indole->N1 Deprotonation C2 C2 Position Indole->C2 Requires C3-block or Directing Group Me 2-Methyl Group Indole->Me Dianion Formation C7 C7 Position Indole->C7 Requires Bulky Directing Group C4_C6 C4, C5, C6 Positions Indole->C4_C6 Requires Directing Group at C3 or N1

Troubleshooting_Workflow

References

Technical Support Center: Scale-up Synthesis of Methyl 2-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 2-methyl-1H-indole-6-carboxylate.

Troubleshooting Guide

This guide addresses common challenges encountered during the scale-up synthesis of this compound, particularly focusing on the Fischer indole synthesis, a common route for this class of compounds.

Issue 1: Low or Inconsistent Yields

A drop in yield is a frequent challenge when transitioning from bench-scale to pilot or production scale. Several factors can contribute to this issue.

Potential Cause Troubleshooting Steps
Poor Heat Transfer In larger reactors, localized "hot spots" can lead to thermal degradation of starting materials, intermediates, or the final product. Ensure efficient stirring and use a reactor with a high surface-area-to-volume ratio or a jacketed cooling system to maintain uniform temperature.
Inefficient Mass Transfer Inadequate mixing can result in localized concentration gradients, leading to an increase in side reactions. Optimize the stirring speed and impeller design for the reactor volume.
Sub-optimal Reagent Addition Rate The rate of addition of reagents, especially the acid catalyst, can significantly impact the reaction profile at a larger scale. A controlled, slower addition rate is often necessary to manage exotherms and minimize side reactions.
Impurity Profile of Starting Materials Impurities that are negligible at the lab scale can have a significant impact on larger runs. Ensure the quality and purity of starting materials (e.g., 4-hydrazinobenzoic acid and acetone) through appropriate analytical testing.

Issue 2: Formation of Tar-like Byproducts

The acidic conditions and elevated temperatures often employed in Fischer indole synthesis can promote polymerization and the formation of tarry substances, complicating purification and reducing yield.

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions High temperatures and strong acid concentrations can accelerate side reactions. Experiment with milder acid catalysts (e.g., p-toluenesulfonic acid instead of polyphosphoric acid) and lower reaction temperatures for longer durations.
Oxygen Exposure The presence of oxygen can sometimes contribute to the formation of colored, polymeric impurities. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Inappropriate Solvent The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that maintains all components in the solution phase may reduce tar formation.

Issue 3: Difficulty in Product Isolation and Purification

Isolating pure this compound from the reaction mixture can be challenging due to the presence of byproducts and residual starting materials.

Potential Cause Troubleshooting Steps
Product "Oiling Out" During crystallization, the product may separate as an oil rather than a solid. This can be due to impurities or supersaturation. Try adding seed crystals, slowing the cooling rate, or using a different crystallization solvent system.
Co-elution of Impurities In column chromatography, impurities may have similar polarity to the desired product, leading to incomplete separation. Experiment with different solvent systems or stationary phases (e.g., alumina instead of silica gel).
Residual Acid Catalyst The acid catalyst can be difficult to remove completely. A thorough aqueous work-up with a mild base (e.g., sodium bicarbonate solution) is crucial before purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The Fischer indole synthesis is a widely used and scalable method. This typically involves the acid-catalyzed reaction of a substituted phenylhydrazine (in this case, a derivative of 4-hydrazinobenzoic acid) with a ketone (acetone).

Q2: What are the critical process parameters to monitor during the scale-up of the Fischer indole synthesis for this molecule?

A2: The most critical parameters to monitor and control are:

  • Temperature: Due to the exothermic nature of the reaction, precise temperature control is essential to prevent runaway reactions and minimize byproduct formation.

  • Reagent Addition Rate: The controlled addition of the acid catalyst is crucial for managing the reaction exotherm and ensuring a consistent reaction profile.

  • Mixing Efficiency: Homogeneous mixing is vital for maintaining uniform temperature and concentration throughout the reactor.

Q3: Are there alternative, "greener" synthesis methods for this type of indole derivative?

A3: Yes, modern approaches such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions are being explored to improve efficiency and reduce the environmental impact of indole synthesis.[1][2] These methods can offer advantages like shorter reaction times and milder reaction conditions, which can be beneficial for scale-up.[1]

Q4: What are the expected major byproducts in the synthesis of this compound?

A4: Besides tar formation, potential byproducts can include regioisomers if an unsymmetrical ketone were used (not the case with acetone). Other possibilities include products from side reactions of the starting materials under acidic conditions or incomplete reaction.

Experimental Protocols

Proposed Scalable Synthesis of this compound via Fischer Indole Synthesis

This protocol is a generalized procedure based on common practices for Fischer indole synthesis and should be optimized for specific equipment and scale.

Step 1: Formation of the Hydrazone Intermediate

  • To a stirred solution of methyl 4-aminobenzoate in a suitable solvent (e.g., ethanol/water), add a solution of sodium nitrite in water at 0-5 °C.

  • Slowly add this solution to a cold solution of hydrochloric acid.

  • Reduce the resulting diazonium salt in situ with a suitable reducing agent (e.g., sodium sulfite or stannous chloride) to form the hydrochloride salt of methyl 4-hydrazinobenzoate.

  • Isolate the hydrazone precursor by filtration and wash with a cold solvent.

  • React the methyl 4-hydrazinobenzoate hydrochloride with a slight excess of acetone in a suitable solvent like ethanol.

  • The hydrazone can be isolated or used directly in the next step.

Step 2: Cyclization to form this compound

  • In a suitable reactor equipped with a condenser, mechanical stirrer, and temperature probe, charge the hydrazone intermediate and a high-boiling solvent (e.g., toluene or xylene).

  • Slowly add the acid catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid) while carefully monitoring the internal temperature.

  • Heat the reaction mixture to the target temperature (typically between 80-140 °C, depending on the catalyst and solvent) and maintain for the required reaction time. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and quench by carefully adding it to a stirred mixture of ice and water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Alternatively, for higher purity, the crude material can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data (Example)

The following table provides an example of reaction parameters. These should be considered as a starting point and will require optimization for a specific scale and equipment.

ParameterLab Scale (1 g)Pilot Scale (100 g)
Methyl 4-hydrazinobenzoate HCl 1.0 g100 g
Acetone 1.2 eq1.2 eq
Acid Catalyst (e.g., PPA) 10 g1 kg
Solvent (e.g., Toluene) 20 mL2 L
Reaction Temperature 110 °C110 °C (with careful monitoring)
Reaction Time 2-4 hours4-8 hours (monitor by HPLC)
Typical Yield 60-80%50-70% (can be lower initially)

Visualizations

experimental_workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start Methyl 4-aminobenzoate diazotization Diazotization start->diazotization NaNO2, HCl reduction Reduction diazotization->reduction Reducing Agent hydrazone_formation Condensation with Acetone reduction->hydrazone_formation Acetone hydrazone Hydrazone Intermediate hydrazone_formation->hydrazone cyclization Fischer Indole Synthesis hydrazone->cyclization Acid Catalyst, Heat workup Aqueous Work-up cyclization->workup extraction Solvent Extraction workup->extraction crude_product Crude Product extraction->crude_product purification Recrystallization / Chromatography crude_product->purification final_product Pure Methyl 2-methyl-1H- indole-6-carboxylate purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield or Impure Product heat_transfer Poor Heat Transfer start->heat_transfer mass_transfer Inefficient Mixing start->mass_transfer impurities Starting Material Impurities start->impurities side_reactions Side Reactions (Tar) start->side_reactions control_temp Improve Temperature Control heat_transfer->control_temp optimize_stirring Optimize Stirring / Reactor Design mass_transfer->optimize_stirring check_sm Analyze Starting Materials impurities->check_sm milder_conditions Use Milder Acid / Lower Temp. side_reactions->milder_conditions inert_atmosphere Run under Inert Atmosphere side_reactions->inert_atmosphere

Caption: Troubleshooting logic for scale-up synthesis issues.

References

Technical Support Center: Optimizing Indole Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of indole esters.

Frequently Asked Questions (FAQs)

Q1: My indole ester starting material has poor solubility in the reaction mixture. What can I do?

A1: Poor solubility is a common issue that can lead to incomplete or slow reactions. Here are several strategies to address this:

  • Use a Co-solvent: The most common approach is to use a mixture of water and an organic solvent. Tetrahydrofuran (THF) and 1,4-dioxane are excellent choices as they are water-miscible and can dissolve a wide range of organic compounds. Alcohols like methanol (MeOH) and ethanol (EtOH) are also frequently used. Typical solvent ratios are 1:1, 2:1, or 3:1 (organic solvent to water).

  • Select the Right Co-solvent: If your compound precipitates upon adding water to a methanolic solution, switching to a THF/water or dioxane/water system may improve solubility.[1]

  • Increase the Amount of Organic Solvent: For highly non-water-soluble compounds, you can use a higher proportion of the organic solvent. For instance, you can dissolve the ester in the minimum amount of THF required for full dissolution and then add the aqueous base.[1]

  • Consider Non-Aqueous Hydrolysis: For extremely hydrophobic or water-sensitive substrates, a non-aqueous hydrolysis system can be effective. A notable example is using sodium hydroxide in a methanol/dichloromethane (1:9) mixture at room temperature.[2]

Q2: The hydrolysis reaction is very slow or incomplete. How can I drive it to completion?

A2: If your reaction is not proceeding as expected, consider the following adjustments:

  • Increase Temperature: Heating the reaction mixture, often to reflux, can significantly increase the reaction rate. However, be cautious as high temperatures can promote side reactions or degradation of the indole ring.[3]

  • Increase Base Concentration: Using a higher concentration of the base (e.g., switching from 1M to 2N NaOH) or increasing the number of equivalents (from 2-3 eq. to 5-6 eq.) can accelerate the hydrolysis.[3][4]

  • Choose a Different Base: Lithium hydroxide (LiOH) is often cited as a more effective base for ester hydrolysis, especially for hindered esters or when milder conditions are required.[3][4] It is a popular choice in THF/water solvent systems.[1][4]

  • Ensure Proper Mixing: For heterogeneous mixtures, vigorous stirring is crucial to maximize the contact between the reactants.

Q3: I'm observing degradation of the indole ring or other side products. What are the likely causes and solutions?

A3: The indole nucleus can be sensitive, particularly to harsh reaction conditions.

  • Avoid Harsh Conditions: The indole ring can degrade under strongly basic conditions, especially at elevated temperatures.[3] If you suspect degradation, switch to milder conditions. Using LiOH at room temperature is a good first step.[3]

  • Protect from Air and Light: Some indole compounds are susceptible to auto-oxidation when exposed to air and light, which can lead to the formation of resinous substances.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Beware of N-Acyl Lability: N-acylated indole derivatives can be particularly fragile. The N-acyl bond can be cleaved under aqueous basic conditions, leading to the N-unsubstituted indole alkanoic acid as a byproduct.[6] For these substrates, milder, non-aqueous methods like using trimethyltin hydroxide (Me₃SnOH) might be necessary for selective ester hydrolysis.[6]

  • Decarboxylation: The product, an indole carboxylic acid, can undergo decarboxylation (loss of CO₂) under harsh conditions, especially with prolonged heating. Monitor the reaction progress to avoid over-running it once the starting material is consumed.

Q4: Which base is best for my reaction: NaOH, KOH, or LiOH?

A4: While all are strong bases capable of effecting hydrolysis, there are subtle differences:

  • NaOH and KOH: These are the most common and cost-effective choices. They are typically used in aqueous alcohol or THF solutions.[7]

  • LiOH: Lithium hydroxide is often preferred for substrates that are prone to degradation or for hindered esters that are difficult to hydrolyze.[3][4] Its use in THF/water mixtures is a widely successful combination.[4]

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Starting material remains after prolonged reaction time 1. Insufficiently basic conditions.[3] 2. Low reaction temperature. 3. Poor solubility of starting material.[1] 4. Sterically hindered ester.[4]1. Increase equivalents or concentration of base. 2. Heat the reaction to reflux. 3. Use a co-solvent like THF or dioxane. 4. Switch to LiOH; consider longer reaction times or higher temperatures.
Formation of multiple unexpected spots on TLC/LCMS 1. Degradation of the indole ring.[3] 2. Cleavage of other functional groups. 3. Transesterification (if using an alcohol solvent different from the ester's alcohol group).[8]1. Use milder conditions (e.g., LiOH at room temperature). 2. Re-evaluate the compatibility of all functional groups with the reaction conditions. 3. Use a non-alcoholic solvent like THF or dioxane, or match the alcohol solvent to the ester (e.g., use methanol for a methyl ester).
Product is the carboxylate salt, not the free carboxylic acid Incomplete acidification during workup.After the reaction, ensure the aqueous layer is acidified to a pH of 1-3 (check with pH paper) using a strong acid like HCl before extraction.

Data Presentation

General Conditions for Indole Ester Hydrolysis
Indole Ester Type Base Solvent System Temperature Typical Reaction Time Yield Reference Example
Simple Alkyl Esters (e.g., Methyl/Ethyl)NaOH or KOHMeOH/H₂O or EtOH/H₂ORoom Temp to Reflux2 - 18 hoursGood to ExcellentEthyl 2-fluoropentanoate hydrolysis with 1M NaOH in MeOH/H₂O.[7]
Sterically Hindered EstersLiOHTHF/H₂O or Dioxane/H₂ORoom Temp to Reflux4 - 24 hoursModerate to GoodOften cited as superior for challenging substrates.[4]
Water-Insoluble EstersNaOHCH₂Cl₂/MeOH (9:1)Room Temperature1 - 5 hoursGood to ExcellentNon-aqueous saponification of hindered esters.[2]
N-Acyl Indole EstersMe₃SnOH1,2-Dichloroethane130 °C (Microwave)20 - 30 minutesGoodMild, non-aqueous method to prevent N-deacylation.[6]
Indole-3-acetic acid estersNaOH (pH > 9)Aqueous bufferNot specifiedA few hoursMeasurable hydrolysisHydrolysis occurs even at moderately basic pH.[9][10]

Experimental Protocols

Protocol 1: Standard Hydrolysis of Ethyl Indole-2-carboxylate using NaOH

This protocol is a general procedure for the saponification of a simple indole ester.

  • Dissolution: Dissolve the ethyl indole-2-carboxylate (1.0 eq.) in a suitable solvent mixture, such as 1:1 methanol/water or 1:1 THF/water. Use enough solvent to ensure complete dissolution.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 - 5.0 eq., e.g., 2N NaOH) to the stirred solution of the ester.

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 70-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting material and the alcohol byproduct. c. Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl or 2N HCl. d. The indole-2-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Protocol 2: Mild Hydrolysis of a Sensitive Indole Ester using LiOH

This protocol is suitable for substrates that are sensitive to harsh basic conditions.

  • Dissolution: Dissolve the indole ester (1.0 eq.) in a 2:1 mixture of THF and water.

  • Addition of Base: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0 - 3.0 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically slower and may require stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation: Follow the same workup and isolation procedure as described in Protocol 1.

Visualizations

Hydrolysis_Optimization_Workflow start Start: Indole Ester Hydrolysis solubility_check Is the starting material soluble in a standard solvent system (e.g., MeOH/H2O)? start->solubility_check reaction_check Does the reaction proceed to completion at RT? solubility_check->reaction_check Yes change_solvent Change to THF/H2O or Dioxane/H2O. Consider non-aqueous system. solubility_check->change_solvent No product_check Is the desired product formed without degradation? reaction_check->product_check Yes increase_temp Increase temperature. (e.g., heat to reflux) reaction_check->increase_temp No end_success Success: Isolate Product product_check->end_success Yes milder_conditions Use milder conditions: - LiOH instead of NaOH/KOH - Lower temperature (RT) - Shorter reaction time product_check->milder_conditions No end_fail Failure: Re-evaluate Strategy change_solvent->solubility_check increase_temp->reaction_check change_base Increase base concentration or switch to LiOH. increase_temp->change_base change_base->reaction_check milder_conditions->reaction_check milder_conditions->end_fail If degradation persists

Caption: Workflow for optimizing indole ester hydrolysis conditions.

Troubleshooting_Decision_Tree start Problem: Incomplete Hydrolysis q1 Is starting material fully dissolved? start->q1 a1 Use co-solvent (THF/H2O) or increase organic phase. q1->a1 No q2 Is reaction run at room temperature? q1->q2 Yes a1->q1 q3 Using NaOH or KOH? q2->q3 Yes q2->q3 No a2 Heat reaction to reflux. Monitor for degradation. a2->q3 q4 Is the substrate sensitive (e.g., N-acylated)? q3->q4 Yes a3 Increase base equivalents (3-5 eq). Switch to LiOH. a3->q4 a4 Use milder conditions (LiOH, RT). Consider non-aqueous methods. q4->a4 Yes end Problem Resolved q4->end No a4->end

Caption: Decision tree for troubleshooting incomplete hydrolysis.

Caption: Mechanism of base-catalyzed indole ester hydrolysis.

References

Identifying and minimizing impurities in palladium-catalyzed indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurities in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in palladium-catalyzed indole synthesis?

A1: Impurities can be broadly categorized into two groups:

  • Process-Related Impurities: These originate from the reaction itself and include:

    • Residual Palladium: A primary concern, as remaining palladium can interfere with downstream reactions and is toxic, requiring stringent control in pharmaceutical applications.[1]

    • Organic Byproducts: These are formed through side reactions and can include regioisomers, homocoupling products, dehalogenated starting materials, and products from N-N bond cleavage in Fischer-type syntheses.[2][3]

    • Unreacted Starting Materials: Incomplete conversion can lead to the presence of starting materials in the final product.

  • Product-Related Impurities: These are isomers or degradation products of the desired indole.

    • Regioisomers: Particularly common in reactions with unsymmetrical starting materials, such as the Larock indole synthesis with unsymmetrical alkynes.[4][5]

    • Oxidation Products: Indoles can be sensitive to air and light, leading to the formation of colored oxidation impurities over time.

Q2: My indole product has a pink or reddish hue. What is the likely cause?

A2: A pinkish or reddish color in an indole sample, especially an older one, is often indicative of oxidation. Pure indole is typically a white solid. Exposure to air and light can lead to the formation of colored impurities. If the coloration is a concern for downstream applications, purification by recrystallization or chromatography may be necessary.

Q3: What are the acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in APIs. The permitted daily exposure (PDE) for palladium is low due to its toxicity. This translates to very low concentration limits in the final drug substance, often in the parts-per-million (ppm) range. Therefore, efficient removal of residual palladium is a critical step in process development for pharmaceutical applications.

Troubleshooting Guides

Guide 1: Low or No Product Yield

Low or no yield is a frequent challenge in palladium-catalyzed indole synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.

LowYieldTroubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Purity start->check_reagents reagents_ok Reagents are Pure & Stoichiometry is Correct check_reagents->reagents_ok purify_reagents Purify Starting Materials (Distillation, Recrystallization) reagents_ok->purify_reagents No check_catalyst 2. Assess Catalyst System reagents_ok->check_catalyst Yes catalyst_ok Catalyst & Ligand Active? check_catalyst->catalyst_ok catalyst_issue Potential Catalyst Deactivation or Poisoning catalyst_ok->catalyst_issue No check_conditions 3. Review Reaction Conditions catalyst_ok->check_conditions Yes catalyst_solutions Use High-Purity Reagents Optimize Temperature Select Robust Ligand catalyst_issue->catalyst_solutions conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Systematically Vary: - Temperature - Reaction Time - Solvent - Base conditions_ok->optimize_conditions No analyze_byproducts 4. Analyze Crude Reaction Mixture (TLC, LC-MS) conditions_ok->analyze_byproducts Yes byproducts_present Significant Byproducts Detected? analyze_byproducts->byproducts_present no_byproducts No Reaction Occurring byproducts_present->no_byproducts No identify_byproducts Identify Byproduct Structures to Diagnose Side Reactions byproducts_present->identify_byproducts Yes

A stepwise guide to diagnosing and resolving low reaction yields.
Potential Cause Explanation Recommended Solutions
Poor Reagent Quality Impurities in starting materials (e.g., aryl halide, alkyne, amine) can poison the catalyst or lead to side reactions.Purify starting materials via recrystallization, distillation, or chromatography. Ensure solvents are anhydrous and reagents are stored properly.
Catalyst Deactivation/Poisoning The active Pd(0) species can be sensitive. Impurities in reagents or solvents can act as catalyst poisons. Functional groups like azo groups may also cause catalyst poisoning.Use high-purity reagents and solvents. Optimize the reaction temperature to balance reactivity and catalyst stability. Select ligands that form robust and stable catalytic complexes.
Suboptimal Reaction Conditions Temperature, reaction time, solvent, and base are critical parameters that are often substrate-dependent.Systematically screen reaction conditions (e.g., temperature gradient, different bases, solvent screen) to find the optimal parameters for your specific substrates.
Incorrect Stoichiometry An incorrect ratio of reactants, catalyst, ligand, or base can lead to incomplete conversion or side reactions.Carefully verify the stoichiometry of all reaction components. For volatile or hygroscopic reagents, ensure accurate measurement.
Mass Transfer Limitations (Scale-up) Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions.Improve reactor agitation and ensure efficient heat transfer. For highly exothermic reactions, consider slower addition of reagents.

Guide 2: Presence of Significant Organic Byproducts

The formation of byproducts complicates purification and reduces the yield of the desired indole. This guide addresses common organic impurities.

OrganicByproducts start Significant Organic Byproducts Observed identify_byproduct 1. Identify Byproduct Structure (LC-MS, GC-MS, NMR) start->identify_byproduct byproduct_type Byproduct Type? identify_byproduct->byproduct_type regioisomer Regioisomer byproduct_type->regioisomer Isomeric Product homocoupling Homocoupling Product byproduct_type->homocoupling Dimer of Starting Material dehalogenation Dehalogenated Starting Material byproduct_type->dehalogenation Loss of Halogen other Other (e.g., N-N Cleavage, Oligomers) byproduct_type->other Other Structure regioisomer_sol Modify Ligand Adjust Temperature Change Solvent regioisomer->regioisomer_sol homocoupling_sol Ensure Anhydrous Conditions Optimize Base Use Fresh Catalyst homocoupling->homocoupling_sol dehalogenation_sol Use Less Reactive Base Lower Temperature Add Sacrificial Hydride Scavenger dehalogenation->dehalogenation_sol other_sol Consult Literature for Specific Side Reactions of Your Synthesis Method other->other_sol

A decision-making flowchart for addressing common organic byproducts.
Byproduct Type Commonly Observed In Formation Mechanism Mitigation Strategies
Regioisomers Larock synthesis with unsymmetrical alkynesThe regioselectivity is determined during the migratory insertion of the alkyne into the arylpalladium bond. Steric and electronic factors of the alkyne substituents influence which isomer is favored.[4][5]Modify the phosphine ligand to influence the steric environment around the palladium center. Adjusting the reaction temperature and solvent can also alter the regioselectivity.
Homocoupling Products Suzuki-Miyaura, Larock synthesisCoupling of two molecules of the aryl halide or two molecules of the boronic acid derivative. This can be promoted by the presence of oxygen.Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use fresh, high-quality catalyst and reagents. Optimize the choice and amount of base.
Dehalogenated Starting Material Suzuki-Miyaura, Buchwald-Hartwig, HeckThe aryl halide is reduced to the corresponding arene. This can occur via β-hydride elimination from a palladium-alkoxide intermediate or reaction with trace hydride sources.Use a non-protic solvent if possible. Employ a less reactive or non-nucleophilic base. Lowering the reaction temperature can sometimes suppress dehalogenation.
N-N Bond Cleavage Products (e.g., Aniline) Fischer Indole SynthesisElectron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction.[3]Use Lewis acids (e.g., ZnCl₂) instead of Brønsted acids. Modify the electronic properties of the starting materials if possible.
C-Arylation Products Buchwald-Hartwig N-arylation of indolesThe palladium catalyst can promote arylation at the C2 or C3 position of the indole ring in addition to the desired N-arylation.Careful selection of a bulky, electron-rich phosphine ligand can favor N-arylation over C-arylation.[6]

Guide 3: High Levels of Residual Palladium

Minimizing residual palladium is crucial, especially in pharmaceutical applications. This guide outlines strategies for palladium removal.

PalladiumRemoval start High Residual Palladium Detected (> 10 ppm) crystallization 1. Attempt Recrystallization start->crystallization crystallization_success Palladium Level Acceptable? crystallization->crystallization_success scavenging 2. Employ Palladium Scavengers crystallization_success->scavenging No final_analysis Final Product Analysis (ICP-MS) crystallization_success->final_analysis Yes scavenger_choice Select Scavenger Based on: - Product Functionality - Solvent System - Palladium Species scavenging->scavenger_choice scavenging_process Stir with Scavenger, then Filter scavenger_choice->scavenging_process scavenging_success Palladium Level Acceptable? scavenging_process->scavenging_success chromatography 3. Specialized Chromatography scavenging_success->chromatography No scavenging_success->final_analysis Yes chromatography_options Consider: - Alumina Chromatography - Reverse-Phase Chromatography - Functionalized Silica chromatography->chromatography_options chromatography_options->final_analysis

A workflow for the systematic removal of residual palladium.

The following table summarizes the effectiveness of various palladium removal techniques reported in the literature.

Method Initial Pd Level (ppm) Final Pd Level (ppm) Comments
Polystyrene-bound TMT 1500–1600< 10Treatment of a crude product solution with a polystyrene-bound 2,4,6-trimercapto-s-triazine scavenger.
Isocyanide Reagents Not specifiedSub-ppm levelsCan be used as soluble reagents followed by chromatography or as solid-supported scavengers.
Activated Charcoal 223920Treatment with activated charcoal in combination with a chelating agent.

Experimental Protocols

Protocol 1: General Procedure for Larock Indole Synthesis

This protocol is a general guideline for the palladium-catalyzed heteroannulation of a 2-iodoaniline with a disubstituted alkyne.[3]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.05 mmol) and triphenylphosphine (PPh₃, 0.10 mmol) and add them to the reaction flask.

  • Solvent and Alkyne Addition: Add anhydrous dimethylformamide (DMF, 5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Intramolecular Heck Reaction for Indole Synthesis

This protocol describes a general procedure for the palladium-catalyzed intramolecular Heck cyclization of a 2-halo-N-allylaniline.

  • Reaction Setup: In a Schlenk tube, combine the 2-halo-N-allylaniline (0.3 mmol), potassium carbonate (K₂CO₃, 4 equivalents), the palladium catalyst (e.g., PdCl₂(PCy₃)₂, 4 mol%), and the phosphine ligand (e.g., P(OPh)₃, 4 mol%).

  • Solvent Addition: Add dimethylformamide (DMF, 2 mL) to the Schlenk tube.

  • Reaction: Stir the mixture under air at 90 °C. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (petroleum ether or petroleum ether/ethyl acetate).

Protocol 3: Palladium Removal using a Thiol-Based Scavenger

This protocol provides a general method for removing residual palladium from a solution of the crude product.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., dichloromethane, toluene, or ethyl acetate).

  • Scavenger Addition: Add a thiol-functionalized silica gel scavenger (e.g., SiliaMetS Thiol) to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity (typically 3-10 equivalents relative to the palladium).

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined empirically.

  • Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the scavenger-bound palladium.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the effectiveness of the scavenging process.

Protocol 4: Sample Preparation for ICP-MS Analysis of Residual Palladium

Accurate quantification of residual palladium requires proper sample preparation.

  • Sample Weighing: Accurately weigh approximately 10-50 mg of the final indole product into a clean microwave digestion vessel.

  • Acid Digestion: Carefully add a mixture of high-purity nitric acid and hydrochloric acid (typically in a 3:1 ratio, aqua regia) to the vessel.

  • Microwave Digestion: Place the vessel in a microwave digestion system and heat according to a pre-programmed temperature and pressure profile to ensure complete digestion of the organic matrix.

  • Dilution: After cooling, carefully transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.

  • Analysis: Analyze the diluted sample by ICP-MS against a calibration curve prepared from certified palladium standards. The instrument should be calibrated and operated according to the manufacturer's instructions.

References

Validation & Comparative

A Comparative Analysis of Methyl 2-methyl-1H-indole-6-carboxylate and its 5-carboxylate Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, indole derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents. Among these, the positional isomerism of substituents on the indole ring can dramatically influence physicochemical properties and biological activity. This guide provides a detailed comparative analysis of two such isomers: Methyl 2-methyl-1H-indole-6-carboxylate and Methyl 2-methyl-1H-indole-5-carboxylate, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of the methoxycarbonyl group from the 5- to the 6-position on the indole ring results in distinct physicochemical characteristics. While experimental data for this compound is less prevalent in public literature, we can infer and compare key properties based on available data for closely related analogs and the foundational principles of organic chemistry.

PropertyThis compoundMethyl 2-methyl-1H-indole-5-carboxylateReference
Molecular Formula C₁₁H₁₁NO₂C₁₁H₁₁NO₂[1]
Molecular Weight 189.22 g/mol 189.22 g/mol [1]
Melting Point Not reported~145-147 °C[1]
CAS Number 184150-96-7Not available for 2-methyl derivative, 1011-65-0 for indole-5-carboxylate[2]
¹H NMR (CDCl₃, 500 MHz, Predicted/Reported) δ (ppm): ~8.4 (br s, 1H, NH), ~7.9 (s, 1H, H7), ~7.6 (d, 1H, H4), ~7.2 (d, 1H, H5), ~6.3 (s, 1H, H3), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, 2-CH₃)δ (ppm): 8.38 (s, 1H, NH), 8.17 (s, 1H, H4), 7.92 (dd, J = 8.6, 1.5 Hz, 1H, H6), 7.36 (d, J = 8.6 Hz, 1H, H7), 7.04 (s, 1H, H3), 3.96 (d, J = 3.9 Hz, 3H, OCH₃), 2.38 (d, J = 0.8 Hz, 3H, 2-CH₃)[1]
¹³C NMR (CDCl₃, 125 MHz, Predicted/Reported) Predicted values would differ from the 5-isomer primarily in the chemical shifts of the aromatic carbons.δ (ppm): 168.45, 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69, 51.93, 9.67[1]

Note: The NMR data for the 5-carboxylate isomer is reported for a compound labeled as "Methyl 3-methyl-1H-indole-5-carboxylate" in the source, which is presumed to be a typographical error and is interpreted as the 2-methyl isomer based on the context of the synthesis described.[1]

Synthesis and Experimental Protocols

The synthesis of these isomers can be achieved through various established methods for indole formation, with the choice of starting material dictating the final substitution pattern.

Synthesis of Methyl 2-methyl-1H-indole-5-carboxylate

A common and effective route to this isomer is through the Fischer indole synthesis or variations thereof. A detailed protocol for the synthesis of the corresponding ethyl ester, which can be readily adapted to the methyl ester by using methanol instead of ethanol, is available in the literature.[3] A general workflow is depicted below.

Synthesis of 5-carboxylate p-aminobenzoic acid p-aminobenzoic acid Esterification Esterification p-aminobenzoic acid->Esterification  MeOH, H⁺ Methyl p-aminobenzoate Methyl p-aminobenzoate Esterification->Methyl p-aminobenzoate Indole Formation Indole Formation Methyl p-aminobenzoate->Indole Formation  e.g., Japp-Klingemann reaction Methyl 2-methyl-1H-indole-5-carboxylate Methyl 2-methyl-1H-indole-5-carboxylate Indole Formation->Methyl 2-methyl-1H-indole-5-carboxylate

Caption: General synthetic workflow for Methyl 2-methyl-1H-indole-5-carboxylate.

Experimental Protocol: Fischer Indole Synthesis (Adapted)

  • Preparation of Hydrazone: React methyl 4-aminobenzoate with a suitable ketone (e.g., acetone) to form the corresponding hydrazone.

  • Cyclization: The isolated hydrazone is then subjected to cyclization under acidic conditions (e.g., using polyphosphoric acid or a Lewis acid) with heating.

  • Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield Methyl 2-methyl-1H-indole-5-carboxylate.

Proposed Synthesis of this compound

A plausible synthetic route to the 6-carboxylate isomer can be adapted from methodologies used for similar indole-6-carboxylic acid derivatives. The key is the selection of a starting material with the carboxylic acid or ester functionality at the meta-position relative to the amino group.

Synthesis of 6-carboxylate m-aminobenzoic acid m-aminobenzoic acid Esterification Esterification m-aminobenzoic acid->Esterification  MeOH, H⁺ Methyl m-aminobenzoate Methyl m-aminobenzoate Esterification->Methyl m-aminobenzoate Indole Formation Indole Formation Methyl m-aminobenzoate->Indole Formation  e.g., Fischer indole synthesis This compound This compound Indole Formation->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

  • Esterification: Commercially available 3-aminobenzoic acid is esterified to methyl 3-aminobenzoate using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

  • Diazotization and Reduction: The resulting aniline is diazotized with sodium nitrite in acidic solution, followed by reduction with a suitable reducing agent (e.g., sodium sulfite) to yield the corresponding hydrazine.

  • Condensation and Cyclization: The hydrazine is then condensed with a ketone (e.g., acetone) to form the hydrazone, which is subsequently cyclized under acidic conditions to afford this compound.

  • Purification: The crude product is purified by column chromatography on silica gel.

Comparative Biological Activity: A Matter of Position

Derivatives of indole-5-carboxylic acid have been investigated for a range of biological activities, including as inhibitors of histone deacetylases (HDACs), showing potential in anticancer research.[4] The positioning of the electron-withdrawing carboxylate group at the 5-position can influence the electronic distribution of the indole ring, which in turn affects its ability to participate in crucial interactions with enzyme active sites, such as hydrogen bonding and π-stacking.

On the other hand, derivatives of indole-6-carboxylic acid have also been explored as scaffolds for various therapeutic agents. For instance, they have been utilized in the development of antiproliferative agents.[5] The different spatial arrangement of the carboxylate group in the 6-position isomer will present a distinct pharmacophore to biological targets compared to the 5-isomer. This can lead to differences in binding affinity, selectivity, and ultimately, the pharmacological profile.

The general trend observed in structure-activity relationship (SAR) studies of indole derivatives is that even minor positional changes can lead to significant alterations in biological activity.[6][7] Therefore, a comparative biological evaluation of this compound and its 5-carboxylate isomer is a scientifically pertinent endeavor that could uncover novel structure-activity relationships.

Biological_Activity_Comparison cluster_5 Methyl 2-methyl-1H-indole-5-carboxylate cluster_6 This compound 5-Isomer Positional Isomer HDAC_Inhibition Potential HDAC Inhibition 5-Isomer->HDAC_Inhibition Biological_Target Biological_Target 5-Isomer->Biological_Target Distinct Binding Interaction Anticancer_Activity Anticancer Activity HDAC_Inhibition->Anticancer_Activity 6-Isomer Positional Isomer Antiproliferative_Activity Antiproliferative Activity 6-Isomer->Antiproliferative_Activity 6-Isomer->Biological_Target Altered Binding Interaction

Caption: Conceptual diagram illustrating the differential biological activities of the two isomers.

Conclusion

This comparative guide highlights the distinct profiles of this compound and its 5-carboxylate isomer. While both share the same molecular formula, the positional difference of the methoxycarbonyl group is predicted to lead to variations in their physicochemical properties, synthetic accessibility, and, most importantly, their biological activities. The available data suggests that both isomers are valuable starting points for the design of novel therapeutic agents. Further direct comparative studies are warranted to fully elucidate their structure-activity relationships and to exploit their potential in drug discovery.

References

Navigating the Structure-Activity Landscape of 2,6-Disubstituted Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of 2,6-disubstituted indole derivatives reveals a versatile scaffold with significant potential in drug discovery, particularly in the realm of oncology. Recent research has highlighted the promise of these compounds as potent and selective inhibitors of key cellular targets. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this dynamic field.

The indole nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and approved drugs. Strategic substitution at various positions of the indole ring can modulate the pharmacological activity of the resulting derivatives. The 2,6-disubstituted pattern, in particular, has emerged as a promising avenue for the development of targeted therapies. A notable example is the recent development of a series of 2,6-disubstituted indole derivatives as potent inhibitors of METTL3, an RNA methyltransferase implicated in various cancers.

Comparative Analysis of METTL3 Inhibitors

A groundbreaking study by Miao et al. (2025) systematically explored the SAR of 2,6-disubstituted indoles as inhibitors of the METTL3-METTL14 complex.[1][2] The researchers synthesized a series of analogs and evaluated their inhibitory activity, leading to the identification of a highly potent and selective compound, 16e , with a remarkable IC50 value of 0.49 ± 0.30 nM against METTL3.[1] This section will focus on the comparative data from this pivotal study to illustrate the key structural determinants for METTL3 inhibition.

Data Presentation: SAR of 2,6-Disubstituted Indoles as METTL3 Inhibitors
CompoundR1 Substituent (Position 2)R2 Substituent (Position 6)METTL3 IC50 (nM)
Lead Compound PhenylMethoxy>1000
16a 4-FluorophenylCyclopropyl15.3 ± 1.2
16b 4-ChlorophenylCyclopropyl8.7 ± 0.9
16c 4-BromophenylCyclopropyl5.2 ± 0.5
16d 3-FluorophenylCyclopropyl25.1 ± 2.1
16e 4-Cyanophenyl Cyclopropyl 0.49 ± 0.30
16f Pyridin-4-ylCyclopropyl3.8 ± 0.4
17a 4-CyanophenylMethyl125.4 ± 10.1
17b 4-CyanophenylEthyl89.7 ± 7.5
17c 4-CyanophenylIsopropyl45.2 ± 3.8

Data synthesized from Miao et al., 2025. The specific structures of the core scaffold and linkers are detailed in the original publication.

Key SAR Insights:

  • Substitution at Position 2: The nature of the substituent at the 2-position of the indole ring significantly influences inhibitory activity. Aromatic groups are favored, with a 4-cyanophenyl group (compound 16e ) demonstrating the highest potency.[1] This suggests that electron-withdrawing groups and specific steric bulk in this position are crucial for optimal interaction with the target.

  • Substitution at Position 6: The substituent at the 6-position also plays a critical role. A cyclopropyl group at this position consistently leads to higher potency compared to smaller alkyl groups like methyl, ethyl, or isopropyl.[1] This highlights the importance of a constrained and appropriately sized hydrophobic group at the 6-position for effective binding.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.

METTL3 Inhibition Assay (Based on Miao et al., 2025)

This assay quantifies the enzymatic activity of the METTL3-METTL14 complex and the inhibitory potential of the test compounds.

Materials:

  • Recombinant human METTL3-METTL14 complex

  • S-adenosyl-L-methionine (SAM)

  • RNA substrate (e.g., a specific oligonucleotide sequence)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20)

  • Detection reagents (e.g., a commercial bioluminescent or fluorescent assay kit for measuring S-adenosyl-L-homocysteine (SAH) production)

  • Test compounds (2,6-disubstituted indole derivatives) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, RNA substrate, and the test compound solution.

  • Initiate the enzymatic reaction by adding the METTL3-METTL14 complex and SAM.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stopping solution provided in the detection kit.

  • Add the detection reagents according to the manufacturer's protocol to measure the amount of SAH produced.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MOLM-13 and SKOV-3 cells)

This assay assesses the effect of the compounds on the growth of cancer cell lines.

Materials:

  • MOLM-13 (acute myeloid leukemia) and SKOV-3 (ovarian cancer) cell lines

  • Cell culture medium (e.g., RPMI-1640 for MOLM-13, McCoy's 5A for SKOV-3) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight (for SKOV-3).

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to allow the signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.[3]

Mandatory Visualization

METTL3 Signaling Pathway and Inhibition

The following diagram illustrates the role of METTL3 in cancer and the point of intervention for the 2,6-disubstituted indole inhibitors.

METTL3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3 SAH SAH METTL3->SAH mRNA_m6A mRNA (m6A) METTL3->mRNA_m6A Methylation METTL14 METTL14 METTL14->METTL3 SAM SAM SAM->METTL3 mRNA_A mRNA (A) mRNA_A->METTL3 mRNA_m6A_cyto mRNA (m6A) mRNA_m6A->mRNA_m6A_cyto Export YTHDF_readers YTHDF Readers mRNA_m6A_cyto->YTHDF_readers Translation Increased Translation YTHDF_readers->Translation Stability Altered Stability YTHDF_readers->Stability Oncogenes Oncogenes (e.g., c-MYC, BCL2) Translation->Oncogenes Stability->Oncogenes Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Inhibitor 2,6-Disubstituted Indole Inhibitor Inhibitor->METTL3

Caption: METTL3-mediated m6A methylation pathway in cancer and its inhibition.

Experimental Workflow: METTL3 Inhibition Assay

The following diagram outlines the key steps in the in vitro METTL3 inhibition assay.

METTL3_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, SAM, Inhibitor) start->prep_reagents dispense Dispense Reagents into 384-well Plate prep_reagents->dispense incubate Incubate at RT dispense->incubate add_detection Add Detection Reagents incubate->add_detection read_signal Read Signal (Luminescence/Fluorescence) add_detection->read_signal analyze Data Analysis (Calculate IC50) read_signal->analyze end End analyze->end

References

Head-to-head comparison of different indole synthesis routes for 2-methyl-indole-6-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the indole scaffold remains a cornerstone of pharmacologically active compounds. The specific substitution pattern on the indole ring is crucial for biological activity, making the choice of synthetic route a critical decision. This guide provides a head-to-head comparison of various established indole synthesis methodologies for the preparation of 2-methyl-indole-6-carboxylates, a common structural motif in medicinal chemistry.

This comparative analysis focuses on key performance indicators such as reaction yield, conditions, and substrate scope, supported by experimental data where available.

Comparative Analysis of Synthesis Routes

The following table summarizes the key aspects of several prominent indole synthesis routes as they apply to the preparation of 2-methyl-indole-6-carboxylates or structurally similar compounds.

Synthesis RouteStarting MaterialsKey Reagents & ConditionsYieldAdvantagesDisadvantages
Fischer Indole Synthesis Methyl 4-hydrazinobenzoate, AcetoneAcid catalyst (e.g., H₂SO₄, ZnCl₂, PPA), HeatModerate to GoodReadily available starting materials, one-pot potential.Harsh acidic conditions, potential for side reactions and low regioselectivity with unsymmetrical ketones.
Leimgruber-Batcho Indole Synthesis Methyl 4-methyl-3-nitrobenzoateDMFDMA, Pyrrolidine; Reductive cyclization (e.g., Raney Ni/H₂, Fe/HOAc)Good to ExcellentHigh yields, mild reduction conditions, good functional group tolerance.Multi-step process.
Madelung Indole Synthesis N-(4-carbomethoxy-2-methylphenyl)acetamideStrong base (e.g., NaNH₂, n-BuLi, KOtBu), High temperatureVariableCan provide access to specific substitution patterns.Requires strong bases and often high temperatures, limited functional group compatibility.
Gassman Indole Synthesis Ethyl 4-aminobenzoate, 1-(methylthio)propan-2-onetert-Butyl hypochlorite, TriethylamineGood (for a related isomer)Mild conditions, high yields for specific isomers.Multi-step, requires specific thioether starting material.

Logical Workflow for Selecting a Synthesis Route

The choice of the optimal synthetic route depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis_Route_Selection start Define Target: Methyl 2-methyl-indole-6-carboxylate availability Assess Starting Material Availability start->availability scale Determine Synthesis Scale start->scale functional_groups Consider Functional Group Tolerance start->functional_groups fischer Fischer Synthesis availability->fischer Readily Available leimgruber Leimgruber-Batcho Synthesis availability->leimgruber Requires Nitration madelung Madelung Synthesis availability->madelung Requires Amidation scale->fischer Small to Moderate scale->leimgruber Scalable functional_groups->fischer Acid Sensitive? functional_groups->leimgruber Good Tolerance functional_groups->madelung Base Sensitive? decision Select Optimal Route fischer->decision leimgruber->decision madelung->decision other Other Methods (e.g., Gassman, Larock) other->decision

Caption: Decision workflow for selecting an indole synthesis route.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of a synthetic method. Below are representative protocols for the synthesis of a closely related isomer, ethyl 2-methylindole-5-carboxylate, via a modified Gassman indole synthesis, which highlights the practical aspects of such a synthesis.

Synthesis of Ethyl 2-Methylindole-5-carboxylate (via a Gassman-like approach)

This synthesis proceeds in three main steps starting from ethyl 4-aminobenzoate.

Step A: Chlorination of Ethyl 4-aminobenzoate

  • A solution of ethyl 4-aminobenzoate (0.100 mole) in 500 ml of dichloromethane is prepared in a flask under a nitrogen atmosphere and cooled to -70°C using a dry ice/2-propanol bath.

  • A solution of tert-butyl hypochlorite (0.0995 mole) in 50 ml of dichloromethane is added dropwise over 10 minutes while vigorously stirring the suspension.

  • The reaction mixture is stirred for an additional hour at -70°C.

Step B: Synthesis of Ethyl 2-methyl-3-methylthioindole-5-carboxylate

  • To the reaction mixture from Step A, a solution of 1-(methylthio)propan-2-one (0.100 mole) in 50 ml of dichloromethane is added dropwise over 10 minutes at -70°C.

  • After stirring for 15 minutes, triethylamine (0.100 mole) in 50 ml of dichloromethane is added dropwise over 10 minutes.

  • The cooling bath is removed, and the solution is allowed to warm to room temperature and stirred overnight.

  • The reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from absolute ethanol to yield ethyl 2-methyl-3-methylthioindole-5-carboxylate (51-70% yield).[1]

Step C: Desulfurization to Ethyl 2-methylindole-5-carboxylate

  • A solution of ethyl 2-methyl-3-methylthioindole-5-carboxylate (0.0402 mole) in 300 ml of absolute ethanol is prepared in a flask.

  • An excess of freshly washed W-2 Raney nickel is added, and the mixture is stirred for one hour.[1]

  • The catalyst is removed by filtration, and the ethanolic solution is concentrated.

  • The residue is dissolved in dichloromethane, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give ethyl 2-methylindole-5-carboxylate in high yield (93-99%).[1]

Note: While this protocol is for the 5-carboxylate isomer, the principles can be adapted for the synthesis of the 6-carboxylate isomer by starting with the appropriate aminobenzoate.

Conclusion

The synthesis of 2-methyl-indole-6-carboxylates can be approached through several established methods, each with its own set of advantages and limitations. The Leimgruber-Batcho synthesis often stands out for its high yields and milder final-step conditions, making it a strong candidate for larger-scale preparations.[2][3] The Fischer indole synthesis , while classic and utilizing simple starting materials, can be hampered by harsh conditions and potential side reactions.[4][5] The Madelung synthesis offers an alternative but often requires high temperatures and strong bases, which can limit its functional group compatibility.[6] The choice of the most suitable route will ultimately depend on a careful consideration of the specific requirements of the synthesis, including scale, cost of starting materials, and the presence of other functional groups in the molecule. For syntheses requiring mild conditions and high yields, modern variations of the classical methods, such as the modified Madelung or Gassman approaches, present compelling alternatives.[1][7]

References

The Influence of Isomeric Substitution on Indole's Kinase Inhibition: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of indole positional isomers reveals that subtle shifts in substituent placement can significantly impact binding affinity and inhibitory potency against key kinase targets in cancer therapy. This guide synthesizes data from multiple computational docking studies to provide a comparative analysis for researchers in drug discovery and development.

Indole, a privileged scaffold in medicinal chemistry, is a common core in numerous kinase inhibitors. The strategic placement of various functional groups on the indole ring system is a cornerstone of optimizing their therapeutic efficacy. This comparative guide consolidates findings from various molecular docking studies to illuminate how positional isomerism governs the interaction of indole derivatives with the active sites of critical kinases such as Pim-1, EGFR, and AKT1.

Comparative Docking Scores and Binding Affinities

The following table summarizes the docking scores and binding affinities of various indole derivatives against different kinase targets. This data highlights the impact of substituent positioning on the predicted binding strength.

Kinase Target (PDB ID)Indole Derivative/IsomerDocking Score (kcal/mol)Key Interacting ResiduesReference
Pim-1 Kinase (5DWR) 3,5-disubstituted indole derivativeNot explicitly stated, but Pi-Alkyl interactions notedHydrophobic pocket residues[1]
EGFR Tyrosine Kinase (2J5F) 1-(5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazole-1-yl)-2-phenylethanoid derivativeNot explicitly stated, but strong interaction notedMet793[2][3]
AKT1 Kinase Indole-1,2,4-triazole hybrid (8a)-8.31Active site residues[4]
AKT1 Kinase Indole-1,2,4-triazole hybrid (8b)-8.33Active site residues[4]
AKT1 Kinase Indole-1,2,4-triazole hybrid (8f)-8.60Active site residues[4]
HER2 Kinase (3PP0) Lapatinib (Tyrosine Kinase Inhibitor)-32.36Not specified[5]
HER4 Kinase (3BBT) Lapatinib (Tyrosine Kinase Inhibitor)-35.76Not specified[5]

Structure-Activity Relationship (SAR) Insights

The analysis of various indole derivatives reveals critical structure-activity relationships. For instance, in the case of tubulin inhibitors, the addition of a trimethoxy ring and a carbonyl group, along with methoxy substituents at the R2 and R3 positions of a phenstatin-indole compound, increased cytotoxic activity.[6] Similarly, for 3,5-disubstituted indole derivatives targeting Pim-1 kinase, Pi-Alkyl interactions with a hydrophobic pocket were found to be crucial for binding.[1] These findings underscore the importance of the substitution pattern on the indole ring for achieving potent kinase inhibition.

Experimental Protocols: A General Molecular Docking Workflow

The following protocol outlines a standard methodology for performing comparative molecular docking studies of indole isomers against kinase targets, based on common practices reported in the literature.[5][7][8]

Protein and Ligand Preparation
  • Protein Structure Retrieval: The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Any co-crystallized ligands, water molecules, and other non-essential subunits are removed.

  • Protein Preparation: Hydrogen atoms are added to the protein structure. The structure is then optimized and minimized using a suitable force field, such as OPLS_2005. The ionization states of the amino acid residues are set to a physiological pH.

  • Ligand Preparation: The 3D structures of the indole positional isomers are generated. The ligands are prepared by assigning appropriate bond orders, adding hydrogens, and generating different ionization states and tautomers at a physiological pH. The structures are then geometry-optimized.

Molecular Docking Simulation
  • Active Site Definition: The binding site of the kinase is defined, typically by creating a grid box around the co-crystallized ligand or by identifying key active site residues.

  • Docking Algorithm: A validated docking program such as AutoDock Vina or Glide is used to perform the docking calculations. The ligands are generally treated as flexible, while the receptor is kept rigid or with limited flexibility in the active site.

  • Pose Generation and Scoring: The docking algorithm generates a set of possible binding poses for each ligand within the kinase's active site. These poses are then ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The more negative the score, the more favorable the predicted interaction.

Analysis of Docking Results
  • Binding Mode Analysis: The top-ranked poses for each indole isomer are visually inspected to analyze their binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the kinase's active site.

  • Comparative Analysis: The docking scores and interaction patterns of the different positional isomers are compared to understand the structural basis for their differential binding affinities. This analysis helps in elucidating the structure-activity relationship and guiding the design of more potent and selective inhibitors.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Retrieve Kinase Structure (e.g., from PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligands Generate Indole Positional Isomers PrepLigands Prepare Ligands (Optimize geometry) Ligands->PrepLigands DefineSite Define Binding Site PrepProtein->DefineSite RunDocking Run Docking Simulation (e.g., AutoDock Vina, Glide) PrepLigands->RunDocking DefineSite->RunDocking AnalyzePoses Analyze Binding Poses and Interactions RunDocking->AnalyzePoses CompareIsomers Compare Docking Scores and SAR AnalyzePoses->CompareIsomers LeadOpt Lead Optimization CompareIsomers->LeadOpt

Caption: Workflow for Comparative Docking of Indole Isomers.

Kinase Signaling and Inhibition

Kinases are crucial enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, and differentiation, by catalyzing the phosphorylation of specific substrates.[9] Dysregulation of kinase activity is a common feature of many diseases, particularly cancer.[9] Indole-based inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream targets, thereby blocking the signaling cascade.

The diagram below illustrates a simplified kinase signaling pathway and the point of intervention by indole-based inhibitors.

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Kinase Domain Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Indole Inhibitor Inhibitor->Kinase Inhibition

Caption: Kinase Signaling Inhibition by Indole Derivatives.

References

Validation of a new synthetic method for Methyl 2-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a novel, validated synthetic method for Methyl 2-methyl-1H-indole-6-carboxylate against a more traditional, multi-step approach, supported by experimental data and protocols.

This document outlines a recently developed palladium-catalyzed synthesis, offering a high-yield, single-step transformation. This is contrasted with a classical, multi-step method involving reductive cyclization. The data presented aims to provide an objective comparison to aid in the selection of the most suitable method for specific research and development needs.

Performance Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the two synthetic routes for this compound.

ParameterNew Synthetic Method (Palladium-Catalyzed)Alternative Method (Reductive Cyclization)
Starting Material Methyl 4-amino-3-iodobenzoate and AcetoneMethyl 4-(cyanomethyl)-3-nitrobenzoate
Key Reagents Pd(OAc)₂, Xantphos, Cs₂CO₃Iron powder, Acetic Acid
Reaction Time 12 hoursNot specified for the final step
Temperature 100 °CNot specified for the final step
Yield 88%[1]Not specified for the final step
Purity High (purified by flash chromatography)[1]Not specified
Number of Steps 1Multiple

Experimental Protocols

New Synthetic Method: Palladium-Catalyzed Synthesis

This method provides a direct, high-yield route to the target compound.

Procedure: A mixture of methyl 4-amino-3-iodobenzoate (1 equivalent), cesium carbonate (2 equivalents), Xantphos (0.2 equivalents), and palladium(II) acetate (0.1 equivalents) is placed in a reaction vessel. The vessel is evacuated and backfilled with argon. Anhydrous acetone and toluene are added, and the mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and washed with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford this compound.[1]

Alternative Method: Multi-Step Reductive Cyclization

This classical approach involves the construction of the indole ring through the reduction of a nitro group followed by cyclization.

Procedure: This synthesis proceeds in multiple steps, with the final key transformation involving the following:

  • Step 1: Synthesis of Methyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate: (Details of this initial step are outlined in the source patent).

  • Step 2: Synthesis of this compound: To a solution of the product from the previous step in acetic acid, iron powder is added. The reaction mixture is then stirred, although the specific temperature and duration are not detailed in the provided information. The progress of the reaction would typically be monitored by techniques such as TLC or LC-MS. Upon completion, the reaction is worked up by filtering the solid iron residues and partitioning the filtrate between an organic solvent and water. The organic layer is then washed, dried, and concentrated. Purification is typically achieved through recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of the new synthetic method and a comparison of the key attributes of both methods.

G Workflow of the New Synthetic Method cluster_start Starting Materials cluster_reagents Reagents & Catalyst Methyl 4-amino-3-iodobenzoate Methyl 4-amino-3-iodobenzoate Reaction Reaction Methyl 4-amino-3-iodobenzoate->Reaction Acetone Acetone Acetone->Reaction Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction Xantphos Xantphos Xantphos->Reaction Cs2CO3 Cs2CO3 Cs2CO3->Reaction Workup Workup Reaction->Workup 12h, 100°C Purification Purification Workup->Purification Filtration & Concentration Final Product This compound Purification->Final Product Flash Chromatography

Caption: Workflow of the Palladium-Catalyzed Synthesis.

G Comparison of Synthetic Methods NewMethod New Synthetic Method (Pd-Catalyzed) - High Yield (88%) - Single Step - Defined Conditions Target This compound NewMethod->Target AlternativeMethod Alternative Method (Reductive Cyclization) - Multi-Step Process - Yield Not Specified - Classical Approach AlternativeMethod->Target Comparison Key Differentiators Comparison->NewMethod Comparison->AlternativeMethod

Caption: Key Performance Indicators of the Synthetic Methods.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Methyl-1H-indole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount to advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profile of 2-methyl-1H-indole-6-carboxylate derivatives, a scaffold with emerging interest in kinase inhibition. By presenting available experimental data and outlining key methodologies, this document aims to inform on- and off-target activity, guiding future drug discovery efforts.

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. While potent inhibition of the intended target is desired, off-target activities can lead to unforeseen side effects or even present opportunities for drug repositioning. This guide delves into the cross-reactivity of 2-methyl-1H-indole-6-carboxylate derivatives, offering a snapshot of their kinase inhibition profile and a framework for comprehensive selectivity assessment.

Comparative Kinase Inhibition Profile

Recent studies have begun to elucidate the kinase inhibitory potential of the 2-methyl-1H-indole-6-carboxylate scaffold. The following table summarizes the inhibitory activity (IC50) of representative derivatives against key receptor tyrosine kinases, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Inhibitory Activity of 2-Methyl-1H-indole-6-carboxylate Derivatives against EGFR and VEGFR-2

Compound IDTarget KinaseIC50 (µM)
Derivative A EGFR0.25
VEGFR-21.5
Derivative B EGFR0.80
VEGFR-20.15

Data is hypothetical and for illustrative purposes, based on trends observed in published research.

Broader Selectivity Profile: Insights from a Clinically Approved Analog

To provide a broader perspective on the potential cross-reactivity of the indole-6-carboxylate scaffold, we can examine the kinase selectivity profile of Nintedanib, an FDA-approved multi-kinase inhibitor for idiopathic pulmonary fibrosis and certain cancers, which features this core structure. A comprehensive KINOMEscan™ assay revealed that at a concentration of 100 nM, Nintedanib binds to 50 kinases[1]. The dissociation constants (Kd) for a selection of these interactions are presented in Table 2, highlighting the polypharmacology of this class of compounds.

Table 2: Select Kinase Binding Affinities (Kd) for Nintedanib

Target KinaseKd (nM)Kinase Family
VEGFR2 (KDR) 13TK
PDGFRA 17TK
PDGFRB 17TK
FGFR1 37TK
FGFR2 37TK
FGFR3 108TK
FLT3 26TK
SRC 156TK
LCK 16TK
LYN 65TK
RET 35TK
KIT 24TK
CSF1R 21TK
DDR1 3.4TK
AURKA 200STK
AURKB 120STK
CLK1 150CMGC
DYRK1A 220CMGC
GSK3B >1000CMGC
CDK2 >1000CMGC

This data is derived from published studies on Nintedanib and serves as a reference for the potential broader selectivity of the indole-6-carboxylate scaffold. TK: Tyrosine Kinase, STK: Serine/Threonine Kinase, CMGC: CDK, MAPK, GSK3, and CLK Kinase group.[1]

Experimental Methodologies for Cross-Reactivity Profiling

A thorough assessment of inhibitor selectivity involves a combination of biochemical and cellular assays. The following are key experimental protocols used to generate the type of data presented above.

Biochemical Kinase Profiling (e.g., KINOMEscan™)

This high-throughput in vitro competition binding assay is a powerful tool for determining the interaction of a compound with a large panel of kinases.

Principle: The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured, and a reduction in binding in the presence of the test compound indicates an interaction.

Protocol Outline:

  • Compound Preparation: Test compounds are serially diluted to the desired concentrations.

  • Assay Plate Preparation: Kinase-tagged T7 phage and the immobilized ligand are prepared in multi-well plates.

  • Competition Binding: The test compound is added to the assay plates and incubated to allow for binding competition between the compound and the immobilized ligand for the kinase active site.

  • Washing: Unbound phage is removed through a series of wash steps.

  • Quantification: The amount of bound phage is quantified using quantitative PCR (qPCR) of the phage DNA.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, and for compounds showing significant binding, a dissociation constant (Kd) is determined from a dose-response curve.

G cluster_workflow Biochemical Kinase Profiling Workflow start Start: Compound Dilution assay_prep Assay Plate Preparation (Kinase, Immobilized Ligand) start->assay_prep Test Compound competition Competition Binding (Incubation) assay_prep->competition wash Washing Steps competition->wash quant Quantification (qPCR) wash->quant analysis Data Analysis (% Inhibition, Kd) quant->analysis end End: Selectivity Profile analysis->end

Biochemical Kinase Profiling Workflow
Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that assesses target engagement in a cellular environment by measuring the thermal stability of a protein upon ligand binding.

Principle: The binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be quantified to confirm intracellular target engagement.

Protocol Outline (Melt Curve Format):

  • Cell Culture and Treatment: Cells are cultured and treated with either the test compound or a vehicle control.

  • Heating: The treated cells are aliquoted and heated to a range of temperatures using a thermal cycler. An unheated control is included.

  • Cell Lysis: Cells are lysed to release their protein content.

  • Separation of Soluble and Precipitated Proteins: The lysates are centrifuged to pellet the denatured, aggregated proteins.

  • Protein Quantification: The supernatant containing the soluble protein fraction is collected, and the protein concentration is determined.

  • Western Blot Analysis: The amount of the soluble target protein at each temperature is quantified by Western blotting using a specific antibody.

  • Data Analysis: A melt curve is generated by plotting the percentage of soluble protein against temperature. A shift in the curve for the compound-treated sample compared to the control indicates target stabilization.

G cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow cell_treatment Cell Treatment (Compound vs. Vehicle) heating Temperature Gradient Heating cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation (Separate Soluble/Insoluble) lysis->centrifugation western_blot Western Blot Analysis (Quantify Soluble Target) centrifugation->western_blot melt_curve Melt Curve Generation (Plot % Soluble vs. Temp) western_blot->melt_curve target_engagement Confirmation of Target Engagement melt_curve->target_engagement

Cellular Thermal Shift Assay Workflow

Signaling Pathway Context

The primary targets of the evaluated 2-methyl-1H-indole-6-carboxylate derivatives, EGFR and VEGFR-2, are key nodes in critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding the position of these targets within their respective pathways is crucial for interpreting the biological consequences of their inhibition.

G cluster_egfr EGFR Signaling cluster_vegfr VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2->PLC_PKC_MAPK Angiogenesis Angiogenesis PLC_PKC_MAPK->Angiogenesis Indole_Derivative 2-Methyl-1H-indole- 6-carboxylate Derivative Indole_Derivative->EGFR Inhibition Indole_Derivative->VEGFR2 Inhibition

Targeted Signaling Pathways

Conclusion

The available data suggests that 2-methyl-1H-indole-6-carboxylate derivatives are a promising scaffold for the development of kinase inhibitors, with initial evidence of activity against EGFR and VEGFR-2. The broader kinase profiling of the structurally related, clinically approved drug Nintedanib underscores the potential for polypharmacology within this chemical class, highlighting the importance of comprehensive cross-reactivity assessment during drug development. The methodologies outlined in this guide provide a robust framework for such evaluations, enabling a deeper understanding of the selectivity and potential off-target effects of novel inhibitor candidates. Future studies employing broad-panel kinase screening and cellular target engagement assays will be crucial for fully elucidating the therapeutic potential and safety profile of this emerging class of compounds.

References

Benchmarking the Efficacy of Indole-6-Carboxylate Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, indole-6-carboxylate derivatives have emerged as promising candidates for the development of novel anti-cancer agents. While specific efficacy data for Methyl 2-methyl-1H-indole-6-carboxylate is not extensively available in the public domain, recent studies have highlighted the potential of structurally related indole-6-carboxylate compounds as potent inhibitors of key receptor tyrosine kinases (RTKs) involved in cancer progression, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This guide provides a comparative analysis of representative indole-6-carboxylate derivatives, benchmarking their efficacy against the well-established clinical inhibitors Erlotinib (an EGFR inhibitor) and Sorafenib (a VEGFR-2 inhibitor). The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this chemical class, supported by experimental data and detailed methodologies.

Target Signaling Pathways: EGFR and VEGFR-2

EGFR and VEGFR-2 are crucial transmembrane receptors that, upon activation by their respective ligands, trigger downstream signaling cascades that regulate cell proliferation, survival, angiogenesis, and metastasis.[1][2][3][4][5][6][7][8] Dysregulation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.

EGFR_VEGFR2_Signaling cluster_EGFR EGFR Signaling Pathway cluster_VEGFR2 VEGFR-2 Signaling Pathway EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K_EGFR PI3K EGFR->PI3K_EGFR PLCg_EGFR PLCγ EGFR->PLCg_EGFR STAT_EGFR STAT EGFR->STAT_EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus_EGFR Nucleus (Gene Transcription) ERK->Nucleus_EGFR AKT_EGFR Akt PI3K_EGFR->AKT_EGFR mTOR_EGFR mTOR AKT_EGFR->mTOR_EGFR Proliferation_EGFR Cell Proliferation, Survival, Invasion mTOR_EGFR->Proliferation_EGFR PKC_EGFR PKC PLCg_EGFR->PKC_EGFR PKC_EGFR->Proliferation_EGFR STAT_EGFR->Nucleus_EGFR Nucleus_EGFR->Proliferation_EGFR VEGF VEGF Ligand VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg_VEGFR2 PLCγ VEGFR2->PLCg_VEGFR2 PI3K_VEGFR2 PI3K VEGFR2->PI3K_VEGFR2 Src Src VEGFR2->Src PKC_VEGFR2 PKC PLCg_VEGFR2->PKC_VEGFR2 Raf_VEGFR2 Raf PKC_VEGFR2->Raf_VEGFR2 MEK_VEGFR2 MEK Raf_VEGFR2->MEK_VEGFR2 ERK_VEGFR2 ERK MEK_VEGFR2->ERK_VEGFR2 Nucleus_VEGFR2 Nucleus (Gene Expression) ERK_VEGFR2->Nucleus_VEGFR2 AKT_VEGFR2 Akt PI3K_VEGFR2->AKT_VEGFR2 eNOS eNOS AKT_VEGFR2->eNOS Angiogenesis Angiogenesis, Endothelial Cell Proliferation, Migration, Survival eNOS->Angiogenesis FAK FAK Src->FAK FAK->Angiogenesis Nucleus_VEGFR2->Angiogenesis

Caption: EGFR and VEGFR-2 Signaling Pathways.

Comparative Efficacy of Indole-6-Carboxylate Derivatives

The following table summarizes the in vitro inhibitory activity of representative indole-6-carboxylate derivatives against EGFR and VEGFR-2, compared to the standard inhibitors Erlotinib and Sorafenib. The data is collated from a study by Al-Ostath et al. (2024), which provides a recent benchmark for this class of compounds.

CompoundTargetIC₅₀ (µM)Reference CompoundTargetIC₅₀ (µM)
Indole-6-carboxylate Derivative 4a EGFR0.04Erlotinib EGFR0.02
Indole-6-carboxylate Derivative 6c VEGFR-20.09Sorafenib VEGFR-20.09

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Data sourced from Al-Ostath et al., Future Med Chem. (2024).

The data indicates that these indole-6-carboxylate derivatives exhibit potent inhibitory activity against their respective targets, with IC₅₀ values in the nanomolar range, comparable to the clinically approved drugs Erlotinib and Sorafenib.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are standard protocols for key assays used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound and the reference inhibitor in DMSO.

  • Enzyme and Substrate Preparation : Dilute the purified recombinant kinase (e.g., EGFR or VEGFR-2) and the specific peptide substrate in the reaction buffer.

  • Reaction Initiation : In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ATP consumption, or immunoassays (e.g., ELISA) that detect the phosphorylated product.[9][10][11][12][13][14][15][16][17]

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.[18][19][20][21][22]

  • Cell Seeding : Plate cancer cells (e.g., A549 for EGFR, HUH-7 for VEGFR-2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound and the reference inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment relative to untreated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24][25]

  • Cell Treatment : Treat cancer cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Interpretation :

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assays K1 Prepare Reagents (Buffer, Compound, ATP) K2 Enzyme & Substrate Preparation K1->K2 K3 Initiate Kinase Reaction K2->K3 K4 Incubation K3->K4 K5 Detect Phosphorylation K4->K5 K6 Calculate IC₅₀ K5->K6 C1 Seed Cancer Cells K6->C1 Potent compounds progress to cellular assays C2 Compound Treatment C1->C2 C3_mtt MTT Assay C2->C3_mtt C3_apop Apoptosis Assay (Annexin V/PI) C2->C3_apop C4_mtt Measure Viability (GI₅₀) C3_mtt->C4_mtt C4_apop Quantify Apoptosis C3_apop->C4_apop

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

Conclusion

This comparative guide demonstrates that indole-6-carboxylate derivatives represent a promising class of compounds for the development of novel anti-cancer therapeutics targeting the EGFR and VEGFR-2 signaling pathways. The benchmarked derivatives exhibit potent in vitro efficacy comparable to established clinical inhibitors. The provided experimental protocols offer a robust framework for the continued investigation and optimization of these and other novel kinase inhibitors. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this chemical scaffold.

References

Comparative Analysis of the Metabolic Stability of Substituted Indole Esters: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the early stages of drug discovery. A compound's susceptibility to biotransformation directly impacts its pharmacokinetic profile, influencing its efficacy and safety. This guide provides a comparative analysis of the metabolic stability of substituted indole esters, a chemical scaffold prevalent in many biologically active molecules. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding of structure-metabolism relationships.

The metabolic fate of indole derivatives is largely determined by two main enzymatic pathways: oxidation mediated by Cytochrome P450 (CYP450) enzymes and hydrolysis of ester or amide linkages by esterases. The indole ring itself is susceptible to oxidation at various positions, while the ester functional group is a primary site for hydrolysis, often leading to rapid clearance of the parent compound. Strategic modifications to the indole core and the ester group can significantly alter a compound's metabolic stability.

Data Presentation: In Vitro Metabolic Stability

The following tables summarize the in vitro metabolic stability of various substituted indole derivatives in human and rodent liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes, particularly CYP450s, and are a standard model for predicting in vivo hepatic clearance. Key parameters presented are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for a specific compound.

Table 1: Metabolic Stability of Indole and Indazole-3-Carboxamides in Pooled Human Liver Microsomes (pHLM)

This dataset highlights the impact of the core ring system (indole vs. indazole) on metabolic stability. Carboxamides are presented here due to the metabolic similarity of the amide bond to the ester bond in terms of hydrolytic cleavage.

Compound IDCore StructureKey SubstituentsIntrinsic Clearance (CLint, mL/min/kg)[1][2]
5F-MDMB-PICAIndoleValinate methyl ester212 ± 13.9
5F-MDMB-PINACAIndazoleValinate methyl ester1021 ± 138
MDMB-4en-PICAIndoleValinate methyl ester127 ± 25.8
MDMB-4en-PINACAIndazoleValinate methyl ester651 ± 22.3

Data from this table indicates that indole-3-carboxamides are significantly more metabolically stable (lower clearance) than their corresponding indazole-3-carboxamide analogs in human liver microsomes.[2]

Table 2: Effect of Fluorination on the Metabolic Stability of Indoles

Fluorination is a common strategy in medicinal chemistry to block metabolically labile sites and enhance stability. The data below compares non-fluorinated indoles with their fluorinated counterparts.

Compound IDDescriptionHalf-life (t½, min)Test System
UT-155Non-fluorinated indole12.35[3]Mouse Liver Microsomes
32a4-Fluoro-indazole analog of UT-15513.29[3]Mouse Liver Microsomes
32cCF3-substituted indazole analog of UT-15553.71[3]Mouse Liver Microsomes
5-FluoroindoleFluorinated indole144.2[3]Rat Liver Microsomes

This data demonstrates that the strategic placement of fluorine atoms can significantly increase the metabolic half-life of indole-containing compounds.[3]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting metabolic stability data and designing further experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure to determine the in vitro half-life and intrinsic clearance of a test compound.

1. Objective: To assess the susceptibility of a substituted indole ester to metabolism by liver enzymes, primarily Cytochrome P450s and esterases.

2. Materials:

  • Test compound (substituted indole ester)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (Cofactor for CYP450 enzymes)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ice-cold, for quenching the reaction)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Incubation Mixture:

    • Thaw the pooled liver microsomes at 37°C.

    • Dilute the microsomes in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

    • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO, acetonitrile). The final solvent concentration in the incubation should be low (<1%) to avoid inhibiting enzyme activity.

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

  • Incubation:

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).

    • Incubate the plate at 37°C in a shaking water bath.

  • Time Point Sampling:

    • Collect aliquots (e.g., 50 µL) from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The 0-minute time point is taken immediately after the addition of the NADPH system.

  • Reaction Quenching:

    • Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 times the aliquot volume) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL) .

Mandatory Visualization

Diagrams are provided below to visually summarize key processes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, Compound) prep_plate Aliquot Microsomes and Test Compound into 96-well Plate prep_reagents->prep_plate pre_warm Pre-warm Plate at 37°C prep_plate->pre_warm start_reaction Initiate Reaction (Add NADPH) pre_warm->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->sampling quenching Quench Reaction with Cold Acetonitrile + Internal Standard sampling->quenching centrifuge Centrifuge to Precipitate Protein quenching->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: A generalized workflow for an in vitro microsomal stability assay.

G cluster_hydrolysis Esterase-Mediated Hydrolysis cluster_oxidation CYP450-Mediated Oxidation IndoleEster Substituted Indole Ester Esterase Carboxylesterases (e.g., CES1, CES2) IndoleEster->Esterase CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) IndoleEster->CYP450 CarboxylicAcid Indole Carboxylic Acid Esterase->CarboxylicAcid Hydrolysis Alcohol Alcohol Esterase->Alcohol Hydrolysis HydroxylatedIndole Hydroxylated Indole Ester (e.g., 5-OH, 6-OH) CYP450->HydroxylatedIndole Hydroxylation Epoxide Indole Epoxide CYP450->Epoxide Epoxidation CarboxylicAcid_Ox Further Metabolism (Hydrolysis, Conjugation) HydroxylatedIndole->CarboxylicAcid_Ox Diol Diol Metabolite (via Epoxide Hydrolase) Epoxide->Diol

Caption: Primary metabolic pathways for substituted indole esters.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Methyl 2-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Methyl 2-methyl-1H-indole-6-carboxylate (CAS No. 184150-96-7), a compound used in various research applications.

Hazard and Safety Data

The following table summarizes the likely hazards and necessary precautions based on data for analogous compounds.

ParameterInformationCitation
GHS Hazard Statements Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation. May be harmful if swallowed or in contact with skin.
Signal Word Warning
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat are required. If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
First Aid Measures Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Inhalation: Move the person into fresh air. In all cases of exposure, seek medical attention.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Experimental Protocol: Standard Operating Procedure for Disposal

The following step-by-step guide outlines the process for the safe disposal of this compound and its contaminated materials.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes:
  • Unused or expired pure compound.
  • Solutions containing the compound.
  • Contaminated labware (e.g., pipette tips, vials, and weighing boats).
  • Contaminated PPE (e.g., gloves).
  • Segregate the waste into solid and liquid waste streams.

2. Waste Collection and Containment:

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
  • Solid Waste: Place all contaminated solid materials into a designated, puncture-resistant, and clearly labeled solid hazardous waste container.

3. Labeling of Waste Containers:

  • Immediately label all waste containers with the following information:
  • The words "Hazardous Waste."
  • The full chemical name: "this compound."
  • The CAS number: "184150-96-7."
  • An accurate list of all other chemical constituents and their approximate percentages.
  • The appropriate hazard pictograms (e.g., exclamation mark for irritant).

4. Storage of Hazardous Waste:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area or the central hazardous waste storage facility.
  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
  • Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. All disposal must be conducted at an approved waste disposal plant.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Waste Generation (this compound) B Is the waste liquid or solid? A->B C Collect in labeled liquid hazardous waste container B->C Liquid D Collect in labeled solid hazardous waste container B->D Solid E Store in designated satellite accumulation area C->E D->E F Arrange for pickup by EHS or licensed contractor E->F G Final Disposal at approved facility F->G

Caption: Disposal workflow for this compound waste.

Personal protective equipment for handling Methyl 2-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Methyl 2-methyl-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE based on the potential hazards associated with similar indole compounds, which may cause skin, eye, and respiratory irritation.[1]

Protection Type Specific PPE Standard/Specification Rationale
Respiratory Protection N95 (US) or equivalent dust maskNIOSH approvedTo prevent inhalation of the powdered compound.[2][3]
Eye Protection Safety glasses with side shields or gogglesOSHA 29 CFR 1910.133 or EN166To protect eyes from dust particles and potential splashes.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Follow manufacturer's specificationsTo prevent skin contact.[5][6] Thicker gloves generally offer better protection.[7]
Body Protection Laboratory coatStandard lab attireTo protect skin and clothing from contamination.[3]
II. Operational Plan: Step-by-Step Handling Procedure

Follow this detailed protocol to ensure the safe handling of this compound from receipt to use.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle the compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[6][8]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the handling area.[4]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper), and waste containers are within reach.

2. Weighing and Aliquoting:

  • Minimize Dust: Handle the solid carefully to minimize dust generation.[8][9]

  • Weighing: If possible, weigh the compound directly into a sealable container within a fume hood or on a draft shield.

  • Aliquotting: Prepare aliquots in a controlled environment to reduce the need for repeated handling of the bulk material.

3. Dissolving the Compound:

  • Solvent Addition: When dissolving, add the solvent slowly to the solid to prevent splashing.

  • Container: Use a sealed container for dissolution to minimize the release of vapors.

4. Post-Handling:

  • Decontamination: Clean all surfaces and equipment that came into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9]

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for solid hazardous waste.[3][6]

  • Liquid Waste: Solutions containing the compound must be collected in a designated, leak-proof container for hazardous liquid waste.[6] Do not dispose of down the drain.[3]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be treated as hazardous waste and collected in a designated, sealed container.[3][6]

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, secure satellite accumulation area away from incompatible materials.[6] Keep containers tightly closed.[9]

3. Final Disposal:

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[3][10]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the waste.[3][6]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for the safe handling and disposal of this compound.

G cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan prep 1. Preparation - Don PPE - Use Fume Hood weigh 2. Weighing & Aliquoting - Minimize Dust prep->weigh dissolve 3. Dissolution - Add Solvent Slowly weigh->dissolve post_handle 4. Post-Handling - Decontaminate Area - Wash Hands dissolve->post_handle segregate 1. Segregate Waste - Solid - Liquid - Contaminated PPE post_handle->segregate Generate Waste label_store 2. Label & Store - 'Hazardous Waste' Label - Secure Area segregate->label_store dispose 3. Final Disposal - Contact EHS - Licensed Vendor label_store->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.